Product packaging for Ergonine(Cat. No.:CAS No. 29537-61-9)

Ergonine

Cat. No.: B15179150
CAS No.: 29537-61-9
M. Wt: 547.6 g/mol
InChI Key: XWTYUTWHTOOWSS-LHBBTEICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ergonine is a peptide ergot alkaloid.
This compound is a natural product found in Hippeastrum puniceum, Festuca rubra, and Claviceps purpurea with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H37N5O5 B15179150 Ergonine CAS No. 29537-61-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29537-61-9

Molecular Formula

C30H37N5O5

Molecular Weight

547.6 g/mol

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-4-ethyl-2-hydroxy-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C30H37N5O5/c1-5-29(28(38)35-25(16(2)3)27(37)34-11-7-10-23(34)30(35,39)40-29)32-26(36)18-12-20-19-8-6-9-21-24(19)17(14-31-21)13-22(20)33(4)15-18/h6,8-9,12,14,16,18,22-23,25,31,39H,5,7,10-11,13,15H2,1-4H3,(H,32,36)/t18-,22-,23+,25+,29-,30+/m1/s1

InChI Key

XWTYUTWHTOOWSS-LHBBTEICSA-N

Isomeric SMILES

CC[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C

Canonical SMILES

CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Ergonine?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergonine is a naturally occurring peptide ergot alkaloid found in fungi of the Claviceps genus. As a member of the ergoline family, its complex chemical structure and biological activity have garnered interest within the scientific community. This technical guide provides a detailed overview of the chemical structure of this compound, its physicochemical properties, and available spectral data. It also outlines general experimental protocols for the analysis of ergot alkaloids and discusses the known signaling pathways associated with this class of compounds.

Chemical Structure and Identification

This compound is a complex organic molecule with a tetracyclic ergoline core structure. Its systematic IUPAC name is (6aR,9R)-N-[(1S,2S,4R,7S)-4-ethyl-2-hydroxy-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide.[1]

Chemical Formula: C₃₀H₃₇N₅O₅[1]

Below is a 2D representation of the chemical structure of this compound.

Ergonine_Structure cluster_ergoline Ergoline Core cluster_peptide Peptide Moiety C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 C5 C4->C5 C13 C4->C13 C6 C5->C6 N1 C6->N1 C11 C6->C11 C7 N1->C7 H1 N1->H1 H C8 C7->C8 C9 C8->C9 N_methyl C8->N_methyl CH3 C10 C9->C10 C_amide C9->C_amide C=O C9->C_amide C10->C11 N2 C11->N2 C12 N2->C12 C12->C13 C13->C1 N_peptide C_amide->N_peptide C_alpha N_peptide->C_alpha C_side_chain C_alpha->C_side_chain C_carbonyl_peptide C_alpha->C_carbonyl_peptide C=O N_ring C_carbonyl_peptide->N_ring C_ring1 N_ring->C_ring1 C_ring2 C_ring1->C_ring2 OH C_ring1->OH OH O_ring C_ring2->O_ring C_ethyl C_ring2->C_ethyl CH2CH3 C_ring3 O_ring->C_ring3 C_ring3->N_ring C_isopropyl C_ring3->C_isopropyl CH(CH3)2

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Weight 547.6 g/mol PubChem[1]
Exact Mass 547.27946930 DaPubChem[1]
XLogP3-AA 1.9PubChem[1]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 7PubChem
Rotatable Bond Count 4PubChem
Topological Polar Surface Area 134 ŲPubChem
Heavy Atom Count 40PubChem
Complexity 1140PubChem[1]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a dedicated public repository of its NMR and IR spectra is not available, information can be inferred from studies on related ergot alkaloids.

Mass Spectrometry

Mass spectrometry is a key analytical technique for the identification of ergot alkaloids. The fragmentation patterns of this compound and related compounds have been studied using techniques like electrospray ionization (ESI). A common fragmentation pathway for peptide ergot alkaloids involves the formation of a characteristic product ion at m/z 223.[2] This ion corresponds to the lysergic acid amide portion of the molecule. Precursor ion scans for m/z 223 can be a useful tool for the specific detection of this class of compounds in complex mixtures.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data for this compound are not widely published. However, the analysis of related ergoline derivatives provides insights into the expected chemical shifts. The aromatic protons of the indole ring system are typically observed in the downfield region of the ¹H NMR spectrum. The protons of the tetracyclic ergoline core and the peptide moiety would exhibit complex splitting patterns due to their rigid and stereochemically rich environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. These would include:

  • N-H stretching: A band in the region of 3200-3500 cm⁻¹ corresponding to the indole N-H group.

  • C=O stretching: Strong absorption bands in the region of 1650-1750 cm⁻¹ due to the amide carbonyl groups in the peptide moiety.

  • C-H stretching: Bands around 2850-3000 cm⁻¹ for aliphatic C-H bonds and potentially above 3000 cm⁻¹ for aromatic C-H bonds.

  • C-O stretching: Bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the ether and hydroxyl groups.

Experimental Protocols

Isolation of Ergot Alkaloids from Claviceps purpurea

A general procedure for the extraction of ergot alkaloids from the sclerotia of Claviceps purpurea involves the following steps:

  • Extraction: The powdered sclerotia are extracted with a mixture of toluene and ethanol.[3][4] The optimal ratio and temperature can be optimized for maximum yield.

  • Acid-Base Extraction: The primary extract is then subjected to a liquid-liquid extraction with an acidic aqueous solution to transfer the protonated alkaloids into the aqueous phase.[3]

  • Basification and Re-extraction: The pH of the aqueous extract is then raised to above 7.0, and the free base alkaloids are extracted back into an organic solvent like toluene.[3]

  • Purification: The purified toluene extract can be concentrated, and the ergot alkaloids can be crystallized. Further purification can be achieved using chromatographic techniques such as column chromatography.

Analytical Methods

TLC is a common method for the qualitative analysis of ergot alkaloids. A typical protocol is as follows:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of chloroform and methanol. The ratio can be adjusted to achieve optimal separation.

  • Visualization: The spots can be visualized under UV light or by spraying with a suitable reagent, such as Van Urk's reagent, which gives a characteristic color with indole derivatives.

HPLC is a powerful technique for the separation and quantification of ergot alkaloids.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium carbonate) and an organic solvent (e.g., acetonitrile) is often employed.

  • Detection: UV detection at a wavelength of around 310 nm or fluorescence detection can be used. Mass spectrometric detection (LC-MS) provides higher selectivity and sensitivity.

Signaling Pathways and Mechanism of Action

The biological effects of ergot alkaloids are mediated through their interaction with various neurotransmitter receptors, primarily serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[5][6] The structural similarity of the ergoline ring to these endogenous neurotransmitters allows them to act as agonists, partial agonists, or antagonists at these receptors.[5][7]

The specific receptor binding profile and downstream signaling effects of this compound have not been extensively characterized. However, based on the activity of other ergot alkaloids, it is likely to interact with multiple receptor subtypes, leading to a complex pharmacological profile. For instance, ergotamine, a structurally related ergot alkaloid, is known to be a potent agonist at 5-HT₁B and 5-HT₁D receptors, which is believed to be the basis for its anti-migraine effects.[8] It also exhibits activity at various other serotonin, dopamine, and adrenergic receptors.[7][8]

The activation of these receptors can trigger a cascade of intracellular signaling events. For example, the interaction of ergot alkaloids with D2 dopamine receptors can lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[9]

Signaling_Pathway This compound This compound Receptor Serotonin / Dopamine / Adrenergic Receptor This compound->Receptor Binds to G_Protein G-Protein Coupling Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Changes concentration of Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Figure 2: General Signaling Pathway for Ergot Alkaloids.

Conclusion

This compound represents a complex and intriguing molecule within the ergot alkaloid family. While its fundamental chemical structure is well-defined, a significant gap exists in the public domain regarding detailed experimental data, particularly its spectroscopic characterization and specific biological activity. Further research is warranted to fully elucidate the physicochemical properties, synthetic pathways, and pharmacological profile of this compound. Such studies will be invaluable for drug development professionals and scientists working in the field of natural products and medicinal chemistry.

References

Ergonine: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergonine is a peptide ergot alkaloid, a class of biologically active compounds produced by fungi of the genus Claviceps. These alkaloids are known for their diverse pharmacological effects, stemming from their structural similarity to neurotransmitters, which allows them to interact with a variety of receptor systems, including adrenergic, dopaminergic, and serotonergic receptors. While other ergot alkaloids have been extensively studied and utilized in pharmaceuticals, this compound remains a less-characterized member of this family. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its isolation, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in a limited number of natural sources, primarily associated with the ergot fungus Claviceps purpurea and plants that host endophytic fungi. The presence and concentration of this compound can vary significantly depending on the fungal strain, host plant, and environmental conditions.

Primary Natural Sources:

  • Claviceps purpurea : This fungus, which commonly infects rye and other cereals, is the principal source of this compound.[1] It is typically found within the sclerotia (ergots) of the fungus, which are the dark, hardened mycelial masses that replace the grain of the host plant. This compound is often present as a minor component in a complex mixture of other ergot alkaloids.

  • Festuca rubra (Red Fescue) : this compound has been reported in this grass species. The presence of this compound in Festuca is likely due to infection by an endophytic fungus from the Clavicipitaceae family, which has a symbiotic relationship with the plant.

  • Hippeastrum puniceum (Barbados Lily) : This flowering plant has also been identified as a source of this compound. Similar to Festuca rubra, the production of this compound is likely attributable to an associated endophytic fungus.

Quantitative Data on this compound Occurrence

Quantitative data specifying the concentration of this compound in its natural sources is not extensively available in peer-reviewed literature. Most studies on ergot alkaloids focus on the total alkaloid content or the concentration of major, more abundant alkaloids. The table below summarizes the available information.

Natural SourcePlant/Fungal PartThis compound ConcentrationNotes
Claviceps purpureaSclerotia (Ergots)Data not availableThis compound is a minor alkaloid in a complex mixture.
Festuca rubraNot specifiedData not available
Hippeastrum puniceumNot specifiedData not available

Note: The lack of specific quantitative data highlights an area for future research in the analytical chemistry of natural products.

Isolation of this compound

The isolation of this compound is a challenging process due to its low abundance and the presence of other structurally similar ergot alkaloids. The primary method described in the literature involves a multi-step process of extraction, separation, and purification from the mother liquors of commercial ergot alkaloid extraction or directly from Claviceps purpurea sclerotia.[1]

Experimental Protocol: Isolation from Claviceps purpurea Mother Liquors

This protocol is based on the methodology described by Brunner et al. (1979) for the isolation of this compound from the residual mother liquors of large-scale ergot alkaloid production.

1. Starting Material: Mother liquors from the industrial extraction of ergot alkaloids from Claviceps purpurea, enriched in this compound after the crystallization of more abundant alkaloids.

2. Removal of Ergosine:

  • Dissolve the mother liquor concentrate in a suitable solvent mixture (e.g., methanol/dichloromethane).
  • Add a solution of di-p-toluyl-L-tartaric acid in a solvent such as methanol. This selectively forms a less soluble salt with ergosine.
  • Allow the ergosine di-p-toluyl-L-tartrate salt to crystallize.
  • Remove the crystallized ergosine salt by filtration, leaving the supernatant enriched in this compound.

3. Liberation of the Free Base:

  • Treat the this compound-enriched supernatant with a base (e.g., sodium bicarbonate solution) to convert the alkaloid salts to their free base form.
  • Extract the free bases into an organic solvent (e.g., dichloromethane).
  • Wash the organic extract with water to remove any remaining salts and impurities.
  • Dry the organic extract over an anhydrous salt (e.g., sodium sulfate) and evaporate the solvent under reduced pressure to obtain a crude base mixture.

4. Chromatographic Purification:

  • Prepare a chromatography column packed with alumina (aluminum oxide).
  • Dissolve the crude base mixture in a minimal amount of a suitable solvent and load it onto the column.
  • Elute the column with a solvent gradient of increasing polarity (e.g., a mixture of dichloromethane and methanol, with the proportion of methanol gradually increasing).
  • Collect fractions and monitor the composition of each fraction using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Combine the fractions containing pure this compound.

5. Crystallization:

  • Evaporate the solvent from the combined pure fractions.
  • Dissolve the residue in a minimal amount of a hot solvent mixture suitable for crystallization (e.g., ethanol-diisopropyl ether).[1]
  • Allow the solution to cool slowly to induce crystallization of pure this compound.
  • Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

6. Characterization:

  • Confirm the identity and purity of the isolated this compound using analytical techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and comparison with a reference standard if available.

Experimental Workflow for this compound Isolation

Ergonine_Isolation_Workflow start This compound-Enriched Mother Liquor step1 Dissolution in Solvent (e.g., Methanol/Dichloromethane) start->step1 step2 Addition of di-p-toluyl-L-tartaric acid step1->step2 step3 Crystallization of Ergosine Salt step2->step3 step4 Filtration step3->step4 supernatant Supernatant (Enriched in this compound) step4->supernatant Liquid Phase ergosine_salt Ergosine Salt (Discarded) step4->ergosine_salt Solid Phase step5 Basification and Extraction into Organic Solvent supernatant->step5 step6 Column Chromatography (Alumina) step5->step6 step7 Fraction Collection and Analysis step6->step7 step8 Crystallization step7->step8 end Pure this compound step8->end

Caption: Workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

The specific biological activities and signaling pathways of this compound have not been extensively investigated. However, as a peptide ergot alkaloid, it is presumed to interact with various biogenic amine receptors due to the structural similarity of its ergoline ring system to neurotransmitters like serotonin, dopamine, and norepinephrine.

Most ergot alkaloids are known to act as agonists or antagonists at these receptors, leading to a wide range of physiological effects. The peptide side chain of this compound is expected to influence its receptor binding affinity and specificity, potentially leading to a unique pharmacological profile compared to other ergot alkaloids.

Generalized Signaling Pathway for Peptide Ergot Alkaloids

Ergot_Alkaloid_Signaling This compound This compound (Peptide Ergot Alkaloid) receptor G-Protein Coupled Receptor (e.g., Adrenergic, Dopaminergic, Serotonergic) This compound->receptor Binds to g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme Modulation (e.g., Adenylyl Cyclase, Phospholipase C) g_protein->effector second_messenger Second Messenger Concentration Change (cAMP, IP3, DAG) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Generalized signaling pathway for peptide ergot alkaloids.

Disclaimer: This diagram represents a generalized pathway for peptide ergot alkaloids. The specific interactions and downstream effects of this compound have not been experimentally determined and may vary.

Conclusion

This compound is a naturally occurring peptide ergot alkaloid with a limited number of identified sources. Its isolation is a complex procedure requiring specialized chromatographic techniques. While its biological activities are not yet fully elucidated, its structural similarity to other pharmacologically active ergot alkaloids suggests potential for interesting biological effects. This guide provides a foundational resource for researchers interested in exploring the chemistry and pharmacology of this rare natural product. Further research is needed to quantify its presence in natural sources, refine isolation protocols, and investigate its specific biological targets and therapeutic potential.

References

Ergonine: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide is a synthesized document based on available scientific information regarding ergot alkaloids, of which Ergonine is a member. The discovery, specific signaling pathways, and experimental data presented here are illustrative and compiled from related compounds to provide a comprehensive overview in the requested format.

Introduction

This compound is a peptide ergot alkaloid, a class of biologically active compounds produced by fungi of the genus Claviceps.[1] Historically, ergot alkaloids have been of significant interest in medicine for their potent effects on uterine smooth muscle and their interactions with various receptor systems in the body.[2] Ergonovine, a related and more well-known ergot alkaloid, was first isolated in 1935 and played a crucial role in reducing maternal mortality rates by preventing postpartum hemorrhage.[2] this compound, while less studied, is part of this important class of natural products and has been identified in various plant and fungal species, including Hippeastrum puniceum, Festuca rubra, and Claviceps purpurea.[1] This document provides a technical overview of this compound, including its discovery context, biochemical properties, proposed signaling pathways, and the experimental methodologies used for its study.

Discovery and Historical Context

The discovery of this compound is intertwined with the broader research into ergot alkaloids that began in the early 20th century. While the pharmacological properties of ergot were known to midwives for centuries, it was the isolation of specific alkaloids that allowed for their controlled medicinal use.[2] After the isolation of ergonovine in 1935 by chemists C. Moir, H. W. Dudley, and Gerald Rogers, further research into the composition of ergot led to the identification of a family of related compounds, including this compound.[1][2] These compounds share a common ergoline ring structure, which is responsible for their biological activity. The biosynthesis of the ergoline scaffold is a complex, multi-step enzymatic process that has been extensively studied in Claviceps species.[3]

Biochemical Properties

This compound is a complex molecule with the chemical formula C30H37N5O5.[1] A summary of its key computed properties is presented in the table below.

PropertyValueSource
Molecular Weight547.6 g/mol PubChem
IUPAC Name(6aR,9R)-N-[(1S,2S,4R,7S)-4-ethyl-2-hydroxy-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamidePubChem
InChIKeyXWTYUTWHTOOWSS-LHBBTEICSA-NPubChem
ChEBI ID198746ChEBI

Proposed Signaling Pathways

Ergot alkaloids are known to exert their effects by interacting with a variety of cell surface receptors, including adrenergic, dopaminergic, and serotonergic receptors.[2] The specific signaling pathways for this compound are not as well-elucidated as those for more common ergot alkaloids like ergotamine. However, based on the activity of related compounds, a proposed mechanism of action involves the modulation of G-protein coupled receptor (GPCR) signaling cascades. For instance, studies on bovine spermatozoa have shown that ergot alkaloids can affect cell motility through interactions with α-adrenergic receptors.[4]

Below is a diagram representing a plausible signaling pathway for this compound, based on known ergot alkaloid interactions with GPCRs.

Ergonine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPCR GPCR (e.g., α-adrenergic receptor) This compound->GPCR Binds to G_protein G-protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response (e.g., muscle contraction, altered gene expression) Downstream_Kinase->Cellular_Response Phosphorylates targets leading to

Proposed GPCR-mediated signaling pathway for this compound.

Experimental Protocols

The study of this compound and other ergot alkaloids involves a variety of experimental techniques to determine their presence, quantity, and biological activity.

5.1. Extraction and Isolation

  • Objective: To isolate this compound from its natural source (e.g., Claviceps purpurea).

  • Methodology:

    • Fungal material is harvested and dried.

    • The dried material is ground to a fine powder.

    • Extraction is performed using a suitable organic solvent (e.g., a mixture of methanol and chloroform).

    • The crude extract is then subjected to column chromatography (e.g., silica gel) for separation of different alkaloid fractions.

    • Fractions containing this compound are identified by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

    • Final purification is achieved by preparative HPLC.

5.2. Receptor Binding Assays

  • Objective: To determine the affinity of this compound for specific receptors.

  • Methodology:

    • Cell membranes expressing the receptor of interest are prepared.

    • A radiolabeled ligand known to bind to the receptor is incubated with the cell membranes.

    • Increasing concentrations of unlabeled this compound are added to compete with the radiolabeled ligand for binding.

    • The amount of bound radioligand is measured using a scintillation counter.

    • The IC50 value (concentration of this compound that inhibits 50% of radioligand binding) is calculated and used to determine the binding affinity (Ki).

5.3. Functional Assays

  • Objective: To measure the biological effect of this compound on a cellular or tissue level.

  • Methodology (e.g., Uterine Contraction Assay):

    • A strip of uterine smooth muscle is isolated and mounted in an organ bath containing a physiological salt solution.

    • The muscle is connected to a force transducer to measure contractions.

    • Increasing concentrations of this compound are added to the organ bath.

    • The force and frequency of muscle contractions are recorded.

    • A dose-response curve is generated to determine the EC50 value (concentration of this compound that produces 50% of the maximal effect).

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for the investigation of a novel compound like this compound and the logical relationships between the key components of its biological activity.

Experimental_Workflow cluster_discovery Discovery & Isolation cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_development Preclinical Development Isolation Isolation from Natural Source Structure Structural Elucidation (NMR, Mass Spec) Isolation->Structure Binding Receptor Binding Assays Structure->Binding Functional Functional Assays (e.g., cell-based) Binding->Functional Animal_Models Animal Models of Disease Functional->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Toxicology Toxicology Studies PK_PD->Toxicology Lead_Optimization Lead Optimization Toxicology->Lead_Optimization

A typical experimental workflow for the study of this compound.

Logical_Relationships This compound This compound Receptor Target Receptor (e.g., GPCR) This compound->Receptor Binds to Signaling Intracellular Signaling Cascade Receptor->Signaling Activates Cellular Cellular Effect (e.g., Contraction) Signaling->Cellular Leads to Physiological Physiological Response Cellular->Physiological Contributes to

Logical relationships in this compound's mechanism of action.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ergonovine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Ergonine" does not correspond to a recognized chemical compound in scientific literature. This guide details the properties of Ergonovine , a closely related and likely intended subject of inquiry. Ergonovine, also known as ergometrine, is a well-documented ergot alkaloid with significant pharmacological applications.

This technical guide provides a comprehensive overview of the core physical and chemical properties of Ergonovine, intended for researchers, scientists, and drug development professionals. The information is presented to facilitate easy comparison and further investigation, with detailed experimental protocols and visual representations of its biological interactions.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of Ergonovine are summarized below. These properties are crucial for its handling, formulation, and analysis.

PropertyValue
Molecular Formula C₁₉H₂₃N₃O₂
Molecular Weight 325.412 g/mol [1]
IUPAC Name (6aR,9R)-N-((S)-1-Hydroxypropan-2-yl)-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide[1]
CAS Number 60-79-7[1]
Appearance White solid.[2]
Storage Temperature Recommended at -20°C as it may be heat sensitive.[2]
Stability Ergonovine maleate darkens with age and upon exposure to light.[3]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the properties of Ergonovine. Below are outlines of key experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

HPLC is a standard method for determining the purity and degradation of Ergonovine in pharmaceutical formulations.

  • Objective: To quantify the amount of active Ergonovine and its degradation products in a sample.

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

  • Methodology:

    • Sample Preparation: Tablets containing Ergonovine maleate are crushed and dissolved in a suitable solvent, followed by filtration to remove insoluble excipients.[3]

    • Column: A reverse-phase C18 column is commonly employed.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is used as the mobile phase. The exact ratio can be optimized to achieve good separation.

    • Detection: The UV detector is set to a wavelength where Ergonovine shows maximum absorbance.

    • Quantification: The concentration of Ergonovine is determined by comparing the peak area of the sample to that of a known standard.

Fluorometric Determination in Pharmaceutical Preparations

Fluorometry offers a sensitive method for the quantification of Ergonovine.

  • Objective: To determine the concentration of Ergonovine maleate in tablets and injections.[3]

  • Methodology:

    • Sample Preparation: The sample undergoes a column cleanup followed by a shakeout procedure.

    • Extraction: The ether eluate is extracted.

    • Measurement: The fluorescence of the resulting solution is measured using a fluorometer. The intensity of fluorescence is proportional to the concentration of Ergonovine.

Signaling Pathways and Mechanism of Action

Ergonovine exerts its pharmacological effects by interacting with several receptor systems. It is known to be an agonist at certain serotonin, dopamine, and alpha-adrenergic receptors.[1] Its primary clinical use is as an oxytocic agent to induce uterine contractions and prevent postpartum hemorrhage.[4][5]

Uterine Contraction Pathway

Ergonovine directly stimulates the smooth muscle of the uterus, leading to strong and frequent contractions.[4][5] This action is crucial for preventing bleeding after childbirth.

G Ergonovine-Induced Uterine Contraction Ergonovine Ergonovine Receptors 5-HT2A & Alpha-adrenergic Receptors (Uterine Smooth Muscle) Ergonovine->Receptors Binds and Activates Signal_Cascade Intracellular Signaling Cascade (Increased Calcium) Receptors->Signal_Cascade Initiates Contraction Uterine Smooth Muscle Contraction Signal_Cascade->Contraction Leads to Hemostasis Hemostasis Contraction->Hemostasis Results in

Caption: Ergonovine's mechanism for inducing uterine contractions.

Vasoconstriction Pathway

Ergonovine also causes the constriction of blood vessels by acting on alpha-adrenergic and serotonin receptors in vascular smooth muscle.[4][5]

G Ergonovine-Induced Vasoconstriction Ergonovine Ergonovine Receptors Alpha-adrenergic & Serotonin Receptors (Vascular Smooth Muscle) Ergonovine->Receptors Stimulates Contraction Vascular Smooth Muscle Contraction Receptors->Contraction Induces Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Causes

Caption: Pathway of Ergonovine-induced vasoconstriction.

Related Compounds

It is worth noting that Ergonovine belongs to the family of ergot alkaloids, which includes other pharmacologically active compounds such as Ergotamine . Ergotamine is structurally more complex and is primarily used in the treatment of migraine headaches due to its potent vasoconstrictive properties on cranial blood vessels.[6][7][8] While both compounds share a common ergoline structure and interact with similar receptor systems, their distinct chemical structures lead to different pharmacological profiles and clinical applications.[9]

References

Ergothioneine: A Technical Whitepaper on Preliminary Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergothioneine (EGT) is a naturally occurring, sulfur-containing amino acid derived from histidine.[1][2] Humans and animals must obtain it from dietary sources, with mushrooms being a particularly rich source.[3][4] A specific transporter, the novel organic cation transporter 1 (OCTN1), encoded by the SLC22A4 gene, facilitates its uptake and distribution to various tissues, where it can accumulate to high concentrations, particularly in cells and tissues subject to high levels of oxidative stress.[3][4][5][6][7] This avid retention suggests a significant physiological role.[3] Preliminary studies have highlighted its potent antioxidant and cytoprotective properties, positioning it as a compound of interest for further investigation in the context of age-related and oxidative stress-driven diseases.[1][3] This technical guide provides an in-depth overview of the preliminary studies on the mechanism of action of ergothioneine.

Core Mechanisms of Action

Preliminary research indicates that ergothioneine exerts its effects through several key mechanisms:

  • Direct Antioxidant Activity : EGT is a powerful direct scavenger of a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydroxyl radicals and peroxynitrite.[8] Its unique thione tautomeric form at physiological pH makes it resistant to autoxidation, enhancing its stability and efficacy as an antioxidant compared to other thiols like glutathione.[3]

  • Chelation of Divalent Metal Cations : Ergothioneine can chelate divalent metal ions, such as iron and copper.[6][8] This action prevents these metals from participating in reactions that generate highly reactive free radicals.[6]

  • Modulation of Endogenous Antioxidant Pathways : A significant aspect of EGT's mechanism of action is its ability to upregulate the body's own antioxidant defenses, primarily through the activation of the Keap1-Nrf2 signaling pathway.[8][9][10]

  • Anti-inflammatory Effects : EGT has demonstrated anti-inflammatory properties, which are closely linked to its antioxidant functions.[6]

Signaling Pathway Modulation

Keap1-Nrf2 Signaling Pathway

Ergothioneine has been shown to activate the Nrf2 signaling pathway, a central regulator of cellular antioxidant responses.[9][10][11] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or activators like EGT, Nrf2 translocates to the nucleus.[10][11] In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[9]

Studies have shown that EGT treatment leads to the upregulation of Nrf2-dependent downstream antioxidant genes, including:

  • Heme oxygenase-1 (HO-1)[9]

  • NAD(P)H: quinone oxidoreductase (NQO1)[9]

  • Superoxide dismutase (SOD)[9]

  • Catalase (CAT)[9]

Nrf2_Pathway cluster_nucleus Nucleus EGT Ergothioneine Keap1_Nrf2 Keap1-Nrf2 Complex EGT->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, CAT) ARE->Antioxidant_Genes Activates transcription PI3K_mTOR_Pathway cluster_pathways cluster_outcomes EGT Ergothioneine PI3K PI3K EGT->PI3K Activates mTORC1 mTORC1 EGT->mTORC1 Activates Akt Akt PI3K->Akt Activates Nrf2_Activation Nrf2 Activation Akt->Nrf2_Activation S6K1 S6K1 mTORC1->S6K1 Activates Neuronal_Differentiation Neuronal Differentiation S6K1->Neuronal_Differentiation Western_Blot_Workflow start Cell Culture & EGT Treatment protein_extraction Protein Extraction (Total, Cytosolic, Nuclear) start->protein_extraction quantification Protein Quantification (BCA Assay) protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescence Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

References

Potential Biological Activities of Dihydroergonine and Related Dihydrogenated Ergot Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information specifically pertaining to "Ergonine" is scarce in publicly available scientific literature. This guide therefore focuses on the biological activities of closely related dihydrogenated ergot alkaloids, primarily the components of dihydroergotoxine (also known as co-dergocrine or Hydergine): dihydroergocristine, dihydroergocornine, and dihydroergocryptine. These compounds are structurally similar and share pharmacological properties that are likely indicative of the potential activities of dihydrothis compound.

Executive Summary

Dihydrogenated ergot alkaloids are a class of semi-synthetic compounds derived from naturally occurring ergot alkaloids produced by the fungus Claviceps purpurea. These derivatives exhibit a complex pharmacological profile, primarily interacting with dopaminergic, serotonergic, and adrenergic receptor systems. Their biological activities have been investigated for potential therapeutic applications in age-related cognitive decline, cerebrovascular insufficiency, and Parkinson's disease. This document provides a comprehensive overview of the known biological activities, mechanisms of action, and available quantitative data for key dihydrogenated ergot alkaloids. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and drug development efforts.

Mechanism of Action

The primary mechanism of action of dihydrogenated ergot alkaloids involves modulation of several key neurotransmitter receptor systems in the central and peripheral nervous systems.[1][2] Their tetracyclic ergoline structure bears a structural resemblance to endogenous neurotransmitters such as dopamine, serotonin, and norepinephrine, allowing them to act as agonists, partial agonists, or antagonists at their respective receptors.[3]

Key Receptor Interactions:

  • Dopaminergic Receptors: Dihydrogenated ergot alkaloids, such as dihydroergocryptine, are potent agonists at dopamine D2 receptors.[1][4] They also exhibit partial agonist activity at D1 and D3 receptors.[1][4] This dopaminergic activity is believed to underlie their therapeutic effects in Parkinson's disease.[1]

  • Serotonergic Receptors: These compounds interact with various serotonin (5-HT) receptor subtypes. Dihydroergocornine, for instance, exhibits inhibitory effects against serotonin receptors.[5][6]

  • Adrenergic Receptors: Dihydrogenated ergot alkaloids act as antagonists at α-adrenergic receptors.[7][8] This action contributes to their vasodilatory effects.[6] Dihydroergocryptine is a high-affinity ligand for both α1 and α2 adrenoceptors.[4]

Quantitative Data on Receptor Binding

The following table summarizes the available quantitative data on the receptor binding affinities of dihydrogenated ergot alkaloids. Data is presented as the dissociation constant (Kd) or inhibition constant (Ki), where a lower value indicates a higher binding affinity.

CompoundReceptor SubtypeBinding Affinity (Kd/Ki) [nM]Source(s)
DihydroergocryptineDopamine D25-8[1]
DihydroergocryptineDopamine D1~30[1]
DihydroergocryptineDopamine D3~30[1]
[3H]Dihydroergocryptineα2-Adrenergic1.78 ± 0.22 (Kd)[7]

Experimental Protocols

This section outlines the general methodologies employed in the in vitro and in vivo studies of dihydrogenated ergot alkaloids.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of dihydrogenated ergot alkaloids to specific receptor subtypes.

General Protocol (Radioligand Binding Assay): [7][9][10]

  • Membrane Preparation: Membranes from tissues or cells expressing the target receptor (e.g., rat frontal cortex for 5-HT2A receptors) are prepared by homogenization and centrifugation.[9]

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound (dihydrogenated ergot alkaloid).[9][10]

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[9]

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. Ki values are calculated from the IC50 values (concentration of the compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To assess the functional activity (agonist or antagonist) of dihydrogenated ergot alkaloids at a specific receptor.

General Protocol (cAMP Accumulation Assay for Dopamine D2 Receptors): [11]

  • Cell Culture: A recombinant cell line expressing the human dopamine D2 receptor and a cAMP-sensitive biosensor is used.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound.

  • Stimulation: The adenylyl cyclase is stimulated with forskolin to induce cAMP production.

  • Measurement: The biosensor's response, which is inversely proportional to the cAMP concentration, is measured using a microplate reader.

  • Data Analysis: A decrease in the signal indicates agonist activity at the Gi-coupled D2 receptor. Dose-response curves are generated to determine the EC50 (concentration for 50% of maximal effect).

In Vivo Animal Models

Objective: To evaluate the physiological and behavioral effects of dihydrogenated ergot alkaloids.

General Protocol (Rodent Model of Parkinson's Disease):

  • Model Induction: A unilateral lesion of the nigrostriatal dopamine pathway is induced in rats or mice by stereotaxic injection of a neurotoxin like 6-hydroxydopamine (6-OHDA).

  • Compound Administration: After a recovery period, the animals are treated with the test compound (dihydrogenated ergot alkaloid) or a vehicle control.

  • Behavioral Assessment: Rotational behavior is monitored. A successful dopaminergic agonist will induce contralateral rotations (away from the lesioned side). The number of rotations over a specific time period is quantified.

  • Histological Analysis: At the end of the study, brain tissue is collected to confirm the extent of the lesion via tyrosine hydroxylase immunohistochemistry.

Signaling Pathways

The biological effects of dihydrogenated ergot alkaloids are mediated through complex intracellular signaling cascades initiated by their interaction with specific G protein-coupled receptors (GPCRs).

Dopamine D2 Receptor Signaling

Dihydrogenated ergot alkaloids acting as agonists at D2 receptors typically couple to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

D2_Signaling This compound Dihydrogenated Ergot Alkaloid D2R Dopamine D2 Receptor This compound->D2R Agonist Gi Gαi/o D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response

Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT Receptor Signaling

The interaction with various 5-HT receptors can lead to diverse signaling outcomes. For example, agonism at 5-HT1 receptors, which also couple to Gi/o, would lead to a similar inhibitory effect on cAMP production as D2 receptor activation.

Alpha-Adrenergic Receptor Signaling

Antagonism at α1-adrenergic receptors by dihydrogenated ergot alkaloids blocks the signaling cascade initiated by endogenous catecholamines like norepinephrine. α1-receptors are typically coupled to Gq/11 proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). By blocking this, dihydrogenated ergot alkaloids can induce smooth muscle relaxation and vasodilation.

Alpha1_Signaling cluster_antagonist Antagonistic Action This compound Dihydrogenated Ergot Alkaloid Alpha1R α1-Adrenergic Receptor This compound->Alpha1R Blocks NE Norepinephrine NE->Alpha1R Activates Gq Gαq/11 Alpha1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleaves to PLC DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Increase IP3->Ca PKC PKC DAG->PKC Activates Response Smooth Muscle Contraction Ca->Response PKC->Response

References

Ergonine's Place Among Ergot Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the relationship of ergonovine (commonly referred to as ergometrine, and occasionally ergonine) to other ergot alkaloids. It delves into its chemical structure, biosynthetic pathway, and pharmacological profile, with a focus on its interaction with key neurotransmitter receptors. This document provides a comparative analysis with other prominent ergot alkaloids, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.

Chemical Structure and Classification

Ergot alkaloids are a diverse group of mycotoxins produced by fungi of the genus Claviceps, which commonly infect rye and other cereals.[1] These alkaloids are structurally derived from the tetracyclic ergoline ring system and are broadly classified into two main groups: the clavine alkaloids and the lysergic acid derivatives.

Ergonovine, a simple lysergic acid amide, is a prominent member of the latter group. Its structure consists of a lysergic acid moiety linked via an amide bond to an amino alcohol, specifically (S)-2-aminopropan-1-ol. This relatively simple side chain distinguishes it from the more complex ergopeptines, such as ergotamine and ergocristine, which feature a tripeptide side chain.

Biosynthesis of Ergot Alkaloids

The biosynthesis of all ergot alkaloids originates from the common precursors L-tryptophan and dimethylallyl pyrophosphate (DMAPP).[2] A series of enzymatic reactions leads to the formation of the key intermediate, D-lysergic acid. From this branch point, the pathway diverges to produce either the simple lysergic acid amides or the more complex ergopeptines.

The formation of ergonovine from D-lysergic acid is catalyzed by a non-ribosomal peptide synthetase (NRPS) known as ergonovine synthetase.[2] In contrast, the synthesis of ergopeptines like ergotamine involves a multi-modular NRPS complex that condenses a tripeptide chain to the lysergic acid core.

Ergot Alkaloid Biosynthesis L-Tryptophan L-Tryptophan Ergoline Ring Ergoline Ring L-Tryptophan->Ergoline Ring Multiple Steps DMAPP DMAPP DMAPP->Ergoline Ring D-Lysergic Acid D-Lysergic Acid Ergoline Ring->D-Lysergic Acid Multiple Steps Ergonovine Ergonovine D-Lysergic Acid->Ergonovine Ergonovine Synthetase (NRPS) Ergopeptines (e.g., Ergotamine) Ergopeptines (e.g., Ergotamine) D-Lysergic Acid->Ergopeptines (e.g., Ergotamine) LPS1/LPS2 (NRPS Complex) Radioligand Binding Assay Workflow A Cell Culture & Membrane Preparation B Incubation with Radioligand & Competitor A->B C Separation of Bound & Free Ligand B->C D Quantification of Radioactivity C->D E Data Analysis (Ki Determination) D->E

References

In Silico Prediction of Ergonine Receptor Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergonine, a peptide ergot alkaloid, holds therapeutic potential due to its structural similarity to endogenous neurotransmitters. This guide provides a comprehensive overview of in silico methodologies for predicting its protein receptor targets. We detail experimental protocols for reverse docking, pharmacophore modeling, and molecular dynamics simulations. Additionally, we present quantitative binding data for ergot alkaloids and visualize the key signaling pathways of predicted receptor targets. This document serves as a technical resource for researchers engaged in the computational assessment of ergot alkaloids and other natural products in drug discovery.

Introduction to this compound and In Silico Target Prediction

This compound is a naturally occurring peptide ergot alkaloid found in fungi of the Claviceps genus[1]. Like other ergot alkaloids, its core structure, the ergoline ring system, mimics the structure of neurotransmitters such as serotonin, dopamine, and norepinephrine[2]. This structural similarity allows ergot alkaloids to interact with a range of monoaminergic G protein-coupled receptors (GPCRs), acting as agonists, partial agonists, or antagonists[2][3]. The complex pharmacology of these compounds stems from their promiscuous binding to multiple receptor subtypes[3].

In silico target prediction has become an indispensable tool in modern drug discovery, offering a time- and cost-effective alternative to traditional high-throughput screening[4]. By leveraging computational methods, researchers can rapidly screen vast libraries of protein targets to identify potential binding partners for a given ligand. This approach is particularly valuable for natural products like this compound, where the molecular targets may not be fully elucidated. The primary in silico techniques covered in this guide are reverse docking, pharmacophore modeling, and molecular dynamics simulations.

Predicted Receptor Targets and Quantitative Binding Data

While specific binding affinity data for this compound is limited in the public domain, data for structurally similar and well-studied ergot alkaloids, such as ergotamine and bromocriptine, provide valuable insights into its likely receptor targets. These compounds exhibit high affinity for various serotonin, dopamine, and adrenergic receptor subtypes.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Reference
Ergotamine 5-HT1A4.8[5]
5-HT1B1.3[5]
5-HT1D0.4[5]
5-HT2A1.2[5]
5-HT2C4.3[5]
Dopamine D21.8[5]
Dopamine D32.0[5]
Dopamine D41.3[5]
Adrenergic α1A2.5[5]
Adrenergic α2A1.2[5]
Bromocriptine Dopamine D1~440
Dopamine D2~8
Dopamine D3~5
Dopamine D4~290
Dopamine D5~450

In Silico Experimental Protocols

This section provides detailed methodologies for three key in silico experiments to predict and analyze the receptor targets of this compound.

Reverse Docking for Target Identification

Reverse docking, or inverse docking, is a computational technique where a single ligand of interest is screened against a large library of protein structures to identify potential binding targets[6].

Protocol using AutoDock Vina and a public web server like ReverseDock:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound in SDF or MOL2 format from a chemical database like PubChem (CID 13274438)[1].

    • Use a tool like Open Babel to convert the structure to PDBQT format, which is required for AutoDock Vina. This process adds hydrogen atoms and assigns partial charges.

  • Target Protein Database Preparation:

    • Compile a library of potential protein targets in PDB format. This can be a curated set of human GPCRs or the entire human proteome.

    • For each protein, use tools like PDBFixer to repair missing residues and remove water molecules and other heteroatoms not relevant to binding.

    • Protonate the protein structures at a physiological pH (e.g., 7.4) using a tool like PROPKA.

    • Convert the prepared protein PDB files into the PDBQT format using MGLTools.

  • Docking Execution with ReverseDock Web Server:

    • Access a reverse docking web server such as ReverseDock[2][7].

    • Upload the prepared ligand file (this compound).

    • Upload the library of prepared protein target files.

    • The server will perform blind docking, where the entire protein surface is considered a potential binding site. The search space is typically defined as a box large enough to encompass the entire protein[7].

    • AutoDock Vina will then systematically evaluate different conformations and orientations of the ligand against each protein, calculating a binding affinity score for the most favorable poses.

  • Analysis of Results:

    • The results are typically presented as a ranked list of protein targets based on their predicted binding energies (in kcal/mol)[7].

    • Lower binding energies indicate a more favorable predicted interaction.

    • Visualize the top-ranked protein-ligand complexes to inspect the binding pose and interactions (e.g., hydrogen bonds, hydrophobic contacts).

Pharmacophore Modeling for Virtual Screening

Pharmacophore modeling identifies the essential 3D arrangement of chemical features a ligand must possess to be active at a specific receptor. This model can then be used to screen compound databases for other molecules with similar features[4].

Protocol using BIOVIA Discovery Studio:

  • Ligand Preparation and Feature Identification (Ligand-Based):

    • Import a set of known active ligands for a particular receptor family (e.g., serotonin 5-HT2A agonists) into Discovery Studio[8][9].

    • Define the activity levels of these molecules.

    • Use the "Feature Mapping" tool to identify common chemical features such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups[8].

  • Pharmacophore Model Generation:

    • Based on the identified common features, generate pharmacophore hypotheses. Discovery Studio's Catalyst algorithm will produce a set of ranked models[10].

    • The best models are those that effectively match the most active compounds while excluding inactive ones.

  • Model Validation:

    • Validate the chosen pharmacophore model using a test set of known active and inactive compounds to assess its ability to discriminate between them.

  • Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to screen a multi-conformational compound database (e.g., ZINC, Enamine).

    • The screening process will identify molecules from the database that fit the 3D arrangement of the pharmacophore features.

  • Hit Refinement:

    • The retrieved "hits" can be further filtered based on drug-like properties (e.g., Lipinski's rule of five) and then subjected to molecular docking (as described in 3.1) to predict their binding affinity to the target receptor.

Molecular Dynamics (MD) Simulation for Binding Stability

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, helping to assess the stability of the predicted binding pose[11][12][13][14][15].

Protocol using GROMACS:

  • System Preparation:

    • Start with a docked complex of this compound and a predicted receptor target (e.g., from reverse docking).

    • Use the pdb2gmx tool in GROMACS to generate the protein topology using a force field like CHARMM36[12].

    • Generate the ligand topology and parameters. This is a critical step for non-standard molecules like this compound and can be done using servers like CGenFF or LigParGen, which provide parameters compatible with the CHARMM force field[12][13].

  • Building the Simulation Box:

    • Combine the protein and ligand coordinate files into a single complex structure.

    • Define a simulation box (e.g., a cubic box) around the complex using gmx editconf, ensuring a sufficient distance (e.g., 1.0 nm) between the complex and the box edges.

    • Solvate the box with water molecules using gmx solvate.

  • Adding Ions:

    • Add ions to neutralize the system's overall charge using gmx genion. This is crucial for accurate electrostatic calculations.

  • Energy Minimization:

    • Perform energy minimization using gmx grompp and gmx mdrun to relax the system and remove any steric clashes before starting the dynamics.

  • Equilibration:

    • Conduct a two-phase equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.

    • Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density. During equilibration, position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

  • Production MD Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns) without position restraints using gmx mdrun.

  • Analysis:

    • Analyze the trajectory to assess the stability of the protein-ligand complex. Key analyses include calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the root-mean-square fluctuation (RMSF) of protein residues. A stable RMSD for the ligand suggests a stable binding mode.

Visualizations of Workflows and Signaling Pathways

In Silico Target Prediction Workflow

In_Silico_Workflow cluster_0 Target Identification cluster_1 Virtual Screening cluster_2 Binding Stability Analysis Ligand Structure (this compound) Ligand Structure (this compound) Reverse Docking Reverse Docking Ligand Structure (this compound)->Reverse Docking Protein Database Protein Database Protein Database->Reverse Docking Ranked Target List Ranked Target List Reverse Docking->Ranked Target List Docked Complex Docked Complex Ranked Target List->Docked Complex Known Actives Known Actives Pharmacophore Modeling Pharmacophore Modeling Known Actives->Pharmacophore Modeling Pharmacophore Model Pharmacophore Model Pharmacophore Modeling->Pharmacophore Model Virtual Screening Virtual Screening Pharmacophore Model->Virtual Screening Compound Database Compound Database Compound Database->Virtual Screening Hit Compounds Hit Compounds Virtual Screening->Hit Compounds Hit Compounds->Docked Complex MD Simulation MD Simulation Docked Complex->MD Simulation Trajectory Analysis Trajectory Analysis MD Simulation->Trajectory Analysis Binding Stability Assessment Binding Stability Assessment Trajectory Analysis->Binding Stability Assessment

A high-level overview of the in silico workflow for target prediction.
Serotonin 5-HT2A Receptor Signaling Pathway

Gq_Signaling_5HT2A This compound This compound 5-HT2A Receptor 5-HT2A Receptor This compound->5-HT2A Receptor binds Gq/11 Gq/11 5-HT2A Receptor->Gq/11 activates PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates Ca2+ Release Ca2+ Release IP3->Ca2+ Release triggers Cellular Response Cellular Response PKC->Cellular Response Ca2+ Release->Cellular Response Gi_Signaling_D2 This compound This compound D2 Receptor D2 Receptor This compound->D2 Receptor binds Gi/o Gi/o D2 Receptor->Gi/o activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase inhibits cAMP cAMP Adenylyl Cyclase->cAMP converts ATP to ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA activates Cellular Response Cellular Response PKA->Cellular Response Gq_Signaling_Alpha1 This compound This compound α1 Receptor α1 Receptor This compound->α1 Receptor binds Gq Gq α1 Receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates Ca2+ Release Ca2+ Release IP3->Ca2+ Release triggers Smooth Muscle Contraction Smooth Muscle Contraction PKC->Smooth Muscle Contraction Ca2+ Release->Smooth Muscle Contraction

References

Unveiling the Physicochemical Landscape of Ergothioneine: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's fundamental physicochemical properties is paramount. This technical guide delves into the core solubility and stability characteristics of L-ergothioneine, a naturally occurring amino acid with significant antioxidant potential. While the initial query focused on "ergonine," the available scientific literature points to a likely interest in the more extensively studied "ergothioneine." This document synthesizes the available data on ergothioneine to provide a robust resource for its application in research and development.

Executive Summary

L-ergothioneine (EGT) is a unique sulfur-containing amino acid derived from histidine. It is recognized for its potent antioxidant and cytoprotective properties. A key aspect of its utility in various applications is its remarkable stability and solubility in aqueous solutions. This guide provides a detailed overview of its solubility in different solvents and its stability under various environmental conditions, including temperature, pH, and light exposure. The information is presented in structured tables for clarity, accompanied by detailed experimental protocols and visual diagrams to elucidate key concepts.

Solubility Profile of L-Ergothioneine

Ergothioneine exhibits high solubility in aqueous solutions, a critical factor for its biological availability and formulation development. Its solubility in organic solvents, however, is limited.

Table 1: Quantitative Solubility Data for L-Ergothioneine

SolventTemperature (°C)SolubilityReference(s)
Water2546 mg/mL (200.61 mM)[1]
WaterNot Specified50 mg/mL[2]
Phosphate-Buffered Saline (PBS), pH 7.2Not SpecifiedApproximately 10 mg/mL[3]
Dimethyl Sulfoxide (DMSO)25Insoluble[1][4]
EthanolNot SpecifiedSparingly soluble[3]
Dimethyl Formamide (DMF)Not SpecifiedSparingly soluble[3]
Experimental Protocol: Solubility Determination

While specific detailed protocols for ergothioneine are not extensively published in the provided search results, a general methodology for determining the solubility of a crystalline solid like ergothioneine in a given solvent can be outlined as follows. This protocol is based on standard laboratory practices.

Objective: To determine the saturation solubility of L-ergothioneine in a specified solvent at a controlled temperature.

Materials:

  • L-ergothioneine powder (crystalline solid)

  • Solvent of interest (e.g., deionized water, PBS pH 7.2)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of L-ergothioneine powder to a known volume of the solvent in a sealed container.

  • Equilibration: Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). The solution should be agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the suspension at a high speed to pellet the excess undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid crystallization, immediately dilute the aliquot with the solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of ergothioneine.

  • Calculation: Calculate the original concentration in the supernatant, which represents the solubility of ergothioneine in that solvent at the specified temperature.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Sampling cluster_analysis Analysis A Add excess Ergothioneine to solvent B Agitate at constant temperature (e.g., 24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Collect and dilute supernatant C->D E Quantify concentration via HPLC D->E F Calculate solubility E->F

Workflow for Solubility Determination

Stability Profile of L-Ergothioneine

L-ergothioneine is noted for its exceptional stability under various conditions, which is a significant advantage for its use in pharmaceuticals, nutraceuticals, and cosmetics.

Table 2: Stability of L-Ergothioneine under Different Conditions

ConditionObservationReference(s)
pH Stable in both acidic and alkaline conditions.[5][6][5][6]
Temperature Exhibits excellent thermal stability.[5][6] Anhydrous form decomposes at 275–276°C.[7] However, prolonged high-temperature heating of extracts can lead to a decrease in concentration.[5][6] Cooking methods affect its retention in food; boiling causes significant loss, while frying leads to a lesser reduction.[8][5][6][7][8]
Light Stable under various light conditions; no significant degradation observed after 24 hours of exposure.[5][6][5][6]
Oxidation Resistant to auto-oxidation at physiological pH due to its thione tautomeric form.[7][9][7][9]
Presence of Ions The presence of Cu²⁺ can decrease the concentration of ergothioneine.[5][6][5][6]
Experimental Protocol: Stability Assessment

The following is a generalized protocol for assessing the stability of ergothioneine under various stress conditions.

Objective: To evaluate the stability of an L-ergothioneine solution when exposed to different pH levels, temperatures, and light conditions.

Materials:

  • A stock solution of L-ergothioneine of known concentration.

  • Buffers of various pH values (e.g., pH 2, 7, 9).

  • Temperature-controlled chambers/incubators.

  • A photostability chamber with controlled light exposure (e.g., ICH option 2).

  • HPLC system for quantification.

  • Amber and clear glass vials.

Procedure:

  • Sample Preparation: Aliquot the ergothioneine stock solution into different sets of vials. For pH stability, dilute the stock in the different pH buffers. For thermal and photostability, use a standard buffer like PBS pH 7.2.

  • Stress Conditions:

    • pH Stability: Store the pH-adjusted samples at a controlled temperature (e.g., 25°C) in the dark.

    • Thermal Stability: Place samples in temperature-controlled chambers at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • Photostability: Expose samples in clear vials to a controlled light source, while keeping control samples in amber vials in the dark.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly).

  • Analysis: At each time point, analyze the samples by HPLC to determine the remaining concentration of ergothioneine.

  • Data Evaluation: Plot the concentration of ergothioneine as a function of time for each condition to determine the degradation kinetics.

G Workflow for Stability Assessment cluster_stress Application of Stress Conditions A Prepare Ergothioneine solution B pH Buffers (e.g., 2, 7, 9) A->B C Temperatures (e.g., 4, 25, 40°C) A->C D Light Exposure A->D E Sample at time intervals B->E C->E D->E F Quantify with HPLC E->F G Determine degradation kinetics F->G

Workflow for Stability Assessment

Biological Context: Antioxidant Action

While specific, detailed signaling pathways involving ergothioneine were not extensively detailed in the initial search, its primary role is as an antioxidant. It directly scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. The presence of a specific transporter (OCTN1/SLC22A4) in the human body for ergothioneine underscores its physiological significance.[9]

The diagram below illustrates a simplified, generalized pathway of how an antioxidant like ergothioneine functions to mitigate cellular stress.

G Generalized Antioxidant Action of Ergothioneine cluster_stressors Cellular Stressors cluster_ros Oxidative Stress cluster_damage Cellular Damage A UV Radiation, Pollutants, Inflammation B Reactive Oxygen Species (ROS) A->B C DNA Damage, Lipid Peroxidation, Protein Oxidation B->C E Neutralized Species B->E Scavenging D Ergothioneine D->E

Generalized Antioxidant Action of Ergothioneine

Conclusion

L-ergothioneine presents a favorable profile for research and development due to its high aqueous solubility and exceptional stability across a range of conditions. Its resistance to degradation by pH, temperature, and light makes it a robust candidate for various formulations. The primary liability appears to be its interaction with certain metal ions like Cu²⁺ and potential degradation under harsh, prolonged heating, especially in aqueous food matrices. The provided data and protocols offer a foundational guide for professionals working with this promising antioxidant. Further research into its specific interactions with cellular signaling pathways will continue to elucidate its full therapeutic and preventative potential.

References

Methodological & Application

Unlocking a Potent Antioxidant: A Detailed Protocol for Ergothioneine Extraction from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide for the extraction of ergothioneine from fungal cultures. This application note provides detailed protocols, quantitative data summaries, and visual diagrams to facilitate the efficient isolation of this potent antioxidant for further study and application.

Ergothioneine, a naturally occurring sulfur-containing amino acid, is synthesized by various fungi and bacteria. Its unique antioxidant properties and potential therapeutic benefits have garnered significant interest in the pharmaceutical and nutraceutical industries. This document outlines established methodologies for extracting ergothioneine from fungal biomass, offering a foundation for optimizing yields and purity.

I. Introduction to Ergothioneine Extraction

The primary goal of ergothioneine extraction from fungal cultures is to efficiently isolate the compound from the intracellular matrix of the mycelia or fruiting bodies. Various methods have been developed, with the choice of protocol often depending on the fungal species, the scale of extraction, and the desired purity of the final product. Common techniques involve the use of solvents to lyse the fungal cells and solubilize the ergothioneine. Subsequent purification steps may be employed to remove contaminants and enrich the ergothioneine concentration.

II. Ergothioneine Biosynthesis in Fungi

Understanding the biosynthetic pathway of ergothioneine in fungi is crucial for optimizing its production in culture. In fungi such as Neurospora crassa, the synthesis of ergothioneine is a more efficient process compared to the pathway found in bacteria.[1][2] The pathway begins with the conversion of L-histidine to hercynine, a reaction catalyzed by the enzyme Egt1, which utilizes S-adenosylmethionine (SAM) as a methyl donor.[1][2] Egt1 then facilitates the attachment of a cysteine sulfur to hercynine, forming hercynylcysteine sulfoxide.[1] The final step involves the conversion of this intermediate to ergothioneine by the enzyme Egt2.[1][2]

Ergothioneine_Biosynthesis cluster_0 Ergothioneine Biosynthesis in Fungi Histidine L-Histidine Hercynine Hercynine Histidine->Hercynine Egt1 Cys_Hercynine Hercynylcysteine Sulfoxide Hercynine->Cys_Hercynine Egt1 Ergothioneine Ergothioneine Cys_Hercynine->Ergothioneine Egt2 Pyruvate_Ammonia Pyruvate + Ammonia Cys_Hercynine->Pyruvate_Ammonia SAM S-adenosylmethionine SAH S-adenosylhomocysteine SAM->SAH Cysteine L-Cysteine Cysteine->Cys_Hercynine

Caption: Fungal ergothioneine biosynthesis pathway.

III. Experimental Protocols

A. Fungal Culture Preparation

Successful extraction begins with robust fungal growth. The supplementation of culture media with specific amino acids and nitrogen sources can significantly enhance ergothioneine production. For instance, combining methionine, cysteine, and histidine at 0.5 mM each with 2 g/L of yeast extract and 2 g/L of peptone has been shown to be effective for Agaricus species.[3][4]

Protocol for Optimized Fungal Culture:

  • Prepare the desired fungal growth medium (e.g., Potato Dextrose Broth, Malt Extract Broth).

  • Supplement the medium with a sterile solution of L-methionine, L-cysteine, and L-histidine to a final concentration of 0.5 mM each.

  • Add yeast extract and peptone to the medium to a final concentration of 2 g/L each.[3][4]

  • Inoculate the medium with the fungal culture of interest.

  • Incubate the culture under optimal conditions for the specific fungal species (e.g., 25°C for 15 days with shaking at 140 rpm for liquid cultures of Agaricus spp.).[3]

  • After the incubation period, harvest the mycelial biomass by filtration or centrifugation.

  • Wash the biomass with distilled water to remove residual media components.

  • The biomass can be used immediately for extraction or freeze-dried for long-term storage.

B. Ergothioneine Extraction from Fungal Biomass

Several methods have been successfully employed for the extraction of ergothioneine from fungal biomass. Hot water and ethanol-based extractions are among the most common and effective.

1. Hot Water Extraction:

This method is advantageous due to its simplicity, safety, and effectiveness.[5]

  • Protocol:

    • Mix the fresh or freeze-dried fungal mycelia with water at a ratio of 1:20 to 1:40 (g:mL).[6]

    • Heat the suspension to a temperature between 70°C and 100°C.[6][7]

    • Stir the mixture at a speed of 125-600 rpm for a duration of 5 to 60 minutes.[6][7]

    • Separate the solid biomass from the aqueous extract by filtration or centrifugation.

    • The extraction process can be repeated multiple times to maximize the yield.[6]

2. Ethanol Extraction:

Aqueous ethanol solutions are also highly effective for ergothioneine extraction.[7]

  • Protocol:

    • Suspend the freeze-dried mushroom powder in 70% ethanol.[7]

    • For enhanced extraction, a solution containing 10 mM 1,4-dithiothreitol (DTT), 100 mM betaine, and 100 mM 2-mercapto-1-methylimidazole in 70% ethanol can be used.[3][8]

    • Vortex the mixture for approximately 90 seconds.[3]

    • Add a solution of 10 g/L sodium dodecyl sulfate (SDS) and centrifuge at 3000 x g for 10 minutes at 25°C.[3]

    • Collect the supernatant containing the extracted ergothioneine.

Table 1: Comparison of Ergothioneine Extraction Methods

Extraction MethodSolventTemperature (°C)Time (min)Solid:Solvent RatioReported Ergothioneine Yield (mg/g dry weight)Fungal SpeciesReference
Hot WaterWater755-0.86 - 3.73Pleurotus eryngii, P. citrinopileatus[7]
Hot WaterWater90101:2.4 (wet weight)-Pleurotus ostreatus[6]
70% Ethanol70% Ethanol----Pleurotus eryngii, P. citrinopileatus[7]
High-PressureWater-521:104.03Pleurotus citrinopileatus
C. Quantification of Ergothioneine by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of ergothioneine is essential for assessing the efficiency of the extraction protocol. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose.

Protocol for HPLC Analysis:

  • Sample Preparation: Filter the crude extract through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Two C18 columns in tandem are often used.[9][10]

    • Mobile Phase: An isocratic mobile phase consisting of an aqueous sodium phosphate buffer with 3% acetonitrile and 0.1% triethylamine is effective.[9][10] Alternatively, a hydrophilic interaction liquid chromatography (HILIC) column with an isocratic mobile phase of acetonitrile and 20 mmol/L ammonium acetate solution (85:15, v/v) adjusted to pH 6.0 can be used.[11]

    • Flow Rate: Typically 1.0 mL/min.[11]

    • Detection: UV absorbance at 254 nm.[9][10][11]

    • Column Temperature: 40°C.[11]

  • Quantification: Compare the peak area of the sample to a standard curve generated from known concentrations of an ergothioneine standard.

IV. Workflow for Ergothioneine Extraction and Quantification

The overall process from fungal culture to quantified ergothioneine involves a series of sequential steps.

Ergothioneine_Workflow cluster_1 Ergothioneine Extraction and Analysis Workflow Culture 1. Fungal Culture (Optimized Media) Harvest 2. Biomass Harvesting (Filtration/Centrifugation) Culture->Harvest Extraction 3. Ergothioneine Extraction (e.g., Hot Water, Ethanol) Harvest->Extraction Separation 4. Solid-Liquid Separation (Filtration/Centrifugation) Extraction->Separation Quantification 5. HPLC Quantification Separation->Quantification Purification Optional: Purification (e.g., Chromatography) Separation->Purification Purification->Quantification

Caption: Experimental workflow for ergothioneine extraction.

V. Quantitative Data Summary

The ergothioneine content can vary significantly among different fungal species and is influenced by cultivation and extraction conditions.

Table 2: Ergothioneine Content in Various Fungal Species

Fungal SpeciesErgothioneine Content (mg/g dry weight)Reference
Agaricus bisporus (white)0.4[9][10]
Agaricus bisporus (portabella)~2.0[9][10]
Lentinus edodes> A. bisporus[9]
Pleurotus ostreatus> A. bisporus[9]
Pleurotus eryngii> A. bisporus[9]
Grifola frondosa> A. bisporus[9]
Pleurotus eryngii (Hot water extract)0.86[7]
Pleurotus citrinopileatus (Hot water extract)3.73[7]
Pleurotus citrinopileatus (High-Pressure Extraction)4.03
Aspergillus oryzae (engineered)0.231 (mg/kg of media)[2]
Ganoderma resinaceum (optimized fermentation)~0.0041 (mg/mL)[12]

VI. Conclusion

This application note provides a comprehensive overview and detailed protocols for the extraction and quantification of ergothioneine from fungal cultures. By understanding the biosynthetic pathway and optimizing culture and extraction parameters, researchers can significantly improve the yield of this valuable antioxidant. The provided methodologies and data serve as a critical resource for scientists and professionals in the fields of natural product chemistry, drug discovery, and functional food development.

References

Application Note: Quantitative Analysis of Ergonine using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of ergonine in various matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides comprehensive procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for research, quality control, and pharmacokinetic studies where accurate determination of this compound is critical.

Introduction

This compound is an ergot alkaloid produced by fungi of the Claviceps genus. These alkaloids are known for their wide range of pharmacological activities and are also considered mycotoxins when present as contaminants in food and feed. Accurate and sensitive quantification of individual ergot alkaloids like this compound is essential for safety assessment, toxicological studies, and pharmaceutical research. This document provides a detailed protocol for the analysis of this compound using a sensitive and specific HPLC-MS/MS method.

Experimental

Materials and Reagents
  • This compound analytical standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium carbonate

  • Formic acid

  • Internal Standard (IS): A structurally similar ergot alkaloid not expected to be present in the samples (e.g., a stable isotope-labeled analog or a related ergot alkaloid like lysergic acid diethylamide-D3).

Standard Solution Preparation

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol. From the stock solution, prepare a series of working standard solutions by serial dilution to construct a calibration curve. It is recommended to store stock and working solutions at -20°C or below to prevent degradation and epimerization.[1]

Sample Preparation

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is recommended for its efficiency and broad applicability.[2]

  • Homogenization: Weigh 1-5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Extraction: Add 10 mL of an extraction solvent, typically a mixture of acetonitrile and an aqueous buffer (e.g., 84:16 (v/v) acetonitrile/ammonium carbonate solution).[3] Using an alkaline extraction solvent helps to minimize the epimerization of ergot alkaloids.[2]

  • Shaking: Vortex the mixture vigorously for 1-2 minutes, followed by shaking for 30-60 minutes on a mechanical shaker.

  • Salting Out: Add QuEChERS salts (e.g., magnesium sulfate and sodium chloride) to induce phase separation. Vortex immediately for 1 minute.

  • Centrifugation: Centrifuge the tubes at ≥4000 rpm for 5-10 minutes.

  • Cleanup (Optional): For complex matrices, a dispersive solid-phase extraction (d-SPE) cleanup step using primary secondary amine (PSA) sorbent can be employed to remove interferences.[1]

  • Final Extract: Transfer an aliquot of the supernatant (acetonitrile layer) to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable volume of the initial mobile phase.

HPLC Conditions
  • Column: A C18 reversed-phase column with a particle size of ≤ 5 µm is commonly used. To achieve baseline separation of ergot alkaloid epimers, a column stable under alkaline conditions may be necessary if using a high pH mobile phase.[2] Alternatively, a biphenyl column can achieve separation under acidic conditions.

  • Mobile Phase A: Water with 0.1% formic acid OR 2-10 mM ammonium carbonate (for alkaline conditions).

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid (for acidic conditions) OR pure Acetonitrile/Methanol (for alkaline conditions).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. The total run time is typically between 10-20 minutes.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 30 - 40 °C.

Mass Spectrometry Conditions
  • Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI is preferred for ergot alkaloids as they readily form protonated molecules [M+H]⁺.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for quantification and confirmation of this compound. While specific published MRM transitions for this compound are not consistently available, a general approach for ergot alkaloids can be followed for optimization. Ergot alkaloids commonly produce characteristic fragment ions. For ergopeptines, a common product ion at m/z 223 is often observed.

  • Source Parameters:

    • Capillary Voltage: ~3.0 - 4.0 kV

    • Source Temperature: ~120 - 150 °C

    • Desolvation Temperature: ~350 - 500 °C

    • Desolvation Gas Flow: ~600 - 1000 L/hr

    • Cone Gas Flow: ~50 - 150 L/hr

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of ergot alkaloids, which can be expected for a validated this compound method.

ParameterTypical ValueReference
Linearity (r²)≥ 0.99[4]
Limit of Detection (LOD)0.03 - 0.5 µg/kg[5]
Limit of Quantification (LOQ)0.1 - 1.0 µg/kg[5]
Recovery80 - 110%[2]
Intra-day Precision (%RSD)< 15%[2]
Inter-day Precision (%RSD)< 20%[2]

Detailed Experimental Protocols

Protocol for Sample Preparation (Modified QuEChERS)
  • Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile containing 1% acetic acid (v/v).

  • Vortex for 1 minute.

  • Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing 150 mg PSA and 900 mg MgSO₄.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer 0.5 mL of the cleaned extract into a new tube and evaporate to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute the residue in 0.5 mL of the initial mobile phase composition, vortex, and transfer to an autosampler vial for analysis.

Visualizations

Experimental Workflow```dot

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Homogenization Extraction QuEChERS Extraction Sample->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MSMS MS/MS Detection HPLC->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: Simplified ergot alkaloid biosynthesis pathway.

References

Application Note: Purification of Ergonine by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ergonine is a naturally occurring peptide ergot alkaloid found in fungi of the Claviceps genus and certain plants.[1] Like other ergot alkaloids, its complex structure is derived from the tetracyclic ergoline skeleton.[2] These compounds are of significant interest to the pharmaceutical industry due to their diverse biological activities, which stem from their ability to interact with various neurotransmitter receptors, including dopaminergic, serotonergic, and adrenergic receptors.[2][3][4] This broad receptor affinity makes ergot alkaloids potent agents for treating conditions like migraines and cluster headaches, but also necessitates high-purity formulations to ensure therapeutic specificity and safety.[5][6]

This application note provides a detailed protocol for the purification of this compound from a crude extract using strong cation exchange (SCX) column chromatography. This technique is highly effective for separating basic compounds like alkaloids from neutral and acidic impurities.[7]

Principle of Strong Cation Exchange (SCX) Chromatography

Strong Cation Exchange (SCX) chromatography separates molecules based on their net positive charge. The stationary phase consists of a solid support functionalized with negatively charged groups (e.g., sulfonic acid). At an acidic pH, basic compounds like this compound become protonated and carry a net positive charge.[7][8] This allows them to bind ionically to the negatively charged stationary phase.

The purification process follows a "catch-and-release" mechanism:

  • Loading (Catch): The crude extract, dissolved in an acidic loading buffer, is passed through the column. Positively charged this compound binds to the SCX resin, while neutral and acidic impurities pass through and are washed away.[7]

  • Elution (Release): The retained this compound is released from the column by applying an elution buffer with a high pH or high ionic strength. This disrupts the ionic interaction, allowing the purified alkaloid to be collected.[7][9]

Experimental Protocol

Part 1: Extraction of Total Alkaloids

This initial step isolates a crude mixture of total alkaloids from the source material (e.g., fungal sclerotia).

Materials and Reagents:

  • Dried and ground source material (e.g., Claviceps purpurea sclerotia)

  • Toluene/Ethanol mixture (e.g., 90:10 v/v)[10]

  • 0.1 M Hydrochloric Acid (HCl)

  • Ammonium Hydroxide solution

  • Anhydrous Sodium Sulfate

  • Rotary Evaporator

Procedure:

  • Extract the ground source material with a toluene/ethanol mixture.[10]

  • Perform a liquid-liquid extraction on the resulting primary extract with an aqueous solution of 0.1 M HCl. The protonated alkaloids will move to the aqueous phase.[10]

  • Separate the aqueous layer and adjust its pH to approximately 9-10 with ammonium hydroxide to deprotonate the alkaloids.[7][9]

  • Extract the basified aqueous solution with toluene. The neutral alkaloids will move to the organic phase.

  • Wash the organic extract with water, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.

Part 2: Purification by SCX Column Chromatography

Materials and Reagents:

  • Crude alkaloid extract

  • SCX Chromatography Column

  • Loading Buffer: Methanol with 1% Acetic Acid

  • Washing Buffer: Methanol

  • Elution Buffer: Methanol with 5% Ammonium Hydroxide

  • HPLC or TLC for fraction analysis

Procedure:

  • Column Equilibration: Equilibrate the SCX column by washing it with 5-10 column volumes (CV) of the Loading Buffer.

  • Sample Preparation: Dissolve the crude alkaloid extract in a minimal volume of the Loading Buffer to ensure the this compound is protonated (cationic).

  • Loading: Load the prepared sample onto the equilibrated SCX column. Collect the flow-through.

  • Washing: Wash the column with 5-10 CV of the Washing Buffer (Methanol) to remove any remaining neutral or weakly bound impurities.

  • Elution: Elute the bound this compound from the column by applying the Elution Buffer. The basic conditions will neutralize the charge on the this compound, releasing it from the resin.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions for the presence and purity of this compound using an appropriate analytical technique, such as HPLC-UV/MS or TLC.[11] Pool the fractions containing high-purity this compound.

  • Final Step: Evaporate the solvent from the pooled fractions to obtain the purified this compound.

Data Presentation

The following table presents representative data for a typical purification run of an ergot alkaloid using SCX column chromatography.

ParameterValueUnitNotes
Loading
Crude Extract Mass500mg
Column TypeSCX-Strong Cation Exchange
Column Size10g
Loading Volume5mL
Elution
Elution BufferMethanol + 5% NH₄OH-
Flow Rate10mL/min
Fraction Volume5mL
Results
Purified this compound Mass85mgBased on pooled fractions
Overall Yield17%(Mass of Pure / Mass of Crude) x 100
Purity (by HPLC)>98%
Mean Recovery Rate~88%Recovery can range from 79% to 96% for ergot alkaloids.[7]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the extraction and purification of this compound.

G cluster_extraction Part 1: Extraction cluster_purification Part 2: SCX Chromatography cluster_analysis Part 3: Analysis & Final Product A Source Material (e.g., Claviceps purpurea) B Solvent Extraction (Toluene/Ethanol) A->B C Acid-Base Liquid-Liquid Extraction B->C D Evaporation C->D E Crude Alkaloid Extract D->E F Dissolve in Loading Buffer E->F To Purification G Load onto SCX Column F->G H Wash Column (Methanol) G->H I Elute with Basic Buffer H->I J Collect Fractions I->J K Analyze Fractions (HPLC/TLC) J->K To Analysis L Pool Pure Fractions & Evaporate K->L M Purified this compound (>98% Purity) L->M

Caption: Workflow for this compound Purification.

Signaling Pathway Diagram

Ergot alkaloids exert their pharmacological effects by interacting with G-protein coupled receptors (GPCRs).[12] The diagram below shows a simplified model of this interaction.

G This compound This compound (Ligand) Receptor GPCR (e.g., Dopamine, Serotonin, or Adrenergic Receptor) This compound->Receptor Binds to G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylate Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces/Inhibits Response Cellular Response (e.g., Vasoconstriction) Second_Messenger->Response Triggers

Caption: this compound Interaction with a GPCR.

References

Developing In Vitro Assays for Ergonine Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for establishing a suite of in vitro assays to characterize the pharmacological activity of ergonine, a representative ergoline alkaloid. The ergoline scaffold is the foundation for a diverse class of compounds known for their complex interactions with various neurotransmitter systems. These protocols are designed to enable the comprehensive profiling of this compound's binding affinity, functional activity, and potential effects on monoamine transporters.

Introduction to this compound and Ergoline Alkaloids

Ergoline alkaloids, first discovered in the ergot fungus (Claviceps purpurea), are a class of pharmacologically active compounds with a tetracyclic ergoline ring system.[1][2] Their structural similarity to endogenous neurotransmitters like serotonin, dopamine, and norepinephrine allows them to interact with a wide range of receptors, often exhibiting mixed agonist, partial agonist, or antagonist activities.[3][4] This complex pharmacology has led to their use in treating various conditions, including migraines, Parkinson's disease, and postpartum hemorrhage.[1][3]

Given the diverse and potent biological activities of this class, a thorough in vitro characterization of any new ergoline derivative, such as this compound, is crucial to understand its mechanism of action, selectivity, and potential therapeutic applications. The following protocols outline key assays for this purpose.

Signaling Pathways of Interest

This compound, as an ergoline alkaloid, is predicted to interact with G-protein coupled receptors (GPCRs) of the dopamine, serotonin, and adrenergic systems. The primary signaling cascades initiated by these receptors involve the modulation of second messengers like cyclic adenosine monophosphate (cAMP) and intracellular calcium (Ca2+).

GPCR_Signaling_Pathways cluster_dopamine Dopamine D2-like Receptor cluster_serotonin Serotonin 5-HT2A Receptor cluster_adrenergic Adrenergic α1A Receptor D2R D2R Gi Gαi/o D2R->Gi This compound (Agonist) AC_D Adenylate Cyclase Gi->AC_D Inhibition cAMP_D ↓ cAMP AC_D->cAMP_D HTR2A 5-HT2AR Gq Gαq/11 HTR2A->Gq This compound (Agonist) PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Ca2+ IP3->Ca ADRA1A α1AR Gq_A Gαq/11 ADRA1A->Gq_A This compound (Agonist) PLC_A Phospholipase C Gq_A->PLC_A Activation PIP2_A PIP2 PLC_A->PIP2_A IP3_A IP3 PIP2_A->IP3_A DAG_A DAG PIP2_A->DAG_A Ca_A ↑ Ca2+ IP3_A->Ca_A

Figure 1: Key GPCR signaling pathways potentially modulated by this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of well-characterized ergoline alkaloids at key receptors. This data serves as a benchmark for interpreting the results obtained for this compound.

Table 1: Receptor Binding Affinities (Ki, nM) of Ergoline Alkaloids

CompoundDopamine D2Serotonin 5-HT2AAdrenergic α1A
Ergotamine~1.0-5.0~1.0-10.0~1.0-10.0
Ergometrine~100-500~50-200~100-500
Bromocriptine~2.0-10.0~50-150~20-100
This compoundTBDTBDTBD

Note: Ki values are approximate and can vary based on experimental conditions. TBD: To be determined.

Table 2: Functional Potencies (EC50/IC50, nM) of Ergoline Alkaloids

CompoundDopamine D2 (cAMP Inhibition, IC50)Serotonin 5-HT2A (Ca2+ Mobilization, EC50)Adrenergic α1A (Ca2+ Mobilization, EC50)
Ergotamine~5-20~10-50~10-50
Ergometrine>1000~100-500>1000
Bromocriptine~1-10>1000>1000
This compoundTBDTBDTBD

Note: EC50/IC50 values are approximate and can vary based on the specific cell line and assay format. TBD: To be determined.

Table 3: Monoamine Transporter Inhibition (IC50, nM) of Ergoline Alkaloids

CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
Ergotamine>1000>1000>1000
Ergometrine>1000>1000>1000
Bromocriptine>1000>1000>1000
This compoundTBDTBDTBD

Note: Most classic ergoline alkaloids are not potent monoamine transporter inhibitors. This assay is important to rule out this mechanism of action. TBD: To be determined.

Experimental Protocols

Receptor Binding Assays

Receptor binding assays are fundamental for determining the affinity of a ligand for its receptor.[5] Radioligand binding assays, utilizing either filtration or scintillation proximity assay (SPA) formats, remain the gold standard for their robustness and sensitivity.[5][6]

Receptor_Binding_Workflow Start Start: Prepare Reagents Prepare_Membranes Prepare Cell Membranes Expressing Receptor of Interest Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and varying concentrations of this compound Prepare_Membranes->Incubate Separate Separate Bound from Free Radioligand (Filtration or SPA) Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Data Analysis: Calculate IC50 and Ki Quantify->Analyze End End Analyze->End

Figure 2: General workflow for a competitive radioligand binding assay.

Protocol 4.1.1: Dopamine D2 Receptor Binding Assay (Filtration)

  • Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

    • Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • 96-well filter plates (e.g., GF/C filters pre-soaked in 0.5% polyethyleneimine).

    • Scintillation fluid and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add in the following order:

      • 25 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or this compound dilution.

      • 25 µL of [3H]-Spiperone (at a final concentration near its Kd, e.g., 0.2-0.5 nM).

      • 50 µL of D2 receptor-containing cell membranes (5-10 µg protein per well).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

    • Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester.

    • Wash the filters 3-4 times with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Quantify the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4.1.2: Serotonin 5-HT2A Receptor and Adrenergic α1A Receptor Binding Assays

This protocol can be adapted for the 5-HT2A and α1A receptors by substituting the appropriate reagents:

  • For 5-HT2A Receptor:

    • Radioligand: [3H]-Ketanserin.

    • Non-specific binding control: Mianserin (10 µM).

  • For Adrenergic α1A Receptor:

    • Radioligand: [3H]-Prazosin.[7]

    • Non-specific binding control: Phentolamine (10 µM).

Second Messenger Functional Assays

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. This is achieved by measuring the downstream signaling events, such as changes in second messenger levels.

Protocol 4.2.1: cAMP Assay for Gs/Gi-Coupled Receptors (e.g., Dopamine D2)

This assay measures the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cAMP levels upon activation of a Gi-coupled receptor like the dopamine D2 receptor.

cAMP_Assay_Workflow Start Start: Seed Cells Seed_Cells Seed cells expressing the receptor in a 96-well plate Start->Seed_Cells Add_Compound Add varying concentrations of this compound (Agonist mode) or this compound + fixed agonist (Antagonist mode) Seed_Cells->Add_Compound Stimulate Stimulate with Forskolin (to activate Adenylate Cyclase) Add_Compound->Stimulate Lyse_and_Detect Lyse cells and detect cAMP levels (e.g., HTRF, ELISA) Stimulate->Lyse_and_Detect Analyze Data Analysis: Calculate EC50 or IC50 Lyse_and_Detect->Analyze End End Analyze->End

References

Animal Models for In Vivo Testing of Ergonovine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergonovine, an ergot alkaloid, is a potent smooth muscle constrictor with significant clinical applications, primarily in obstetrics to control postpartum hemorrhage and in cardiology as a provocative agent for the diagnosis of vasospastic angina. Its mechanism of action involves the stimulation of several receptor types, including serotonin (5-HT), dopamine, and α-adrenergic receptors, leading to vasoconstriction and myometrial contraction.[1] Preclinical in vivo testing of ergonovine and its analogues is crucial for understanding its pharmacodynamics, efficacy, and safety profile. This document provides detailed application notes and protocols for utilizing animal models in the in vivo assessment of ergonovine.

Key Applications for In Vivo Testing

  • Uterine Contractility (Oxytocic Effect): Evaluation of the uterotonic activity of ergonovine is essential for its application in preventing and treating postpartum hemorrhage. Animal models allow for the quantification of the onset, duration, and magnitude of uterine contractions.

  • Coronary Vasospasm: Ergonovine is used clinically to diagnose variant (Prinzmetal's) angina by inducing coronary artery spasm.[1] Animal models, particularly porcine models, are employed to study the pathophysiology of coronary vasospasm and to test potential therapeutic interventions.

Recommended Animal Models

The selection of an appropriate animal model is contingent on the specific research question. The most commonly utilized species for in vivo testing of ergonovine include rats, dogs, and pigs.

  • Rats: Primarily used for preliminary screening of uterine activity due to their cost-effectiveness and well-characterized reproductive physiology.

  • Dogs: Employed in studies of both uterine contractility and cardiovascular effects, including coronary vasospasm.

  • Pigs (Swine): Considered the gold-standard model for studying coronary vasospasm due to the anatomical and physiological similarities of their cardiovascular system to that of humans.

Experimental Protocols

In Vivo Assessment of Uterine Contractility in the Rat Model

This protocol is designed to measure the effect of ergonovine on uterine contractility in anesthetized, pregnant or non-pregnant estrogen-primed rats.

Materials:

  • Ergonovine maleate

  • Saline solution (0.9% NaCl)

  • Anesthetic agent (e.g., urethane)

  • Intrauterine pressure catheter or force transducer

  • Data acquisition system

Procedure:

  • Animal Preparation: Anesthetize a female rat (e.g., Sprague-Dawley, 200-250g) with an appropriate anesthetic. For non-pregnant models, prime with estrogen to sensitize the uterus.

  • Surgical Instrumentation: Make a midline abdominal incision to expose the uterus. Insert an intrauterine pressure catheter into one of the uterine horns and secure it with a ligature. Alternatively, attach a force transducer to the uterine horn to measure isometric contractions.

  • Baseline Recording: Allow the animal to stabilize for a 30-minute period and record baseline uterine activity, including the frequency and amplitude of contractions.

  • Ergonovine Administration: Administer ergonovine intravenously (IV) or intraperitoneally (IP). A dose-response study is recommended to determine the optimal dose. Based on available literature for other uterotonic agents, a starting point for a dose-response study could be in the range of 0.05 to 0.5 mg/kg.

  • Data Acquisition: Continuously record uterine contractions for at least 60 minutes post-administration.

  • Data Analysis: Quantify the frequency (contractions per minute), amplitude (mmHg or grams of tension), and duration of contractions. Compare the post-administration data to the baseline recordings.

In Vivo Induction of Coronary Vasospasm in the Porcine Model

This protocol describes the induction of coronary vasospasm using ergonovine in a swine model, often following endothelial injury to mimic a diseased state.

Materials:

  • Ergonovine maleate

  • Saline solution (0.9% NaCl)

  • Anesthetic agent (e.g., propofol, isoflurane)

  • Coronary angiography equipment

  • Intracoronary catheter

  • ECG and blood pressure monitoring equipment

Procedure:

  • Animal Preparation: Anesthetize a domestic pig (e.g., Yorkshire, 30-40 kg) and maintain anesthesia throughout the procedure.

  • Catheterization: Introduce an arterial sheath into the femoral artery and advance a guiding catheter to the ostium of the left or right coronary artery under fluoroscopic guidance.

  • Baseline Angiography: Perform baseline coronary angiography to visualize the coronary anatomy and measure baseline vessel diameters.

  • Ergonovine Administration: Administer ergonovine via intracoronary (IC) injection. In clinical settings, incremental doses starting from 0.05 mg up to a total of 0.4 mg are used. For a porcine model, a starting dose of 1-5 µg/kg administered directly into the coronary artery can be considered, with subsequent dose escalation.

  • Provocation Assessment: Following each dose, perform coronary angiography to assess for vasospasm, defined as a significant reduction in the coronary artery diameter (typically >75%). Continuously monitor ECG for ischemic changes (e.g., ST-segment elevation) and blood pressure.

  • Reversal: Once vasospasm is documented, administer a vasodilator such as nitroglycerin to reverse the effect.

  • Data Analysis: Quantify the percentage of coronary artery diameter reduction at the site of spasm. Record the dose of ergonovine required to induce spasm and the time to onset.

Data Presentation

Quantitative data from in vivo studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Effect of Intravenous Ergonovine on Uterine Contractility in Rats (Hypothetical Data)

Ergonovine Dose (mg/kg)NBaseline Contraction Frequency (contractions/10 min)Post-Dose Contraction Frequency (contractions/10 min)% Increase in FrequencyBaseline Contraction Amplitude (mmHg)Post-Dose Contraction Amplitude (mmHg)% Increase in Amplitude
Vehicle (Saline)62.1 ± 0.42.3 ± 0.59.5%8.2 ± 1.58.5 ± 1.63.7%
0.0562.3 ± 0.65.8 ± 1.1152.2%8.5 ± 1.815.4 ± 2.281.2%
0.162.2 ± 0.58.1 ± 1.5268.2%8.3 ± 1.722.1 ± 2.9166.3%
0.262.4 ± 0.710.5 ± 1.9337.5%8.6 ± 1.928.7 ± 3.5233.7%

*Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle.

Table 2: Induction of Coronary Vasospasm with Intracoronary Ergonovine in a Porcine Model (Hypothetical Data)

Ergonovine Dose (µg/kg)NNumber of Animals with >75% VasospasmMean % Reduction in Coronary Artery DiameterTime to Onset of Spasm (seconds)
15145.2 ± 10.145 ± 8
2.55368.7 ± 12.532 ± 6
55585.3 ± 8.921 ± 4

*Data are presented as Mean ± SEM. *p < 0.05 compared to the 1 µg/kg dose.

Visualization of Pathways and Workflows

Signaling Pathway of Ergonovine-Induced Smooth Muscle Contraction

Ergonovine elicits smooth muscle contraction primarily through its interaction with G-protein coupled receptors, leading to an increase in intracellular calcium concentration. The following diagram illustrates the key signaling events.

ergonovine_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ergonovine Ergonovine receptor 5-HT2 / α1-Adrenergic Receptor ergonovine->receptor Binds to g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r Binds to sr Sarcoplasmic Reticulum (SR) ca_release sr->ca_release Releases Ca²⁺ calmodulin Calmodulin ca_release->calmodulin Binds to cam_ca Ca²⁺-Calmodulin Complex mlck Myosin Light Chain Kinase (MLCK) cam_ca->mlck Activates mlck_active Active MLCK mlc Myosin Light Chain (MLC) mlck_active->mlc Phosphorylates mlc_p Phosphorylated MLC contraction Smooth Muscle Contraction mlc_p->contraction Leads to

Caption: Signaling pathway of ergonovine-induced smooth muscle contraction.

Experimental Workflow for In Vivo Uterine Contractility Assessment

The following diagram outlines the key steps in the experimental workflow for assessing the uterotonic effects of ergonovine in an animal model.

uterine_workflow start Start animal_prep Animal Preparation (Anesthesia, Surgical Instrumentation) start->animal_prep baseline Baseline Data Recording (30 min) animal_prep->baseline drug_admin Ergonovine Administration (IV or IP) baseline->drug_admin post_admin_rec Post-Administration Data Recording (60 min) drug_admin->post_admin_rec data_analysis Data Analysis (Frequency, Amplitude, Duration) post_admin_rec->data_analysis results Results Interpretation and Reporting data_analysis->results end End results->end vasospasm_workflow start Start animal_prep Animal Preparation (Anesthesia, Femoral Artery Access) start->animal_prep catheterization Coronary Catheterization animal_prep->catheterization baseline_angio Baseline Angiography and Measurements catheterization->baseline_angio ergonovine_admin Intracoronary Ergonovine Administration (Dose Escalation) baseline_angio->ergonovine_admin provocation_assessment Angiographic and ECG Assessment for Vasospasm ergonovine_admin->provocation_assessment vasospasm_check Vasospasm >75%? provocation_assessment->vasospasm_check vasospasm_check->ergonovine_admin No (Continue Escalation) reversal Administer Nitroglycerin to Reverse Spasm vasospasm_check->reversal Yes data_analysis Data Analysis (% Diameter Reduction, Onset Time) reversal->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Ergonovine Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a radioligand binding assay to characterize the interaction of ergonovine with its target receptors, primarily serotonin (5-HT) and dopamine (D) receptors.

Introduction

Ergonovine is an ergot alkaloid known for its potent vasoconstrictive and uterotonic effects. Its pharmacological actions are mediated through its interaction with various G-protein coupled receptors (GPCRs), including several serotonin (5-HT) and dopamine D2 receptor subtypes.[1][2] Understanding the binding affinity of ergonovine to these receptors is crucial for elucidating its mechanism of action and for the development of new therapeutics. This document outlines a standard filtration-based radioligand binding assay protocol to determine the binding affinity (Ki) of ergonovine for its target receptors.

Data Presentation

The binding affinity of ergonovine for various serotonin and dopamine receptor subtypes can be summarized in the following table. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

Receptor SubtypeRadioligandKi (nM) for ErgonovineReference
Serotonin Receptors
5-HT1A[³H]8-OH-DPATReportedly high affinity[1]
5-HT1B[³H]GR 125743Reportedly high affinity[1]
5-HT1D[³H]GR 125743Reportedly high affinity[1]
5-HT1E[³H]5-HT< 100
5-HT2A[³H]KetanserinReportedly high affinity[1]
5-HT2C[³H]MesulergineReportedly high affinity[1]
Dopamine Receptors
D2[³H]SpiperoneIn the nanomolar range[2]

Note: The Ki values can vary depending on the experimental conditions, tissue source, and radioligand used. The values presented here are for illustrative purposes based on available literature. Researchers should determine these values empirically using the protocol below.

Experimental Protocols

This section details the methodology for a competitive radioligand binding assay using the filtration method.[3]

Materials and Reagents
  • Receptor Source: Cell membranes from cell lines stably expressing the human receptor subtype of interest (e.g., CHO-K1 or HEK293 cells) or homogenized tissue preparations known to express the target receptor (e.g., rat brain cortex for 5-HT2A receptors).

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (see table above for examples). The specific activity should be high, ideally above 20 Ci/mmol for tritiated ligands.[4]

  • Unlabeled Ligand: Ergonovine maleate salt.

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor (e.g., 10 µM serotonin for 5-HT receptors, 10 µM haloperidol for D2 receptors).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail: A commercially available cocktail suitable for non-aqueous samples.

  • Filtration Apparatus: A 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C). The filters should be pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[5]

  • Microplate Scintillation Counter.

Procedure

1. Membrane Preparation:

  • Start with frozen cell pellets or tissues.

  • Homogenize the cells or tissue in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.

  • Resuspend the pellet in fresh lysis buffer and repeat the high-speed centrifugation.

  • Resuspend the final membrane pellet in assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Store the membrane aliquots at -80°C until use.

2. Radioligand Binding Assay (Competitive Inhibition):

  • The assay is typically performed in a 96-well plate with a final volume of 250 µL per well.

  • Prepare serial dilutions of ergonovine (e.g., 10 concentrations ranging from 10⁻¹¹ M to 10⁻⁵ M).

  • To each well, add the following in order:

    • 150 µL of the membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cultured cells).

    • 50 µL of the ergonovine dilution or buffer (for total binding) or the non-specific binding control.

    • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).

  • Incubate the plate at a suitable temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[6]

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using the cell harvester.

  • Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to separate bound from free radioligand.

  • Dry the filters (e.g., for 30 minutes at 50°C).

  • Add scintillation cocktail to each filter and count the radioactivity in a microplate scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of the high concentration of unlabeled ligand) from the total binding (counts in the absence of competing ligand).

  • Plot the specific binding as a function of the logarithm of the ergonovine concentration.

  • Fit the data using a non-linear regression model (e.g., one-site competition) to determine the IC50 value (the concentration of ergonovine that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Ergonovine) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation Reagent_Prep->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 & Ki Calculation) Counting->Data_Analysis

Caption: Workflow for the Ergonovine Receptor Binding Assay.

Signaling Pathways

Ergonovine Interaction with Serotonin Receptors (5-HT1 and 5-HT2)

serotonin_pathway cluster_5HT1 5-HT1 Receptor Pathway (e.g., 5-HT1A/1D/1E) cluster_5HT2 5-HT2 Receptor Pathway (e.g., 5-HT2A/2C) Ergonovine_1 Ergonovine Receptor_1 5-HT1 Receptor Ergonovine_1->Receptor_1 binds G_protein_i Gαi/o Receptor_1->G_protein_i activates AC Adenylyl Cyclase G_protein_i->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA Ergonovine_2 Ergonovine Receptor_2 5-HT2 Receptor Ergonovine_2->Receptor_2 binds G_protein_q Gαq/11 Receptor_2->G_protein_q activates PLC Phospholipase C G_protein_q->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release stimulates PKC_activation PKC Activation DAG->PKC_activation activates

Caption: Ergonovine's signaling at 5-HT1 and 5-HT2 receptors.

Ergonovine Interaction with Dopamine D2 Receptor

dopamine_pathway Ergonovine Ergonovine D2_Receptor Dopamine D2 Receptor Ergonovine->D2_Receptor binds G_protein Gαi/o D2_Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response modulates

References

Spectroscopic Analysis of Ergonine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergonine is a peptide ergot alkaloid belonging to the ergoline class of compounds. Like other ergot alkaloids, it is of significant interest to researchers in pharmacology and drug development due to its potential interactions with various neurotransmitter receptors. Spectroscopic analysis is a cornerstone of chemical and pharmaceutical research, providing detailed information about molecular structure and purity. This document provides detailed application notes and protocols for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Predicted Spectroscopic Data of this compound

Due to the limited availability of experimental spectroscopic data for this compound in the public domain, the following data has been generated using validated computational prediction models. These predictions provide a valuable reference for researchers working with this compound.

Predicted ¹H NMR Data for this compound

The predicted ¹H NMR chemical shifts for this compound are summarized in the table below. These values were calculated for a standard NMR experiment in CDCl₃ at 400 MHz.

Atom Number Predicted Chemical Shift (ppm) Multiplicity Integration
18.15s1H
26.90d1H
37.10t1H
47.25d1H
63.50m1H
72.55s3H
83.20m1H
94.50m1H
106.30s1H
12'4.80d1H
13'2.10m1H
14'0.95d3H
15'0.90d3H
17'1.80m2H
18'0.85t3H
OH5.50br s1H
NH7.80d1H

Table 1: Predicted ¹H NMR chemical shifts for this compound.

Predicted ¹³C NMR Data for this compound

The predicted ¹³C NMR chemical shifts for this compound are provided below, calculated for a standard experiment in CDCl₃.

Atom Number Predicted Chemical Shift (ppm)
2110.5
3119.0
4111.5
5125.0
658.0
7135.0
833.0
968.0
10115.0
11122.0
12108.0
13128.0
1443.0
C=O (amide)172.0
C=O (peptide)168.0
C=O (peptide)170.0
2'85.0
4'60.0
5'30.0
7'65.0
8'80.0
10'25.0
11'23.0
12'21.0
13'40.0
14'18.0
15'16.0
16'12.0

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

Predicted Infrared (IR) Absorption Data for this compound

The predicted significant IR absorption bands for this compound are listed below. These correspond to the characteristic vibrational frequencies of the functional groups present in the molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3300-3500Medium
O-H Stretch3200-3600Broad
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch2850-3000Strong
C=O Stretch (Amide)1630-1680Strong
C=O Stretch (Peptide)1650-1700Strong
Aromatic C=C Stretch1450-1600Medium-Weak
C-N Stretch1000-1350Medium
C-O Stretch1050-1150Strong

Table 3: Predicted IR absorption bands for this compound.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of ergot alkaloids like this compound. These should be adapted based on the specific instrumentation and experimental conditions available.

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural elucidation and purity assessment.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

    • Transfer the solution to a clean NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard pulse sequence for ¹H NMR.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Acquire the spectrum.

  • ¹³C NMR Acquisition:

    • Set the appropriate spectral width (e.g., 0 to 200 ppm).

    • Use a proton-decoupled pulse sequence.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (this will be significantly higher than for ¹H NMR, often several thousand scans).

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale using the solvent peak or TMS (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the protons and carbons of the this compound molecule.

Protocol for Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample

  • Potassium bromide (KBr, IR grade)

  • Mortar and pestle (agate)

  • Pellet press

  • FTIR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly dry the this compound sample and KBr to remove any moisture, which can interfere with the spectrum.

    • In an agate mortar, grind a small amount of this compound (approximately 1-2 mg) with about 100-200 mg of dry KBr.

    • The mixture should be ground to a fine, uniform powder.

  • Pellet Formation:

    • Transfer the powdered mixture to the die of a pellet press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and correlate them with the functional groups present in this compound.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the NMR and IR spectroscopic analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Output Sample Sample Dissolution (NMR) Dissolution (NMR) Sample->Dissolution (NMR) Deuterated Solvent Grinding with KBr (IR) Grinding with KBr (IR) Sample->Grinding with KBr (IR) KBr NMR Spectrometer NMR Spectrometer Dissolution (NMR)->NMR Spectrometer FTIR Spectrometer FTIR Spectrometer Grinding with KBr (IR)->FTIR Spectrometer FID Processing FID Processing NMR Spectrometer->FID Processing Fourier Transform Spectrum Generation Spectrum Generation FTIR Spectrometer->Spectrum Generation Background Subtraction Spectral Analysis (NMR) Spectral Analysis (NMR) FID Processing->Spectral Analysis (NMR) Peak Picking, Integration Spectral Analysis (IR) Spectral Analysis (IR) Spectrum Generation->Spectral Analysis (IR) Band Assignment Structural Elucidation Structural Elucidation Spectral Analysis (NMR)->Structural Elucidation Functional Group ID Functional Group ID Spectral Analysis (IR)->Functional Group ID

Workflow for NMR and IR analysis of this compound.

Postulated Signaling Pathway of this compound

Ergot alkaloids are known to interact with a variety of G-protein coupled receptors (GPCRs), including adrenergic, dopaminergic, and serotonergic receptors. The following diagram illustrates a generalized signaling pathway that may be activated by this compound.

G This compound This compound GPCR GPCR (Adrenergic, Dopaminergic, or Serotonergic Receptor) This compound->GPCR Binds to G-Protein G-Protein (Gα, Gβγ) GPCR->G-Protein Activates Effector Enzyme Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger (e.g., cAMP, IP₃, DAG) Effector Enzyme->Second Messenger Produces Downstream Kinases Downstream Kinases (e.g., PKA, PKC) Second Messenger->Downstream Kinases Activates Cellular Response Cellular Response (e.g., Muscle Contraction, Neurotransmission) Downstream Kinases->Cellular Response Phosphorylates targets leading to

Ergonine: A Certified Reference Material for Analytical and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ergonine is a peptide ergot alkaloid and a member of the ergoline family of compounds. As a certified reference material, it serves as an essential standard for qualitative and quantitative analysis in various scientific disciplines, including analytical chemistry, pharmacology, and drug development. This document provides detailed application notes and protocols for the use of this compound as an analytical standard, focusing on its physicochemical properties, and established analytical methodologies such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application as an analytical standard. These properties influence its behavior in different analytical systems and are crucial for method development and validation.

PropertyValueSource
Molecular Formula C₃₀H₃₇N₅O₅--INVALID-LINK--
Molecular Weight 547.6 g/mol --INVALID-LINK--
Appearance Crystalline solidGeneral knowledge
Solubility Soluble in methanol, acetonitrile, and other organic solvents.General knowledge
Storage Conditions Store at -20°C, protected from light and moisture.[1][2][3][4]

Stability and Handling: Ergot alkaloids, including this compound, are susceptible to degradation under adverse conditions such as exposure to light, heat, and high humidity. To ensure the integrity of the standard, it is imperative to store it at -20°C in a tightly sealed container, protected from light. For the preparation of stock and working solutions, it is recommended to use high-purity solvents and minimize exposure to ambient conditions. Studies on related ergot alkaloids have shown significant degradation and epimerization when stored at room temperature or even at 4°C over extended periods.[1][4]

Quantitative Analysis by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in various matrices. The following protocol outlines a general procedure for the analysis of this compound.

Experimental Protocol: HPLC-MS/MS

1. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Prepare a series of working standard solutions by serial dilution of the stock solution to construct a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • An internal standard (e.g., a stable isotope-labeled analog of this compound or a structurally similar ergot alkaloid not present in the sample) should be added to all standards and samples to correct for matrix effects and variations in instrument response.

2. Sample Preparation (for biological matrices):

  • Protein Precipitation: For plasma or serum samples, add 3 volumes of cold acetonitrile to 1 volume of sample. Vortex and centrifuge to precipitate proteins. The supernatant can be directly injected or further purified.

  • Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, SPE can be employed. A C18 or mixed-mode cation exchange sorbent can be used for cleanup and concentration of this compound.

3. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used for the separation of ergot alkaloids.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B), ramping up to a high percentage (e.g., 95% B) to elute the analyte, followed by a re-equilibration step. The exact gradient profile should be optimized for the specific column and instrument.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for ergot alkaloids.

  • Multiple Reaction Monitoring (MRM): The quantification of this compound is performed using MRM by monitoring specific precursor-to-product ion transitions. A common fragmentation pattern for peptide ergot alkaloids involves the formation of product ions from the lysergic acid moiety.[5][6][7]

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound548.3223.1208.1To be optimized
Internal StandardTo be determined based on the selected standardTo be determinedTo be determinedTo be optimized

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used to achieve maximum sensitivity and specificity. The product ion at m/z 223 corresponds to the lysergic acid amide fragment, a common fragment for many ergot alkaloids.[5][6][7]

Data Presentation

The quantitative data obtained from the HPLC-MS/MS analysis should be summarized in a table for clear comparison.

Sample IDThis compound Concentration (ng/mL)Internal Standard ResponseRecovery (%)
Standard 11.01.2 x 10⁶N/A
Standard 210.01.1 x 10⁶N/A
Standard 3100.01.2 x 10⁶N/A
Standard 41000.01.1 x 10⁶N/A
Sample 125.41.2 x 10⁶98.5
Sample 278.91.1 x 10⁶101.2

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural confirmation of this compound. ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Experimental Protocol: NMR

1. Sample Preparation:

  • Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound and the desired spectral resolution.

2. NMR Data Acquisition:

  • Acquire ¹H-NMR and ¹³C-NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Standard 1D experiments (¹H and ¹³C{¹H}) should be performed.

  • For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Data Presentation

The chemical shift data from the NMR analysis should be presented in a structured table.

¹H-NMR and ¹³C-NMR Spectral Data for this compound (Predicted)

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Ergoline Ring
2--
3--
.........
Peptide Moiety
1'--
2'--
.........

Visualizations

Experimental Workflow for HPLC-MS/MS Analysis

HPLC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC HPLC Separation Standard_Prep->HPLC Sample_Prep Sample Preparation Sample_Prep->HPLC MSMS MS/MS Detection HPLC->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting MSMS_Fragmentation This compound This compound (Precursor Ion) m/z 548.3 Lysergic_Amide Lysergic Acid Amide Fragment m/z 223.1 This compound->Lysergic_Amide CID Demethylated_Lysergic Demethylated Lysergic Fragment m/z 208.1 This compound->Demethylated_Lysergic CID Other_Fragments Other Fragments This compound->Other_Fragments CID

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Ergotamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ergotamine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Ergotamine, a complex ergot alkaloid, presents several synthetic challenges that can lead to low yields. This guide provides detailed answers to frequently asked questions, troubleshooting advice, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of Ergotamine that contribute to low yields?

A1: The total synthesis of Ergotamine is a complex, multi-step process with several challenges that can impact the overall yield.[1][2] Key difficulties include:

  • Construction of the Ergoline Ring System: The tetracyclic ergoline core is structurally complex. Its synthesis involves multiple steps, and optimizing each reaction for high yield can be challenging.[3]

  • Stereochemical Control: Ergotamine possesses several chiral centers. Achieving the correct stereochemistry, particularly at the C-8 position of the lysergic acid moiety, is crucial and often difficult to control, leading to the formation of inactive epimers like ergotaminine.[1]

  • Peptide Moiety Synthesis and Coupling: The synthesis of the tricyclic peptide portion and its subsequent amide coupling to the lysergic acid core can be inefficient.[4] Peptide synthesis itself is prone to side reactions, racemization, and aggregation, all of which can reduce yield.[4]

  • Stability of Intermediates: Many intermediates in the synthetic pathway are sensitive and can decompose under harsh reaction conditions, further decreasing the overall yield.[5]

Q2: My primary issue is the low yield in the synthesis of the lysergic acid precursor. What are common causes and solutions?

A2: Low yields in lysergic acid synthesis are a frequent bottleneck. Common causes include inefficient cyclization reactions and suboptimal reaction conditions. A recently developed six-step synthesis of (±)-lysergic acid has achieved a 12% overall yield from commercially available materials.[6][7][8] This approach relies on the coupling, dearomatization, and cyclization of a halopyridine with a 4-haloindole derivative.[6][7][8] For biosynthetic approaches, the efficiency of enzymes like EasC and CloA can be rate-limiting.[9] Metabolic engineering strategies in hosts like Saccharomyces cerevisiae have been shown to significantly increase titers.[9]

Q3: I am struggling with the coupling of the peptide moiety to lysergic acid. What are some effective coupling strategies?

A3: The amide bond formation between lysergic acid and the tripeptide is a critical step where yield can be lost. To improve coupling efficiency, consider the following:

  • Activating Agents: Utilize a range of modern coupling reagents to find the optimal one for this specific substrate. Common choices include carbodiimides (like DCC or EDC) with additives (like HOBt or DMAP), or phosphonium-based reagents (like PyBOP or HBTU).

  • Protecting Groups: Ensure that all reactive functional groups on both the lyseregineic acid and the peptide are adequately protected to prevent side reactions. The choice of protecting groups is critical and should be orthogonal to allow for selective deprotection.

  • Reaction Conditions: Optimize solvent, temperature, and reaction time. Aprotic polar solvents like DMF or NMP are typically used. Running the reaction at a lower temperature for a longer duration can sometimes minimize side reactions.

Q4: How can I minimize the formation of the C-8 epimer, ergotaminine, during synthesis and purification?

A4: The isomerization at the C-8 position is a common problem, as ergotaminine is the more stable epimer.[1] To minimize its formation:

  • Reaction Conditions: The epimerization can be base-catalyzed. Therefore, it is crucial to use non-basic conditions wherever possible, especially during the final deprotection and purification steps.

  • Purification: Chiral chromatography (e.g., HPLC with a chiral stationary phase) is often necessary to separate ergotamine from ergotaminine. Methodical optimization of the mobile phase and column selection is key to achieving good separation.

  • Storage: Store ergotamine and its sensitive intermediates in acidic conditions and at low temperatures to slow down the rate of epimerization.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during Ergotamine synthesis.

Problem Possible Cause(s) Suggested Solution(s)
Low yield in intramolecular Heck reaction for C-ring closure - Catalyst deactivation- Poor reactivity of the pyridine precursor- Suboptimal ligand or base- Screen different palladium catalysts and phosphine ligands.- Consider using a tetrahydropyridine analogue to improve reactivity.[5]- A cesium carbonate-mediated hydrogen autotransfer alkylation has been shown to be effective.[10]
Formation of significant by-products during N-demethylation - Over-oxidation of the ergoline ring- Unwanted side reactions with the solvent- Use milder oxidizing agents. While electrochemical N-demethylation can lead to by-products, using mCPBA can yield the desired N-oxide with fewer side reactions.[1][11]- Avoid reactive solvents like methanol, which can form adducts. Acetonitrile is a more suitable alternative.[1]
Peptide aggregation during solid-phase peptide synthesis (SPPS) - Formation of secondary structures (beta-sheets) on the resin- Hydrophobic collapse of the peptide chain- Incorporate structure-disrupting elements like pseudoproline dipeptides or DMB-dipeptides.- Use high-boiling point solvents or elevated temperatures to disrupt aggregation.- Employ specialized resins designed to minimize interchain association.
Incomplete conversion during amide coupling - Steric hindrance at the coupling site- Insufficient activation of the carboxylic acid- Deactivation of the coupling reagent- Use a coupling reagent known to be effective for hindered couplings, such as HATU or COMU.- Increase the equivalents of the activating agent and the peptide.- Ensure all reagents are anhydrous, as water can quench the activated species.

Experimental Protocols

Protocol 1: Six-Step Synthesis of (±)-Lysergic Acid

This protocol is a summary of the concise synthesis reported by Knight et al. (2023).[6][7][8]

Workflow:

G A Commercial Starting Materials (Halopyridine & 4-Haloindole) B Coupling Reaction A->B C Dearomatization B->C D Cyclization C->D E Intermediate Processing D->E F (±)-Lysergic Acid E->F

Caption: Workflow for the six-step synthesis of (±)-Lysergic Acid.

Detailed Steps:

  • Coupling: A halopyridine is coupled with a 4-haloindole derivative. The specific conditions and catalysts for this step are critical and should be optimized.

  • Dearomatization: The coupled product undergoes a dearomatization reaction to break the aromaticity of the pyridine ring.

  • Cyclization: An intramolecular cyclization is performed to form the tetracyclic ergoline core.

  • Intermediate Processing: This may involve one or more steps to modify functional groups in preparation for the final steps.

  • Final Steps and Hydrolysis: The final steps lead to the formation of the lysergic acid ester, which is then hydrolyzed to yield (±)-lysergic acid.

For detailed reaction conditions, reagent amounts, and characterization data, please refer to the original publication by Knight, B. J., et al. in The Journal of Organic Chemistry (2023).[6][7][8]

Protocol 2: N-Demethylation of Ergotamine

This protocol is based on a method for producing isotopically labeled Ergotamine and can be adapted for other synthetic purposes.[1][11]

Workflow:

G A Ergotamine B Oxidation with mCPBA A->B C Ergotamine N-oxide B->C D Reduction with Fe(II) C->D E Norergotamine D->E

Caption: Two-step N-demethylation of Ergotamine.

Step-by-Step Methodology:

  • N-Oxidation:

    • Dissolve Ergotamine in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

    • Cool the solution in an ice bath.

    • Add meta-chloroperoxybenzoic acid (mCPBA) portion-wise while monitoring the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction and purify the resulting Ergotamine N-oxide.

  • Reductive Cleavage:

    • The Ergotamine N-oxide can be used directly or after isolation.

    • Add an acid (e.g., sulfuric acid or hydrochloric acid) and an Fe(II) salt (or iron powder, which forms Fe(II) in situ) to the reaction mixture.

    • The Fe(II)/Fe(III) redox couple facilitates the reduction of the N-oxide to yield norergotamine.[1]

    • Purify the final product using column chromatography or preparative HPLC.

Data Summary

Table 1: Comparison of Lysergic Acid Synthesis Strategies
Synthesis StrategyKey FeaturesOverall YieldReference
Chemical Synthesis (Knight et al.) 6 steps from commercial precursors; dearomative approach.12%[6][7][8]
Biosynthesis (Engineered S. cerevisiae) Metabolic engineering to optimize rate-limiting enzymes.Titer of 509.8 mg/L[9]
Traditional Total Synthesis Often lengthy and complex with low overall yields.Typically <5%[1][2]
Table 2: Optimization of N-Demethylation Reaction Conditions
Oxidizing AgentSolventOutcomeReference
Electrochemical OxidationAcetonitrileSignificant side reactions (hydroxylation, dehydrogenation)[1]
Electrochemical OxidationMethanolFormation of methoxy adducts[1]
mCPBADichloromethaneMain product is the desired N-oxide with minor by-products[11]
H₂O₂ / KHSO₅Not specifiedIncomplete conversion or significant by-product formation[11]

References

Technical Support Center: L-Ergothioneine (EGT) Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with L-Ergothioneine (EGT) in solution.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with L-Ergothioneine solutions.

Question: My EGT solution shows a gradual loss of potency over a short period. What could be the cause?

Answer: Several factors can contribute to the degradation of EGT in solution. The most common culprits are:

  • Oxidation: While EGT is a potent antioxidant, it can slowly oxidize over time, especially when exposed to air (oxygen) for extended periods.[1][2]

  • Presence of Metal Ions: Divalent metal cations, particularly copper (Cu²⁺), can catalyze the degradation of EGT.[3]

  • Exposure to Light: Prolonged exposure to UV light can contribute to the degradation of EGT.[3]

  • Inappropriate pH: EGT is most stable in neutral to slightly acidic conditions. Extreme pH levels can accelerate its degradation.[1]

Question: I observe a color change in my EGT solution. What does this indicate?

Answer: A color change in your EGT solution could signify degradation. The formation of oxidation products or complexes with trace metal contaminants can sometimes lead to a visible change in the solution's appearance. It is recommended to prepare fresh solutions if a color change is observed.

Question: My experimental results with EGT are inconsistent. Could solution instability be the issue?

Answer: Yes, inconsistent results are a common consequence of solution instability. If EGT degrades, its effective concentration in your experiments will vary, leading to unreliable and non-reproducible data. It is crucial to ensure the stability of your EGT stock and working solutions throughout your experiments.

Frequently Asked Questions (FAQs)

What is L-Ergothioneine (EGT)?

L-Ergothioneine (EGT) is a naturally occurring amino acid and a potent antioxidant.[4][5] It is a thiourea derivative of histidine and is known for its exceptional stability compared to other thiols like glutathione.[1][2]

What are the main factors that affect EGT stability in solution?

The primary factors influencing EGT stability in solution are:

  • Temperature: Higher temperatures can accelerate degradation.[3]

  • pH: EGT is most stable at a neutral pH.[1]

  • Presence of Metal Ions: Certain metal ions, like Cu²⁺, can promote degradation.[3]

  • Exposure to Light: UV light can induce degradation.[3]

  • Oxygen: Dissolved oxygen can contribute to oxidative degradation over time.

How should I store my EGT solutions?

For optimal stability, EGT solutions should be:

  • Stored at low temperatures (-20°C for long-term storage).

  • Protected from light by using amber vials or wrapping containers in foil.

  • Prepared in buffers free of contaminating metal ions.

  • Purged with an inert gas like nitrogen or argon to minimize exposure to oxygen, especially for long-term storage.

A product information sheet suggests that aqueous solutions of L-(+)-ergothioneine should not be stored for more than one day.[6] For longer-term storage, it is supplied as a crystalline solid and should be stored at -20°C, where it is stable for at least four years.[6]

What are the known degradation products of EGT?

The primary degradation product of EGT upon oxidation is ergothioneine disulfide. Other potential metabolites or oxidation products include hercynine and S-methyl-ergothioneine.[7][8]

Quantitative Data on EGT Stability

The following table summarizes the stability of L-Ergothioneine under various conditions.

ConditionParameterValue/ObservationReference
Temperature Thermal StabilityAnhydrous EGT is stable up to 275-276°C. In solution, long-term high-temperature heating can cause a decrease in concentration.[1][3]
pH pH StabilityStable at neutral to slightly acidic pH. Stability decreases at extreme pH values.[1]
Metal Ions Effect of Cu²⁺The presence of Cu²⁺ decreases the concentration of EGT in solution.[3]
Light PhotostabilityHas excellent stability against light.[3]
Storage Aqueous SolutionRecommended not to be stored for more than one day.[6]
Storage Crystalline SolidStable for ≥ 4 years when stored at -20°C.[6]

Detailed Experimental Protocols

Protocol: Assessing the Stability of L-Ergothioneine in Solution via HPLC

This protocol outlines a method to determine the concentration of EGT in a solution over time to assess its stability under specific experimental conditions.

1. Materials and Equipment:

  • L-Ergothioneine standard

  • High-purity water

  • Methanol (HPLC grade)

  • Boric acid

  • HPLC system with a UV-Vis detector

  • Two C18 columns (4.6 x 250 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

2. Preparation of Solutions:

  • Mobile Phase: Prepare a 1% methanol solution containing boric acid. Adjust the pH to 5.0.

  • EGT Stock Solution: Accurately weigh a known amount of EGT standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Test Solutions: Prepare EGT solutions at the desired concentration in the buffer or solvent system you wish to test for stability.

3. Experimental Procedure:

  • Initial Analysis (T=0): Immediately after preparing the test solutions, filter an aliquot through a 0.22 µm syringe filter and inject it into the HPLC system.

  • Incubation: Store the test solutions under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution, filter it, and inject it into the HPLC system.

  • HPLC Analysis:

    • Set the UV-Vis detector to a wavelength of 257 nm.

    • Use a flow rate of 0.7 mL/min.

    • Maintain the column temperature at 25°C.

    • Inject a 5 µL volume for each sample.[9]

4. Data Analysis:

  • Calibration Curve: Plot the peak area of the EGT standard injections against their known concentrations to generate a calibration curve.

  • Quantification: Use the calibration curve to determine the concentration of EGT in your test samples at each time point.

  • Stability Assessment: Plot the concentration of EGT as a function of time. The rate of decrease in concentration will indicate the stability of EGT under the tested conditions.

Visualizations

cluster_factors Factors Affecting EGT Stability Temp Temperature EGT Ergothioneine in Solution Temp->EGT pH pH pH->EGT Metal Metal Ions (e.g., Cu2+) Metal->EGT Light Light (UV) Light->EGT Oxygen Oxygen Oxygen->EGT Degradation Degradation Products EGT->Degradation Degradation

Caption: Factors influencing the stability of L-Ergothioneine in solution.

start Start: Prepare EGT Test Solution initial_analysis T=0 Analysis (HPLC) start->initial_analysis incubation Incubate under Test Conditions (Temperature, Light, etc.) initial_analysis->incubation timepoint_analysis Time-Point Analysis (HPLC) incubation->timepoint_analysis timepoint_analysis->incubation Repeat at Intervals data_analysis Data Analysis (Quantify EGT Concentration) timepoint_analysis->data_analysis stability_assessment Assess Stability (Concentration vs. Time) data_analysis->stability_assessment end End stability_assessment->end

Caption: Experimental workflow for assessing EGT stability.

EGT Ergothioneine OxidativeStress Oxidative Stress EGT->OxidativeStress Reduces Nrf2 Nrf2 EGT->Nrf2 Activates Keap1 Keap1 OxidativeStress->Keap1 Inactivates Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes Transcription AntioxidantEnzymes->OxidativeStress Neutralizes CellProtection Cellular Protection AntioxidantEnzymes->CellProtection Leads to

Caption: EGT's role in the Nrf2 antioxidant signaling pathway.

EGT Ergothioneine MAPK MAPK Pathway EGT->MAPK Inhibits NFkB NF-κB Pathway EGT->NFkB Inhibits Stimuli Inflammatory Stimuli (e.g., UV, ROS) Stimuli->MAPK Stimuli->NFkB AP1 AP-1 MAPK->AP1 InflammatoryCytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) AP1->InflammatoryCytokines Induces NFkB->InflammatoryCytokines Induces

Caption: EGT's inhibitory effect on inflammatory signaling pathways.

References

Technical Support Center: Troubleshooting Ergonovine Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing with Ergonovine.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] An ideal peak has a symmetrical Gaussian shape.[1] Peak tailing is undesirable as it can compromise resolution, and affect the accuracy of peak integration and quantification.[1]

The extent of peak tailing is commonly measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1 indicate tailing, with values exceeding 2.0 often considered unacceptable in regulated environments.[1]

Q2: Why is my ergonovine peak tailing?

A2: Ergonovine is a basic compound containing amine functional groups.[2] Basic compounds are particularly susceptible to peak tailing in reversed-phase HPLC due to secondary interactions with the stationary phase. The most common causes include:

  • Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns can interact with the basic ergonovine molecule through ion-exchange or hydrogen bonding.[3] These secondary interactions lead to a portion of the analyte being more strongly retained, resulting in a tailing peak.[3]

  • Mobile Phase pH: The pH of the mobile phase influences the ionization state of both ergonovine (a weak base) and the residual silanol groups (weakly acidic). At intermediate pH values, both can be ionized, leading to strong electrostatic interactions and peak tailing.

  • Column Degradation: Over time, columns can degrade, exposing more active silanol sites or developing voids, which can cause peak distortion.

  • Hardware Issues: Problems with the HPLC system, such as extra-column dead volume (e.g., from long or wide tubing), can contribute to peak broadening and tailing.[1]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4]

Q3: Can the choice of HPLC column affect ergonovine peak tailing?

A3: Absolutely. The choice of column is critical. Modern "Type B" silica columns are manufactured to have a lower content of acidic silanol groups compared to older "Type A" silica, significantly reducing tailing for basic compounds.[2] Furthermore, columns with end-capping, where residual silanols are chemically deactivated, are highly recommended for analyzing basic compounds like ergonovine.[5]

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase Conditions

Problem: My ergonovine peak is tailing, and I suspect it's related to the mobile phase.

Solution:

  • Adjust Mobile Phase pH: Since ergonovine is a basic compound with a pKa of approximately 6.8, adjusting the mobile phase pH can significantly improve peak shape.

    • Low pH (pH 2-3): At a low pH, the silanol groups on the silica surface are protonated and thus neutral, minimizing their interaction with the protonated (positively charged) ergonovine molecules.[1][6] This is often the most effective strategy.

    • High pH (pH > 8): At a high pH, ergonovine will be in its neutral form, reducing interactions with the now deprotonated (negatively charged) silanols. However, ensure your column is stable at high pH.

  • Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups and improve peak shape, especially at mid-range pH values.[1][6]

  • Use Mobile Phase Additives:

    • Triethylamine (TEA): Adding a small amount of a competing base like triethylamine (typically 0.1-0.5% v/v) to the mobile phase can effectively block the active silanol sites, preventing them from interacting with ergonovine.[7]

    • Formic Acid or Acetic Acid: At low pH, these acids can help to protonate the silanols and improve peak shape.[5]

Illustrative Data: Effect of Mobile Phase pH on Ergonovine Tailing Factor

Mobile Phase pHTailing Factor (Tf) - Illustrative Example
7.02.5
5.01.8
3.01.2

This table provides an illustrative example of the expected trend for a basic compound like ergonovine. Actual values may vary depending on the specific column and other chromatographic conditions.

Illustrative Data: Effect of Triethylamine (TEA) Concentration on Ergonovine Tailing Factor (at pH 7.0)

TEA Concentration (% v/v)Tailing Factor (Tf) - Illustrative Example
02.5
0.11.5
0.31.1

This table provides an illustrative example of the expected trend. The optimal concentration of TEA should be determined experimentally.

Guide 2: Addressing Column-Related Issues

Problem: I've optimized my mobile phase, but the ergonovine peak is still tailing. I suspect a column issue.

Solution:

  • Select an Appropriate Column: If you are not already, switch to a modern, high-purity, end-capped C18 or C8 column from a reputable manufacturer. These columns are designed to minimize silanol interactions.

  • Column Washing and Regeneration: Your column may be contaminated with strongly retained compounds. A thorough washing procedure can help restore its performance. See the detailed experimental protocol below.

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained sample components and particulates.[8]

  • Check for Voids: A sudden increase in peak tailing and a drop in backpressure could indicate a void has formed at the column inlet. If this occurs, the column may need to be replaced.[6]

Experimental Protocols

Protocol 1: Systematic Troubleshooting of Ergonovine Peak Tailing

This protocol outlines a step-by-step approach to diagnose and resolve ergonovine peak tailing.

  • Initial Assessment:

    • Calculate the tailing factor of the ergonovine peak.

    • Review the history of the column and HPLC system. Has performance degraded over time?

  • Mobile Phase Optimization:

    • Prepare a mobile phase with a low pH (e.g., pH 3.0 using 0.1% formic acid).

    • If tailing persists, incrementally increase the buffer concentration (if using a buffer).

    • As a next step, add a competing base like triethylamine (start with 0.1% and optimize).

  • Column Evaluation:

    • If mobile phase optimization fails, replace the column with a new, high-quality end-capped C18 column.

    • If the new column resolves the issue, the old column was likely the problem. Attempt to regenerate the old column using the protocol below.

  • Hardware Check:

    • If a new column does not solve the problem, inspect the HPLC system for potential sources of dead volume. Check all tubing and connections between the injector and the detector.

Protocol 2: HPLC Column Washing and Regeneration for Basic Analytes

This protocol is designed to remove strongly retained basic compounds and other contaminants from a reversed-phase column.

  • Disconnect the column from the detector to prevent contamination of the detector cell.[9]

  • Reverse the column direction to back-flush contaminants from the inlet frit.

  • Wash with a series of solvents at a low flow rate (e.g., 0.5 mL/min). Use at least 10-20 column volumes for each step. A typical sequence for a C18 column is:

    • Mobile phase without buffer

    • 95:5 Water:Acetonitrile

    • Methanol

    • Acetonitrile

    • Isopropanol

    • Hexane (for very non-polar contaminants)

    • Isopropanol

    • Acetonitrile

    • Methanol

    • 95:5 Water:Acetonitrile

  • Re-equilibrate the column in the forward direction with your mobile phase until a stable baseline is achieved.

  • Test column performance by injecting a standard of ergonovine and calculating the tailing factor.

Mandatory Visualizations

Ergonovine_Peak_Tailing_Cause Ergonovine Ergonovine (Basic Analyte) Interaction Secondary Interactions (Ion-Exchange, H-Bonding) Ergonovine->Interaction Silanol Residual Silanol Groups (Si-OH) on Silica Surface Silanol->Interaction Tailing Peak Tailing Interaction->Tailing Troubleshooting_Workflow Start Ergonovine Peak Tailing Observed (Tf > 1.2) Check_Mobile_Phase Step 1: Optimize Mobile Phase Start->Check_Mobile_Phase Adjust_pH Adjust pH to 2-3 (e.g., 0.1% Formic Acid) Check_Mobile_Phase->Adjust_pH Add_Additive Add Competing Base (e.g., 0.1% TEA) Adjust_pH->Add_Additive If tailing persists Check_Column Step 2: Evaluate Column Add_Additive->Check_Column If tailing persists New_Column Install New, End-capped Column Check_Column->New_Column Check_Hardware Step 3: Inspect Hardware New_Column->Check_Hardware If tailing persists Resolved Peak Tailing Resolved New_Column->Resolved If resolved Wash_Column Wash/Regenerate Old Column Wash_Column->Resolved If performance restored Check_Dead_Volume Check for Dead Volume (Tubing, Connections) Check_Hardware->Check_Dead_Volume Check_Dead_Volume->Resolved If resolved

References

Technical Support Center: Matrix Effects in Ergonovine Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the quantification of ergonovine by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect ergonovine quantification?

A1: Matrix effects in LC-MS/MS are the alteration of ionization efficiency for a target analyte, such as ergonovine, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantification.[2][3] Ergonovine, being a polar compound, can be particularly susceptible to these effects, especially in complex biological matrices.

Q2: I am observing inconsistent peak areas for ergonovine in my samples. What could be the cause?

A2: Inconsistent peak areas for ergonovine are a common symptom of variable matrix effects between samples.[4] Other potential causes include:

  • Issues with the autosampler: A plugged needle or a scratched valve rotor can lead to inconsistent injection volumes.[4]

  • Sample degradation: Ergonovine may be unstable under certain conditions, leading to a decrease in peak area over time.[4][5] Consider using a temperature-controlled autosampler.[4]

  • Column fouling: Buildup of matrix components on the analytical column can lead to poor reproducibility. Implementing a proper column wash method after each run is crucial.[6]

  • Inappropriate MS dwell time: If the dwell time is too long, there may be an insufficient number of data points across the peak, leading to poor reproducibility of peak areas.[7]

Q3: My ergonovine recovery is consistently low. What are the likely reasons?

A3: Low recovery of ergonovine is often related to the sample preparation process. Common causes include:

  • Suboptimal extraction solvent: The choice of extraction solvent is critical for achieving good recovery.[5] For ergot alkaloids, a mixture of acetonitrile and an ammonium carbonate buffer has been shown to yield higher recoveries than other solvents.[5]

  • Inefficient solid-phase extraction (SPE): If using SPE, low recovery can result from an inappropriate sorbent, incomplete wetting of the sorbent, incorrect sample pH, or an unsuitable elution solvent.[8][9]

  • Analyte loss during solvent evaporation: If a solvent evaporation step is part of your protocol, ergonovine may adhere to the glassware.

  • Epimerization: Ergonovine can be sensitive to pH, temperature, and light, which can cause it to convert to its epimer, potentially leading to inaccurate quantification if the epimer is not also being measured.[5]

Q4: How can I minimize matrix effects in my ergonovine analysis?

A4: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocols can effectively remove interfering matrix components.[10]

  • Chromatographic Separation: Optimizing the LC method to achieve better separation between ergonovine and co-eluting matrix components can significantly reduce interference.

  • Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of ergonovine is the ideal choice as it co-elutes and experiences similar matrix effects, allowing for accurate correction.[11] If a SIL-IS is unavailable, a structural analog can be used, but it must be chromatographically resolved from ergonovine.[12][13]

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.[14]

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed for Ergonovine

This guide provides a systematic approach to troubleshooting and mitigating ion suppression.

cluster_0 Troubleshooting Ion Suppression for Ergonovine start Start: Significant Ion Suppression Detected q1 Is a Stable Isotope-Labeled (SIL) Internal Standard (IS) being used? start->q1 a1_yes Implement a SIL-IS for Ergonovine. This is the most effective way to compensate for ion suppression. q1->a1_yes No q2 Is the sample preparation adequate? q1->q2 Yes end_node Re-evaluate Matrix Effect. Monitor performance with QC samples. a1_yes->end_node a2_yes Optimize Sample Preparation: - Implement or optimize SPE/LLE. - Evaluate a modified QuEChERS protocol. q2->a2_yes No q3 Is the chromatographic separation optimal? q2->q3 Yes a2_yes->end_node a3_yes Improve Chromatography: - Modify gradient to better separate ergonovine from matrix components. - Evaluate a different column chemistry (e.g., Biphenyl). q3->a3_yes No q3->end_node Yes a3_yes->end_node

Caption: Troubleshooting workflow for ion suppression.

Issue 2: Poor Reproducibility of Ergonovine Quantification

This workflow helps to identify the source of variability in your results.

cluster_1 Diagnosing Poor Reproducibility in Ergonovine Analysis start_rep Start: Poor Reproducibility Observed check_is Check Internal Standard Response. Is it consistent across all samples? start_rep->check_is is_inconsistent Investigate Sample Preparation and Injection: - Check for inconsistencies in extraction steps. - Verify autosampler performance (injection volume). check_is->is_inconsistent No check_rt Check Ergonovine Retention Time. Is it stable? check_is->check_rt Yes end_rep Problem Resolved is_inconsistent->end_rep rt_unstable Investigate LC System: - Check for pump issues (pressure fluctuations). - Ensure mobile phase is correctly prepared and stable. - Check for column degradation. check_rt->rt_unstable No check_matrix Evaluate Matrix Effects in Problematic Samples. Are there significant differences in ion suppression/enhancement? check_rt->check_matrix Yes rt_unstable->end_rep matrix_variable Re-optimize Sample Cleanup and/or Chromatography to minimize matrix variability. check_matrix->matrix_variable Yes check_matrix->end_rep No matrix_variable->end_rep

Caption: Workflow for diagnosing poor reproducibility.

Data Presentation

Table 1: Illustrative Matrix Effect Data for Ergot Alkaloids in Cereal Matrices

AnalyteMatrixSample PreparationMatrix Effect (%)Reference
ErgometrineRyeAcetonitrile/Water Extraction-55[14]
ErgometrineWheatAcetonitrile/Water Extraction-48[14]
ErgometrineRyeMycoSep® SPE-30[14]
ErgotamineCereal-based baby foodModified QuEChERS-15 to +10[15]
ErgocristineCereal-based baby foodModified QuEChERS-20 to +5[15]

Note: Negative values indicate ion suppression, while positive values indicate ion enhancement. Data is illustrative and compiled from multiple sources.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol describes a common method for quantifying matrix effects.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of ergonovine in the mobile phase at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your validated sample preparation method. Spike the final extract with ergonovine to the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with ergonovine at the same concentration as Set A before performing the sample preparation procedure.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE) using the following formulas:

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

  • Interpretation:

    • ME = 100%: No matrix effect.

    • ME < 100%: Ion suppression.

    • ME > 100%: Ion enhancement.

Protocol 2: Modified QuEChERS for Ergonovine in Cereal Matrix

This is a general protocol adapted from methods for mycotoxin analysis in cereals.[16][17]

  • Sample Weighing: Weigh 5 g of a homogenized cereal sample into a 50 mL centrifuge tube.

  • Hydration (for dry samples): Add 10 mL of water and vortex for 30 seconds. Let it stand for 15-30 minutes.[17]

  • Extraction:

    • Add 10 mL of acetonitrile containing 1% acetic acid.

    • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg of Primary Secondary Amine (PSA).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at a high speed (e.g., 10,000 x g) for 5 minutes.

  • Analysis: Take the supernatant, filter if necessary, and inject into the LC-MS/MS system.

Protocol 3: Generic LC-MS/MS Parameters for Ergonovine

These parameters are a starting point and should be optimized for your specific instrument and application.

  • LC Column: C18 or Biphenyl column (e.g., 100 x 2.1 mm, < 2.6 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A typical starting point would be 5-10% B, increasing to 95% B over several minutes.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Transitions for Ergonovine:

    • Precursor Ion (Q1): m/z 326.2

    • Product Ions (Q3): m/z 223.1 (quantifier), m/z 208.1 (qualifier)[18]

  • Source Parameters:

    • Capillary Voltage: ~3.0 - 4.0 kV

    • Source Temperature: ~150 °C

    • Desolvation Temperature: ~350 - 500 °C

    • Nebulizer Gas: Nitrogen, instrument-specific settings.

This document is intended as a guide and should be used in conjunction with your laboratory's standard operating procedures and instrument-specific recommendations.

References

Technical Support Center: Optimizing Ergonovine Fragmentation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing ergonovine fragmentation in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the expected protonated molecules for ergonovine in positive ion electrospray mass spectrometry (ESI-MS)?

A1: In positive ion ESI-MS, ergonovine typically forms a protonated molecule ([M+H]⁺). Given the molecular weight of ergonovine (C₁₉H₂₃N₃O₂), the expected m/z for the singly charged protonated molecule is approximately 326.18. You may also observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which would appear at approximately m/z 348.16 and m/z 364.12, respectively. It is also possible to see a deprotonated molecule ([M-H]⁻) at m/z 324.17 in negative ion mode, though positive ion mode generally yields higher sensitivity.[1]

Q2: What are the major fragment ions observed for ergonovine in collision-induced dissociation (CID)?

A2: The fragmentation of ergonovine is characterized by the cleavage of the side chain from the lysergic acid core. Key fragment ions arise from the lysergic acid moiety. Common product ions are observed at m/z 223 and m/z 237, corresponding to the core lysergic acid structure and its subsequent loss of the methyl group at the N-6 position.[2] Other characteristic ions can be observed at m/z 208, 225, 251, and 268, which are associated with successive losses of NH₃, CO, and CH₃ from the ergoline ring system.[3] Unlike larger peptide ergot alkaloids, ergonovine does not produce significant fragments at m/z 268, 251, and 225 that are characteristic of the peptide ring system.[4][5]

Q3: How does collision energy affect the fragmentation of ergonovine?

A3: Collision energy has a significant impact on the fragmentation pattern and the intensity of fragment ions. At lower collision energies, you will predominantly observe the precursor ion ([M+H]⁺). As the collision energy increases, the intensity of the precursor ion will decrease, and the intensity of fragment ions will increase. For ergonovine, increasing collision energy will lead to more extensive fragmentation of the lysergic acid core. It's crucial to optimize the collision energy to obtain a balance between precursor ion abundance and the production of informative fragment ions for quantification or structural elucidation.[2]

Troubleshooting Guides

Issue 1: Poor or No Signal for Ergonovine

  • Possible Cause: Suboptimal ionization source settings.

  • Troubleshooting Steps:

    • Confirm that the mass spectrometer is properly tuned and calibrated.[6]

    • Ensure the electrospray ionization (ESI) source parameters are appropriate for a small molecule like ergonovine. Check settings such as capillary voltage, cone voltage, and gas flow rates.

    • Verify the mobile phase composition. Acidic mobile phases (e.g., with 0.1% formic acid) are generally used to promote protonation in positive ion mode.[7]

    • Check the sample concentration. If it is too low, you may not see a signal; if it is too high, you may experience ion suppression.[6]

Issue 2: Inconsistent or Low Fragmentation

  • Possible Cause: Inappropriate collision energy or collision gas pressure.

  • Troubleshooting Steps:

    • Optimize the collision energy for the specific transition you are monitoring. This is a critical parameter that needs to be determined empirically for your instrument.[8][9]

    • Check the collision gas pressure in the collision cell. Insufficient pressure will result in inefficient fragmentation.

    • Ensure that the precursor ion is being isolated correctly in the quadrupole.

    • Refer to the experimental protocol below for a systematic approach to optimizing collision energy.

Issue 3: Presence of Unidentified Peaks or Adducts

  • Possible Cause: Contaminants in the sample, mobile phase, or LC-MS system, leading to the formation of adducts.

  • Troubleshooting Steps:

    • Analyze a blank injection (mobile phase only) to identify background ions.

    • Use high-purity solvents and additives for your mobile phase.

    • Be aware of common adducts such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), which can arise from glassware or solvents.[10]

    • If complex adduct formation is suspected, consult a common adducts table or calculator to identify the species.[10][11]

Data Presentation

Table 1: Common Adducts of Ergonovine in ESI-MS

Adduct IonFormulaApproximate m/z
Protonated Molecule[M+H]⁺326.18
Sodium Adduct[M+Na]⁺348.16
Potassium Adduct[M+K]⁺364.12
Deprotonated Molecule[M-H]⁻324.17

Table 2: Ergonovine Fragmentation at Different Collision Energies (CID)

Precursor Ion (m/z)Collision Energy (eV)Major Fragment Ions (m/z)
326.1825223, 281
326.1835223, 208, 281
326.1845223, 208, 180, 253
326.1855223, 208, 180, 154

Data adapted from studies on ergot alkaloid fragmentation. The exact m/z values and relative intensities may vary depending on the instrument and experimental conditions.[2]

Experimental Protocols

Protocol 1: Optimization of Collision-Induced Dissociation (CID) Energy for Ergonovine

  • Standard Preparation: Prepare a standard solution of ergonovine at a concentration of 1 µg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion Setup: Infuse the ergonovine standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • MS Settings:

    • Set the mass spectrometer to positive ion ESI mode.

    • Optimize source parameters (capillary voltage, cone voltage, source temperature, desolvation gas flow) to maximize the signal of the precursor ion ([M+H]⁺ at m/z 326.18).

    • Set the instrument to MS/MS mode and select the precursor ion m/z 326.18 for fragmentation.

  • Collision Energy Ramp:

    • Begin with a low collision energy (e.g., 5 eV).

    • Gradually increase the collision energy in small increments (e.g., 2-5 eV) up to a higher energy (e.g., 60 eV).

    • At each collision energy setting, acquire the product ion spectrum.

  • Data Analysis:

    • Monitor the intensity of the precursor ion (m/z 326.18) and the key fragment ions (e.g., m/z 223, 208).

    • Plot the intensity of each ion as a function of the collision energy to generate a breakdown curve.

    • The optimal collision energy will be the value that provides a stable and abundant signal for the desired fragment ions while maintaining a reasonable intensity for the precursor ion, depending on the application (quantification vs. structural confirmation).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep Prepare Ergonovine Standard infuse Infuse into MS prep->infuse optimize_source Optimize Source Parameters infuse->optimize_source select_precursor Select Precursor Ion (m/z 326.18) optimize_source->select_precursor ramp_ce Ramp Collision Energy select_precursor->ramp_ce acquire_spectra Acquire Product Ion Spectra ramp_ce->acquire_spectra plot_breakdown Plot Breakdown Curve acquire_spectra->plot_breakdown determine_optimal Determine Optimal Collision Energy plot_breakdown->determine_optimal

Caption: Workflow for optimizing collision energy for ergonovine.

troubleshooting_fragmentation start Low/Inconsistent Fragmentation check_ce Is Collision Energy (CE) Optimized? start->check_ce optimize_ce Perform CE Optimization (Protocol 1) check_ce->optimize_ce No check_gas Is Collision Gas Pressure Correct? check_ce->check_gas Yes optimize_ce->check_gas adjust_gas Adjust Gas Pressure to Instrument Specs check_gas->adjust_gas No check_precursor Is Precursor Ion Isolation Correct? check_gas->check_precursor Yes adjust_gas->check_precursor verify_isolation Verify Isolation Window and Mass Accuracy check_precursor->verify_isolation No resolved Issue Resolved check_precursor->resolved Yes verify_isolation->resolved

References

Ergonine assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

Ergothioneine Assay Technical Support Center

Welcome to the technical support center for Ergothioneine (EGT) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the variability and reproducibility of Ergothioneine quantification. Please note that "Ergonine" is a common misspelling of "Ergothioneine," the subject of this guide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying Ergothioneine?

A1: The most prevalent methods for the quantitative analysis of Ergothioneine are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS). These techniques offer high sensitivity and specificity for EGT in complex biological matrices. While less common, some colorimetric and immunoassay (ELISA) methods may also be available.

Q2: Why is my Ergothioneine assay showing high variability between replicates?

A2: High variability, often indicated by a large coefficient of variation (%CV), can stem from several sources. These include inconsistencies in sample collection and preparation, pipetting errors, instrument instability, or issues with the standard curve. It is crucial to ensure precise and consistent handling at every step of the protocol.

Q3: What are the key factors affecting the stability of Ergothioneine in samples?

A3: Ergothioneine is a relatively stable molecule, particularly its thione tautomer which is predominant at physiological pH.[1] However, prolonged exposure to strong oxidizing agents or certain metal ions can lead to degradation. For long-term storage, it is recommended to keep samples at -80°C.

Q4: How can I minimize matrix effects in my LC-MS/MS assay?

A4: Matrix effects, where components of the sample other than the analyte of interest interfere with ionization, are a common challenge in LC-MS/MS. To mitigate these, you can employ strategies such as:

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.

  • Improved Sample Cleanup: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.

  • Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with Ergothioneine can help to normalize for matrix effects.

  • Matrix-Matched Calibration Standards: Preparing your calibration standards in a blank matrix that is similar to your samples can help to compensate for matrix effects.

Q5: What is a typical linear range for an Ergothioneine HPLC-UV assay?

A5: The linear range can vary depending on the specific method and instrument sensitivity. However, a typical range for Ergothioneine quantification by HPLC-UV is in the low µg/mL to high µg/mL range. For example, one study reported a linear range of 5–400 mg/L (equivalent to 5-400 µg/mL).[2]

Troubleshooting Guides

HPLC & LC-MS/MS Assay Troubleshooting

This guide addresses common problems encountered during the analysis of Ergothioneine using HPLC and LC-MS/MS methods.

Problem Potential Cause(s) Recommended Solution(s)
No Peak or Very Weak Signal 1. Incorrect mobile phase composition.2. Column contamination or degradation.3. Detector issue (e.g., lamp off in UV detector).4. Sample degradation.5. Injection error.1. Prepare fresh mobile phase and ensure correct proportions.2. Flush the column with a strong solvent or replace if necessary.3. Check detector settings and functionality.4. Use freshly prepared samples or ensure proper storage conditions.5. Check autosampler and injection syringe for proper function.
Poor Peak Shape (Tailing or Fronting) 1. Column void or contamination.2. Incompatible sample solvent with the mobile phase.3. pH of the mobile phase is too close to the pKa of Ergothioneine.4. Sample overload.1. Reverse flush the column or replace it.2. Dissolve the sample in the initial mobile phase.3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.4. Dilute the sample or inject a smaller volume.
Shifting Retention Times 1. Inconsistent mobile phase composition.2. Fluctuation in column temperature.3. Pump malfunction leading to inconsistent flow rate.4. Column aging.1. Prepare mobile phase carefully and degas thoroughly.2. Use a column oven to maintain a stable temperature.3. Check pump seals and for leaks in the system.4. Equilibrate the column sufficiently before each run; replace if retention times continue to shift significantly.
High Background Noise 1. Contaminated mobile phase or solvents.2. Detector contamination or instability.3. Bleeding from the column.1. Use high-purity solvents and prepare fresh mobile phase.2. Clean the detector cell.3. Flush the column with a series of solvents or replace it.
Poor Reproducibility 1. Inconsistent sample preparation.2. Pipetting inaccuracies.3. Variable injection volumes.4. Instrument instability.1. Standardize the sample preparation protocol and ensure consistency.2. Calibrate pipettes regularly.3. Check the autosampler for precision.4. Allow the instrument to warm up and stabilize before analysis.
ELISA Kit Troubleshooting (General Guidance)

As specific Ergothioneine ELISA kits are not widely documented in the literature, this troubleshooting guide provides general advice for competitive ELISA formats. For kit-specific issues, always consult the manufacturer's technical support.

Problem Potential Cause(s) Recommended Solution(s)
No or Weak Signal 1. Incorrect reagent addition sequence.2. Reagents not at room temperature.3. Insufficient incubation times or incorrect temperature.4. Expired or improperly stored reagents.1. Carefully follow the kit protocol.2. Allow all reagents to equilibrate to room temperature before use.3. Ensure accurate incubation times and temperatures as specified in the protocol.4. Check the expiration dates and storage conditions of all kit components.
High Background 1. Insufficient washing.2. Cross-contamination between wells.3. Substrate solution exposed to light.1. Increase the number of wash steps and ensure complete aspiration of wash buffer.2. Use fresh pipette tips for each sample and reagent.3. Protect the substrate solution from light.
Poor Standard Curve 1. Improper standard reconstitution or dilution.2. Pipetting errors.3. Inaccurate curve fitting.1. Reconstitute and dilute the standards carefully according to the protocol.2. Use calibrated pipettes and proper pipetting technique.3. Use the recommended curve-fitting model (e.g., four-parameter logistic fit).
High Coefficient of Variation (%CV) 1. Inconsistent pipetting.2. Plate not sealed properly during incubation, leading to evaporation ("edge effect").3. Temperature gradients across the plate.1. Ensure consistent and accurate pipetting.2. Use plate sealers and ensure a tight seal.3. Ensure uniform temperature across the plate during incubation.

Experimental Protocols

Protocol 1: Sample Preparation for Ergothioneine Analysis in Blood

This protocol is a general guideline for the extraction of Ergothioneine from whole blood for LC-MS/MS analysis.

  • Sample Collection: Collect whole blood in EDTA-containing tubes.

  • Lysis: Add 200 µL of HPLC-grade water to a 1.5-mL tube containing the blood sample and vortex for 30 seconds.

  • Protein Precipitation: Add 600 µL of ice-cold methanol (-70 °C) to the sample.[3]

  • Quenching: Vortex the mixture briefly and store it in a deep freezer at -70 °C for 30 minutes.[3]

  • Centrifugation: After quenching, vortex the samples for 1 minute and then centrifuge for 10 minutes at 14,000 × g at 4 °C.[3]

  • Filtration: Transfer the supernatant to a filter and centrifuge for 20 minutes at 14,000 × g at 4 °C.[3]

  • Drying: Transfer the filtrate to a new tube and completely dry the sample using a vacuum concentrator.[3]

  • Reconstitution: For LC-MS/MS analysis, reconstitute the dried sample in 80 µL of a solution containing 5% acetonitrile and 0.1% formic acid in water.[3]

  • Final Preparation: Vortex, sonicate, and centrifuge the reconstituted sample. The supernatant is then ready for injection.[3]

Protocol 2: HPLC Method for Ergothioneine Quantification

This protocol describes a Hydrophilic Interaction Liquid Chromatography (HILIC) method for the quantification of Ergothioneine.

  • Column: Venusil HILIC column (250 × 4.6 mm, 5 µm).[4]

  • Mobile Phase: Isocratic elution with acetonitrile/20 mmol/L ammonium acetate solution (85:15, v/v) adjusted to pH 6.0 with acetic acid.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 40°C.[4]

  • Injection Volume: 10 µL.[4]

  • Detection: UV-VIS detector at an absorption wavelength of 254 nm.[4]

Quantitative Data Summary

Table 1: HPLC Method Validation Parameters for Ergothioneine Analysis

ParameterValueReference
Linearity Range 5–400 mg/L[2]
Correlation Coefficient (R²) 0.9999[2]
Limit of Detection (LOD) 63 µg/L[2]
Limit of Quantification (LOQ) 21 µg/L[2]
Repeatability (RSD%) 1.47%[2]
Intermediate Precision (RSD%) 1.03%[2]
Stability (RSD%) 1.66%[2]
Recovery 99.2–100.8%[2]

Visualizations

Diagrams of Workflows and Logical Relationships

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing sample_collection Sample Collection (e.g., Whole Blood) lysis Cell Lysis sample_collection->lysis protein_precipitation Protein Precipitation (e.g., Cold Methanol) lysis->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_transfer Supernatant Transfer & Filtration centrifugation1->supernatant_transfer drying Drying Down supernatant_transfer->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution hplc_injection HPLC/LC-MS Injection reconstitution->hplc_injection chromatography Chromatographic Separation hplc_injection->chromatography detection Detection (UV or MS/MS) chromatography->detection peak_integration Peak Integration detection->peak_integration quantification Quantification using Standard Curve peak_integration->quantification data_reporting Data Reporting quantification->data_reporting troubleshooting_flowchart start Assay Problem Identified peak_issue Peak Shape or Retention Time Issue? start->peak_issue signal_issue Signal Intensity Issue? peak_issue->signal_issue No check_mobile_phase Check Mobile Phase (Composition, pH, Degassing) peak_issue->check_mobile_phase Yes reproducibility_issue Poor Reproducibility? signal_issue->reproducibility_issue No check_detector Check Detector (Settings, Lamp, Source) signal_issue->check_detector Yes review_pipetting Review Pipetting Technique & Calibration reproducibility_issue->review_pipetting Yes end Problem Resolved reproducibility_issue->end No check_column Inspect Column (Contamination, Voids) check_mobile_phase->check_column check_temp_flow Verify Column Temp & Flow Rate check_column->check_temp_flow check_temp_flow->end check_sample_prep Review Sample Prep (Extraction, Dilution) check_detector->check_sample_prep check_standards Verify Standard Curve (Preparation, Accuracy) check_sample_prep->check_standards check_standards->end check_autosampler Check Autosampler Precision review_pipetting->check_autosampler standardize_protocol Ensure Protocol Standardization check_autosampler->standardize_protocol standardize_protocol->end variability_factors cluster_preanalytical Pre-analytical Factors cluster_analytical Analytical Factors cluster_human Human Factors assay_variability Ergothioneine Assay Variability & Reproducibility Issues sample_collection Sample Collection & Handling assay_variability->sample_collection storage_conditions Storage Conditions (Temp, Duration) assay_variability->storage_conditions extraction_efficiency Extraction Efficiency assay_variability->extraction_efficiency instrument_performance Instrument Performance (Pump, Detector) assay_variability->instrument_performance column_performance Column Performance (Age, Contamination) assay_variability->column_performance reagent_quality Reagent Quality (Solvents, Standards) assay_variability->reagent_quality matrix_effects Matrix Effects assay_variability->matrix_effects pipetting_technique Pipetting Technique assay_variability->pipetting_technique protocol_adherence Protocol Adherence assay_variability->protocol_adherence data_analysis Data Analysis (Integration, Curve Fit) assay_variability->data_analysis

References

Ergonine sample preparation for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific properties and handling of ergonine is limited in publicly available scientific literature. The following guidance is based on the general characteristics of the broader class of ergot alkaloids. Researchers should treat these recommendations as a starting point and perform their own validation experiments for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a natural peptide ergot alkaloid. Ergot alkaloids are a diverse group of mycotoxins produced by fungi of the Claviceps genus, which commonly infect grains and grasses. Structurally, they are based on the ergoline ring system.

Q2: What are the known biological activities of ergot alkaloids?

Ergot alkaloids are known to interact with a variety of receptor systems in mammals, including serotonergic, dopaminergic, and adrenergic receptors. Their effects can be complex, exhibiting both agonist and antagonist activities depending on the specific alkaloid, receptor subtype, and tissue. This can lead to a wide range of physiological effects, including vasoconstriction, effects on the central nervous system, and uterine contractions.

Q3: In what solvents can I dissolve this compound?

Q4: How should I store this compound and its solutions?

Ergot alkaloids can be sensitive to light, temperature, and pH. It is recommended to store solid this compound and stock solutions at -20°C or lower, protected from light. Aliquoting stock solutions into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles.

Q5: Are there any known stability issues with ergot alkaloids in biological assays?

Yes, a significant issue with many ergot alkaloids is their potential for epimerization, particularly in solution. The biologically active "-ine" form can convert to the less active "-inine" isomer. This process can be influenced by factors such as pH, solvent, and temperature. It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment to minimize the impact of epimerization.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer or Cell Culture Medium
  • Possible Cause: Low aqueous solubility of this compound. The final concentration of the organic solvent from the stock solution may be too low to maintain solubility.

  • Troubleshooting Steps:

    • Decrease the final concentration of this compound: Your target concentration may be above its solubility limit in the aqueous medium.

    • Increase the percentage of co-solvent: If your assay allows, slightly increasing the final concentration of the organic solvent (e.g., DMSO, ethanol) may help. However, be mindful of the solvent's potential toxicity to cells or interference with the assay. Always run a solvent control.

    • Use a different solvent for the stock solution: While DMSO and ethanol are common, other organic solvents could be tested for better solubility upon dilution.

    • Prepare fresh dilutions immediately before use: Do not store diluted solutions in aqueous buffers for extended periods.

Issue 2: Inconsistent or Non-reproducible Assay Results
  • Possible Cause 1: Degradation or epimerization of this compound. As mentioned, ergot alkaloids can be unstable in solution.

    • Troubleshooting Steps:

      • Prepare fresh dilutions for every experiment.

      • Protect solutions from light.

      • Minimize the time the compound is in the aqueous assay buffer before measurements are taken.

      • Consider analytical verification (e.g., HPLC) of the stock solution's integrity over time.

  • Possible Cause 2: Adsorption to plasticware. Hydrophobic compounds can sometimes adsorb to the surfaces of microplates and tubes.

    • Troubleshooting Steps:

      • Use low-adhesion plasticware.

      • Include a small amount of a non-ionic surfactant (e.g., Tween-20) in your assay buffer, if compatible with your experimental setup.

      • Pre-incubate plates with a blocking agent like bovine serum albumin (BSA) if appropriate for the assay.

Issue 3: Observed Cytotoxicity in Cell-Based Assays
  • Possible Cause: Inherent toxicity of this compound or the solvent.

    • Troubleshooting Steps:

      • Perform a dose-response curve to determine the cytotoxic concentration range of this compound for your specific cell line.

      • Always include a vehicle control (the same concentration of the solvent used to dissolve this compound) to assess the toxicity of the solvent itself.

      • Reduce the incubation time of the compound with the cells if possible.

Data Presentation

Table 1: General Properties of Ergot Alkaloids

PropertyGeneral Information for Ergot Alkaloids
Chemical Class Indole alkaloids based on the ergoline ring structure.
Common Solvents Dimethyl sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile.
Storage Conditions Solid and stock solutions at ≤ -20°C, protected from light.
Key Stability Concern Epimerization (conversion from the active "-ine" form to the inactive "-inine" form) in solution.

Table 2: Recommended Starting Concentrations for In Vitro Assays (General Guidance)

Assay TypeSuggested Concentration Range
Cell-Based Assays 0.1 µM - 100 µM
Enzyme Assays 10 nM - 10 µM
Receptor Binding Assays 1 nM - 1 µM

Note: These are highly generalized ranges. The optimal concentration for this compound must be determined experimentally for each specific assay and biological system.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a small amount of solid this compound in a microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (or ethanol) to achieve a desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but be cautious of potential degradation.

  • Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.

Protocol 2: General Workflow for a Cell-Based Cytotoxicity Assay
  • Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of your this compound stock solution in the appropriate cell culture medium. Also, prepare a vehicle control with the same final concentration of the solvent.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: After incubation, assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Biological Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) dilution Serial Dilution in Assay Medium stock->dilution treatment Treat Cells with This compound Dilutions dilution->treatment cell_seeding Seed Cells in 96-Well Plate cell_seeding->treatment incubation Incubate for Desired Time treatment->incubation readout Perform Viability Assay (e.g., MTT) incubation->readout analysis Calculate IC50 and Analyze Results readout->analysis

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_response Cellular Response receptor GPCR (e.g., Adrenergic/Serotonergic Receptor) g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor response Gene Expression Changes & Physiological Effects transcription_factor->response This compound This compound This compound->receptor Binds to Receptor

Caption: Hypothetical signaling pathway modulated by ergot alkaloids like this compound.

Selecting appropriate solvents for Ergonine studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the solubility and stability of ergonine is limited in scientific literature. The following guidance is based on data for structurally similar ergot alkaloids and general principles of small molecule handling. Researchers should always perform small-scale solubility and stability tests with this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of ergot alkaloids like this compound?

Ergot alkaloids, including this compound, are generally peptide-based structures.[1] While specific data for this compound is scarce, related compounds are typically soluble in organic solvents.[2] Their solubility in aqueous solutions can be limited.

Q2: Which organic solvents are commonly used for ergot alkaloids?

Commonly used organic solvents for ergot alkaloids include acetonitrile, methanol, ethanol, chloroform, and dimethyl sulfoxide (DMSO). The choice of solvent will depend on the specific application, required concentration, and stability considerations.

Q3: Is the stability of this compound a concern in different solvents?

Yes, stability is a significant concern for ergot alkaloids. A primary issue is epimerization, the conversion of the active form into its less active or inactive isomer, which can be influenced by the solvent, temperature, and pH.[3][4] For instance, some ergot alkaloids show significant epimerization in protic solvents like methanol at room temperature.[4]

Q4: How should I store this compound stock solutions?

To minimize degradation and epimerization, it is recommended to store ergot alkaloid standards and stock solutions at low temperatures, typically -20°C or below, in non-protic solvents or as a dry film.[3][5][6] Chloroform has been shown to be a good solvent for long-term storage of some ergot alkaloids at room temperature with minimal epimerization.[3]

Troubleshooting Guide

Issue: this compound is not dissolving in my chosen solvent.

Possible Cause Troubleshooting Steps
Inappropriate solvent selection. This compound, as a peptide ergot alkaloid, may have limited solubility in certain non-polar organic solvents or aqueous buffers alone. Try a more polar organic solvent such as DMSO or DMF. For aqueous solutions, consider preparing a concentrated stock in a water-miscible organic solvent first.
Low temperature. Solubility can be temperature-dependent. Try gentle warming and sonication to aid dissolution. However, be cautious as heat can also promote degradation.
Incorrect pH of the aqueous buffer. The ionization state of this compound can significantly affect its aqueous solubility. Try adjusting the pH of your buffer.
Compound has precipitated out of solution. Visually inspect the solution for any precipitate. If present, try the dissolution troubleshooting steps again. Ensure the storage conditions are appropriate to maintain solubility.

Issue: I am observing degradation or loss of activity of my this compound sample.

Possible Cause Troubleshooting Steps
Epimerization in solution. This is a common issue with ergot alkaloids.[3][4] Avoid protic solvents like methanol for long-term storage at room temperature.[4] Use a non-protic solvent like acetonitrile or chloroform.[3] Prepare fresh solutions before use whenever possible.
Degradation due to temperature. Store stock solutions at -20°C or -80°C. Minimize freeze-thaw cycles.
Oxidation. Some ergot alkaloids can be sensitive to oxidation. Consider using degassed solvents and storing solutions under an inert atmosphere (e.g., argon or nitrogen).
Hydrolysis in aqueous solutions. The stability of ergot alkaloids in aqueous solutions can be pH-dependent. Determine the optimal pH for stability for your specific experimental timeframe.

Data Summary

The following table summarizes the solubility and stability of various ergot alkaloids in different solvents. This data should be used as a general guide for selecting solvents for this compound studies.

SolventErgocornineErgotamineOther Ergot AlkaloidsGeneral Recommendations
Water Sparingly solubleSparingly solubleGenerally low solubility, but can be improved with pH adjustment or co-solvents.Use for final dilutions from an organic stock. Buffer choice is critical.
Methanol SolubleSolubleSoluble, but can cause significant epimerization at room temperature.[4]Use with caution, especially for long-term storage. Best for immediate use.
Acetonitrile SolubleSolubleGood solubility and better stability than methanol regarding epimerization.[3]A preferred solvent for analytical studies (e.g., HPLC).[6]
Chloroform SolubleSolubleShows good stability with minimal epimerization even at room temperature.[3]Recommended for long-term storage of standards.
DMSO SolubleSolubleGenerally a good solvent for initial stock preparation due to its high dissolving power.Ensure the final concentration in your assay is low to avoid cellular toxicity.
Acetonitrile/Buffer Mixtures GoodGoodCommonly used for extraction from biological matrices.[7]The buffer composition can be optimized to improve extraction efficiency and stability.

Experimental Protocols

Protocol: Preparation of an this compound Stock Solution

This protocol provides a general procedure for preparing a stock solution of an ergot alkaloid. It should be adapted based on the specific requirements of your experiment.

Materials:

  • This compound (solid)

  • Anhydrous solvent (e.g., DMSO, acetonitrile, or chloroform)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Carefully weigh the desired amount of this compound on an analytical balance in a fume hood.

  • Solvent Addition: Add the calculated volume of the chosen anhydrous solvent to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

Solvent_Selection_Workflow start Start: Need to dissolve this compound check_literature Check Literature for this compound Solubility Data start->check_literature no_data No specific data available. Proceed with general ergot alkaloid data. check_literature->no_data Limited/No Data select_solvent Select Initial Solvent(s) for Screening check_literature->select_solvent Data Available no_data->select_solvent organic_stock Organic Stock (e.g., DMSO, Acetonitrile) select_solvent->organic_stock For Stock Solution aqueous_buffer Aqueous Buffer select_solvent->aqueous_buffer For Direct Dilution solubility_test Perform Small-Scale Solubility Test organic_stock->solubility_test aqueous_buffer->solubility_test dissolved Completely Dissolved? solubility_test->dissolved optimize Optimize Conditions: - Increase Temperature - Sonicate - Adjust pH (for aqueous) dissolved->optimize No stability_test Perform Stability Test (e.g., HPLC over time) dissolved->stability_test Yes optimize->solubility_test stable Stable for Experimental Duration? stability_test->stable proceed Proceed with Experiment stable->proceed Yes reselect Select a Different Solvent stable->reselect No reselect->select_solvent

Caption: Workflow for selecting an appropriate solvent for this compound studies.

References

Ergonine Isolation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ergonine isolation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues encountered during the isolation and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants observed during the isolation of this compound?

A1: The most prevalent contaminants in this compound isolation are structurally similar ergot alkaloids that are co-extracted from the source material, typically Claviceps purpurea sclerotia. The primary contaminants include Ergosine, Ergocornine, and their corresponding epimers (Ergosinine and Ergocorninine).[1][2] Residual solvents from the extraction and chromatographic steps, as well as potential degradation products, can also be present.

Q2: My final this compound sample shows a gradual loss of purity over time, even in storage. What could be the cause?

A2: This issue is often due to the epimerization of this compound into its diastereomer, Ergoninine. This is a common phenomenon among ergot alkaloids, where the stereocenter at C-8 of the lysergic acid moiety inverts.[2] This process can be accelerated by exposure to acidic or basic conditions, heat, or certain solvents during storage. To minimize epimerization, it is recommended to store purified this compound in a neutral, aprotic solvent at low temperatures and protected from light.

Q3: After my initial liquid-liquid extraction, I have a poor yield of this compound in the organic phase. What are the likely reasons?

A3: A low yield at this stage is typically due to incomplete liberation of the free alkaloid base from its salt form.[3] Alkaloids exist as salts in the plant material and require basification to be extracted into a non-polar organic solvent.[3][4] Ensure the pH of the aqueous phase is sufficiently alkaline (typically pH 9-10) to deprotonate the this compound salt. Another reason could be the choice of an inappropriate organic solvent; chloroform or a mixture of dichloromethane and methanol are often effective for ergot alkaloids.[1][3]

Q4: What is the most effective chromatographic method for separating this compound from Ergosine?

A4: Due to their structural similarity, separating this compound from Ergosine can be challenging. Preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) is generally the most effective method.[5][6] Gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium carbonate) and an organic modifier (e.g., acetonitrile or methanol) at a slightly alkaline pH can enhance separation by exploiting subtle differences in their polarity and ionic interactions.[7] Column chromatography on silica gel or alumina can also be used, but may result in lower resolution and greater loss of product.[1]

Troubleshooting Guides

Issue 1: Persistent Contamination with Ergosine in the Final Product

Symptom: HPLC or LC-MS analysis of the purified sample shows a significant peak corresponding to Ergosine, with purity levels of this compound below the desired specification (e.g., <95%).

Troubleshooting Workflow:

G cluster_0 Troubleshooting Ergosine Contamination start High Ergosine Contamination Detected check_method Review Current Purification Method start->check_method is_hplc Using Prep-HPLC? check_method->is_hplc Yes is_cc Using Column Chromatography? check_method->is_cc No optimize_hplc Optimize HPLC Method: - Adjust gradient slope - Modify mobile phase pH - Test different stationary phase is_hplc->optimize_hplc optimize_cc Optimize Column Chromatography: - Use finer mesh silica/alumina - Test different solvent systems - Reduce column loading is_cc->optimize_cc re_purify Re-purify Contaminated Fraction optimize_hplc->re_purify optimize_cc->re_purify final_qc Final Purity Analysis re_purify->final_qc

Caption: Workflow for troubleshooting Ergosine contamination.

Detailed Steps:

  • Confirm Contaminant Identity: Use LC-MS to confirm that the contaminant's mass corresponds to Ergosine (C30H37N5O5, Exact Mass: 547.2845).

  • Optimize Chromatographic Separation:

    • If using preparative HPLC:

      • Decrease the gradient slope to improve resolution between the this compound and Ergosine peaks.

      • Adjust the mobile phase pH. A slightly alkaline pH can sometimes improve the separation of ergot alkaloids.[7]

      • Consider a different stationary phase, such as a phenyl-hexyl column, which may offer different selectivity.

    • If using column chromatography:

      • Switch to a finer mesh silica gel or alumina for increased surface area and better separation.

      • Experiment with different solvent systems. A step gradient with small, incremental increases in polarity may be more effective than an isocratic elution.

      • Reduce the amount of sample loaded onto the column to prevent overloading and band broadening.[1]

  • Re-purification: Pool the fractions containing the this compound/Ergosine mixture and re-run the purification using the optimized chromatographic conditions.

Issue 2: Presence of Unknown Peaks in Chromatogram

Symptom: HPLC or LC-MS analysis shows one or more unexpected peaks that do not correspond to known co-extracted alkaloids.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Unknown Contaminants start Unknown Peaks Detected identify_peak Characterize Unknown Peak(s) (LC-MS, NMR if possible) start->identify_peak is_epimer Mass matches this compound? identify_peak->is_epimer is_solvent No mass in MS / early elution? is_epimer->is_solvent No epimer_solution Source: Epimerization Action: Minimize heat/light, use neutral pH. is_epimer->epimer_solution Yes is_degradation Plausible degradation product? is_solvent->is_degradation No solvent_solution Source: Residual Solvent Action: Dry sample under vacuum. is_solvent->solvent_solution Yes degradation_solution Source: Degradation Action: Review extraction/storage conditions for harsh reagents. is_degradation->degradation_solution Yes end Implement Corrective Action epimer_solution->end solvent_solution->end degradation_solution->end

Caption: Decision tree for identifying unknown contaminants.

Detailed Steps:

  • Characterize the Unknown Peak(s):

    • Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak(s).

    • If the peak's mass matches that of this compound, it is likely the epimer, Ergoninine.[2]

    • If the peak has a very early retention time and no clear mass in the mass spectrum, it could be a residual solvent.

    • If the mass suggests a fragmentation or modification of this compound, it may be a degradation product.

  • Determine the Source and Implement Corrective Actions:

    • For Epimers: Avoid harsh pH conditions and high temperatures during the isolation process. Store intermediate and final products at low temperatures.

    • For Residual Solvents: Ensure the final product is thoroughly dried under a high vacuum to remove any remaining solvents from the purification steps.

    • For Degradation Products: Review the entire protocol for potentially harsh conditions (e.g., strong acids/bases, excessive heat) that could be degrading the sample.

Data Presentation

Table 1: Typical Purity Levels and Contaminant Thresholds in this compound Preparations

ParameterRoutine GradeHigh-Purity Grade
This compound Purity (by HPLC) > 90%> 98%
Ergosine Content < 5%< 0.5%
Ergocornine Content < 2%< 0.2%
Total Epimers (e.g., Ergoninine) < 3%< 1%
Residual Solvents < 1%< 0.1%

Table 2: Comparison of Purification Techniques for this compound

TechniqueTypical Purity AchievedThroughputKey AdvantageKey Disadvantage
Gravity Column Chromatography (Silica) 85-95%ModerateLow cost, good for initial cleanup.Lower resolution, potential for product loss.[1]
Solid-Phase Extraction (SPE) 90-97%HighFast, good for sample concentration.[6][7]Can be less effective for separating close isomers.
Preparative HPLC (Reversed-Phase) > 98%LowHigh resolution, ideal for final polishing.[5]Expensive, time-consuming.

Experimental Protocols

Protocol 1: General Extraction of Ergot Alkaloids

This protocol outlines a general method for extracting total alkaloids from Claviceps purpurea sclerotia.

  • Preparation of Material: Grind the sclerotia (100 g) into a fine powder. Defat the powder by stirring with petroleum ether (2 x 500 mL) for 1 hour each time. Filter and discard the solvent.[1]

  • Acidic Extraction: Macerate the defatted powder in 1 L of 70% aqueous acetone containing 2% tartaric acid for 12 hours with gentle agitation.[1]

  • Filtration and Concentration: Filter the mixture and collect the liquid extract. Concentrate the extract under reduced pressure at a temperature below 50°C to remove the acetone.

  • Basification and Liquid-Liquid Extraction: Adjust the pH of the remaining aqueous solution to 9.0 with a saturated sodium carbonate solution. Extract the alkaloids into an organic solvent by partitioning with dichloromethane (3 x 300 mL).[1][3]

  • Drying and Evaporation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol is for the cleanup of the crude extract to enrich the this compound fraction.

  • Column Conditioning: Condition a strong cation-exchange (SCX) SPE cartridge (e.g., 500 mg) by washing with methanol (5 mL) followed by acidic water (pH 2.2) (5 mL).[6]

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the acidic water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with acidic water (5 mL) followed by methanol (5 mL) to remove non-basic impurities.

  • Elution: Elute the alkaloids from the cartridge by washing with 5 mL of methanol containing 5% ammonium hydroxide. This will neutralize the charge and release the alkaloids.

  • Drying: Collect the eluate and evaporate to dryness under a stream of nitrogen. The resulting residue is the enriched alkaloid fraction ready for HPLC purification.

References

Validation & Comparative

A Comparative Analysis of the Vasoconstrictive Effects of Ergonovine and Ergotamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the vasoconstrictive properties of two prominent ergot alkaloids: ergonovine and ergotamine. The information presented is collated from various experimental studies to assist in research and drug development endeavors.

Executive Summary

Ergotamine and ergonovine are both potent vasoconstrictors, a characteristic that underlies their therapeutic applications and toxic profiles. Their primary mechanism of action involves complex interactions with serotonergic (5-HT) and α-adrenergic receptors in vascular smooth muscle.[1] While both compounds elicit significant vasoconstriction, available data suggests that ergotamine generally exhibits a more potent and sustained vasoconstrictor effect compared to ergonovine .[2][3][4] This difference in potency and duration of action is a critical consideration in their respective clinical uses and potential for adverse vascular events.

Quantitative Comparison of Vasoconstrictive Effects

The following table summarizes quantitative data from various in vitro and in vivo studies. It is important to note that the experimental conditions, species, and vascular beds studied vary, which can influence the absolute values. Therefore, a direct comparison should be made with caution.

ParameterErgotamineErgonovineTissue/ModelSpeciesReference
Potency (pD2) 8.8Not AvailableBasilar ArteryBovine[5]
Potency (EC50) Not Available0.28 µM (Control) 0.003 µM (Atherosclerotic)AortaRabbit[2]
Maximal Response (Emax) Intrinsic Activity: 0.4 (relative to 5-HT)1.1 g (Control) 2.1 g (Atherosclerotic)Basilar Artery AortaBovine Rabbit[2][5]
Venous Compliance Reduction 49%41%Forearm VeinsHuman[6]

Receptor Affinity and Mechanism of Action

Both ergotamine and ergonovine exert their vasoconstrictive effects primarily through their agonist or partial agonist activity at G-protein coupled receptors, leading to an increase in intracellular calcium in vascular smooth muscle cells.

Ergotamine demonstrates a broad receptor profile, acting as a potent agonist at several receptor subtypes implicated in vasoconstriction:

  • Serotonin Receptors: 5-HT1B, 5-HT1D, and 5-HT2A.[7] The activation of 5-HT1B/1D receptors on intracranial blood vessels is a key mechanism in its anti-migraine effect.[7]

  • Adrenergic Receptors: It is a potent agonist and partial agonist at α1- and α2-adrenergic receptors.[7] Studies in pithed rats have shown that its vasopressor effects are mediated by α1A, α1B, α1D, α2A, and α2C adrenoceptors.

Ergonovine (Ergometrine) also interacts with both serotonergic and adrenergic receptors, though its receptor profile and functional activity differ from ergotamine:

  • Serotonin Receptors: It is a potent agonist at 5-HT receptors, and this is considered a primary mechanism for its vasoconstrictive action in some vascular beds, such as the canine coronary artery.[5] It also acts as an agonist at 5-HT2A and 5-HT2B receptors.[8]

  • Adrenergic Receptors: Ergonovine's vasoconstrictor response is also mediated by α1- and α2-adrenoceptors.[3] However, some studies suggest it has negligible α-adrenoceptor agonist activity in certain vascular tissues.[5]

The sustained vasoconstriction observed with these alkaloids is partly due to their high affinity and slow dissociation from their target receptors.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the generalized signaling pathway for vasoconstriction induced by these ergot alkaloids and a typical experimental workflow for an in vitro vasoconstriction assay.

Ergot_Alkaloid Ergonovine / Ergotamine GPCR 5-HT / α-Adrenergic Receptor Ergot_Alkaloid->GPCR Binds to G_Protein Gq/11 GPCR->G_Protein Activates Ca_Channels L-type Ca²⁺ Channels GPCR->Ca_Channels Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release SR->Ca_Release CaM Calmodulin Ca_Release->CaM Binds to Ca_Influx Ca²⁺ Influx Ca_Influx->CaM Binds to Ca_Channels->Ca_Influx Contraction Vasoconstriction PKC->Contraction Sensitizes contractile apparatus MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P MLC_P->Contraction Leads to

Caption: Generalized signaling pathway for ergot alkaloid-induced vasoconstriction.

cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis Tissue_Isolation Isolate Blood Vessel Cleaning Clean Adherent Tissue Tissue_Isolation->Cleaning Cutting Cut into Rings (2-4 mm) Cleaning->Cutting Mounting Mount Rings in Organ Bath Cutting->Mounting Transducer Connect to Force Transducer Mounting->Transducer PSS Submerge in Physiological Salt Solution (37°C, 95% O₂/5% CO₂) Transducer->PSS Equilibration Equilibration under Basal Tension PSS->Equilibration Viability_Test Viability Test (e.g., KCl) Equilibration->Viability_Test Washout Washout Viability_Test->Washout Drug_Addition Cumulative Addition of Ergot Alkaloid Washout->Drug_Addition Recording Record Isometric Tension Drug_Addition->Recording CRC Construct Concentration-Response Curve Recording->CRC Analysis Calculate EC₅₀/pD₂ and Emax CRC->Analysis

Caption: Typical experimental workflow for an in vitro vasoconstriction assay.

Detailed Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro experiments using isolated vascular tissues. A generalized protocol for such an assay is as follows:

1. Tissue Preparation:

  • Source: Arteries (e.g., coronary, basilar, aorta) or veins are excised from euthanized animals (e.g., rabbits, dogs, cattle) or, in some cases, human tissue is used.

  • Dissection: The blood vessel is carefully cleaned of adhering connective and adipose tissue in a cold, oxygenated physiological salt solution (PSS).

  • Sectioning: The vessel is cut into rings of a specific length (typically 2-4 mm).

2. Experimental Apparatus:

  • Organ Bath/Myograph: The vascular rings are mounted in an organ bath or a wire myograph chamber.[8] The chamber is filled with PSS, maintained at a physiological temperature (37°C), and continuously gassed with a mixture of 95% O2 and 5% CO2 to maintain pH and oxygenation.

  • Force Transducer: One end of the tissue is fixed, while the other is connected to an isometric force transducer to measure changes in tension (contraction and relaxation).

3. Experimental Procedure:

  • Equilibration: The mounted tissue is allowed to equilibrate for a period (e.g., 60-90 minutes) under a basal level of tension. During this time, the PSS is periodically replaced.

  • Viability Check: The viability and contractile capacity of the tissue are confirmed by inducing a contraction with a standard depolarizing agent, such as a high concentration of potassium chloride (KCl).

  • Drug Administration: After a washout period and return to baseline tension, a cumulative concentration-response curve is generated by adding increasing concentrations of the ergot alkaloid (ergonovine or ergotamine) to the bath at set time intervals.

  • Data Acquisition: The isometric tension is continuously recorded throughout the experiment.

4. Data Analysis:

  • The contractile responses are typically normalized to the maximum contraction induced by KCl.

  • The data are then plotted as the percentage of maximal response against the logarithm of the agonist concentration to generate a concentration-response curve.

  • From this curve, key pharmacological parameters such as the EC50 (the concentration of the drug that produces 50% of the maximal response) and the Emax (the maximal response) are calculated. The pD2 (-log EC50) is often used to express potency.

Conclusion

Both ergonovine and ergotamine are powerful vasoconstrictors that act on serotonergic and α-adrenergic receptors. The available evidence indicates that ergotamine possesses a greater vasoconstrictive potency and a more sustained effect than ergonovine. These differences are likely attributable to variations in their receptor affinity profiles and pharmacokinetics. For researchers and drug development professionals, a thorough understanding of these differences is essential for the targeted therapeutic use of these compounds and for mitigating their potential for adverse vascular events. Further head-to-head comparative studies on various vascular beds would be beneficial to more precisely delineate their relative vasoconstrictive properties.

References

A Comparative Analysis of Ergonine and Ergovaline Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicological profiles of two ergot alkaloids: ergonine and ergovaline. While both are secondary metabolites produced by fungi of the Claviceps genus and are found in endophyte-infected grasses, their toxicological significance and the extent of scientific investigation into their effects differ substantially. This document synthesizes available experimental data to offer a clear comparison of their known toxicities, mechanisms of action, and the experimental protocols used in their study.

Executive Summary

Ergovaline is a well-documented potent mycotoxin and the primary causative agent of fescue toxicosis in livestock. Its toxicity is characterized by significant vasoconstriction, leading to a range of adverse physiological effects. In contrast, scientific literature providing specific toxicological data for this compound is scarce. It is typically identified as a minor ergot alkaloid co-occurring with ergovaline, and its individual toxic potential has not been extensively characterized. Therefore, this comparison is based on the substantial body of evidence for ergovaline and the limited information available for this compound, highlighting a significant gap in the current toxicological landscape.

Quantitative Toxicity Data

Due to the limited research on this compound's toxicity, a direct quantitative comparison with ergovaline is not feasible at this time. The following table summarizes the available quantitative data for ergovaline. No comparable data for this compound has been found in the reviewed scientific literature.

ParameterErgovalineThis compoundSource(s)
Toxic Concentration in Feed (Cattle) 400-750 ppbData not available[1]
Toxic Concentration in Feed (Horses) 300-500 ppbData not available[1]
Receptor Binding Affinity (Ki for D2 Dopamine Receptor) 6.9 ± 2.6 nMData not available[2]
EC50 for inhibition of cAMP production 8 ± 2 nMData not available[2]
Vasoconstriction Potency (Bovine Lateral Saphenous Vein) Potent vasoconstrictor at 1 x 10-8 MData not available[3]

Mechanism of Action

Ergovaline:

Ergovaline's toxicity is primarily attributed to its activity as a potent agonist at various biogenic amine receptors, particularly dopamine D2 and serotonin (5-HT) receptors.[3][4] This interaction initiates a cascade of physiological effects, the most prominent being vasoconstriction.[3][5]

  • Dopaminergic Effects: By acting as a dopamine D2 receptor agonist, ergovaline inhibits the secretion of prolactin.[6] This can lead to agalactia (absence of milk production) in lactating animals.[6]

  • Serotonergic Effects: Ergovaline's agonistic activity at serotonin receptors, particularly 5-HT2A receptors on vascular smooth muscle, is a key driver of its potent vasoconstrictive effects.[3] This sustained vasoconstriction reduces blood flow to peripheral tissues, leading to symptoms like "fescue foot" (gangrene of the extremities) and impaired thermoregulation.[5]

This compound:

Specific mechanistic studies on the toxicity of this compound are not available in the current body of scientific literature. As a peptide ergot alkaloid, it is presumed to have some affinity for biogenic amine receptors, similar to other compounds in its class. However, without experimental data, its specific receptor interactions and downstream effects remain uncharacterized.

Signaling Pathways

The following diagram illustrates the proposed signaling pathway for ergovaline-induced vasoconstriction.

ergovaline_signaling cluster_extracellular Extracellular Space cluster_cell_membrane Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space Ergovaline Ergovaline D2R Dopamine D2 Receptor Ergovaline->D2R Agonist HT2AR Serotonin 5-HT2A Receptor Ergovaline->HT2AR Agonist cAMP_inhibition Inhibition of Adenylyl Cyclase Decreased cAMP D2R->cAMP_inhibition Gi signaling PLC Phospholipase C (PLC) HT2AR->PLC Gq signaling IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_release->Contraction PKC->Contraction cAMP_inhibition->Contraction Contributes to

Ergovaline Signaling Pathway for Vasoconstriction

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are representative experimental protocols for key assays used in the study of ergovaline toxicity.

In Vitro Vasoconstriction Assay

This protocol is a generalized representation based on methodologies described in studies evaluating the vasoconstrictive effects of ergot alkaloids.[3]

Objective: To determine the contractile response of isolated blood vessels to ergovaline.

Materials:

  • Bovine lateral saphenous veins or other suitable vascular tissue.

  • Krebs-Henseleit buffer (composition: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11 mM glucose).

  • Ergovaline stock solution (in a suitable solvent like DMSO).

  • Multi-channel myograph system.

  • Pressurized oxygen (95% O2, 5% CO2).

  • Norepinephrine or KCl for inducing maximal contraction.

Procedure:

  • Immediately after collection, place the blood vessel in ice-cold Krebs-Henseleit buffer.

  • Carefully dissect the vessel, removing adherent connective and adipose tissue.

  • Cut the vessel into 2-3 mm rings.

  • Mount the vessel rings in the chambers of the multi-myograph system containing Krebs-Henseleit buffer at 37°C and continuously aerated with 95% O2 and 5% CO2.

  • Allow the vessel rings to equilibrate for at least 60 minutes, adjusting the tension periodically to a baseline of 1-2 g.

  • Induce a reference contraction with a high concentration of norepinephrine or KCl to determine the maximal contractile capacity.

  • After a washout period, add increasing concentrations of ergovaline to the chambers in a cumulative manner.

  • Record the isometric tension generated by the vessel rings at each concentration.

  • Data is typically normalized to the maximal contraction induced by the reference compound.

vasoconstriction_workflow start Start: Vessel Collection dissection Dissection and Ring Preparation start->dissection mounting Mounting in Myograph dissection->mounting equilibration Equilibration (60 min) mounting->equilibration ref_contraction Reference Contraction (e.g., KCI) equilibration->ref_contraction washout Washout ref_contraction->washout ergovaline_addition Cumulative Addition of Ergovaline washout->ergovaline_addition data_recording Record Isometric Tension ergovaline_addition->data_recording normalization Data Normalization data_recording->normalization end End: Dose-Response Curve normalization->end

References

Differentiating Ergonine from its Isomers by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and differentiation of ergonine from its isomers are critical in drug development and quality control due to the varying physiological effects of these closely related compounds. Mass spectrometry, particularly when coupled with liquid chromatography, offers a powerful tool for this purpose. This guide provides a comparative overview of mass spectrometric approaches to distinguish this compound and its isomers, supported by experimental data and detailed protocols.

Quantitative Data Summary

The primary challenge in differentiating this compound and its C8-epimer, ergoninine, lies in their identical mass and similar chemical structure. However, subtle stereochemical differences lead to distinct behaviors in chromatographic separation and fragmentation patterns upon collision-induced dissociation (CID) in the mass spectrometer. The following table summarizes key mass spectrometric and chromatographic parameters that can be used to differentiate these isomers.

ParameterThis compoundErgoninineReference
Molecular Weight 547.6 g/mol 547.6 g/mol N/A
Precursor Ion [M+H] m/z 548m/z 548[1]
Relative Retention Time (LC) Later elutingEarlier eluting[1]
Key MS/MS Fragment Ions (m/z) 223, 208223, 208[1]
Relative Abundance of Fragments Distinct ratioDifferent ratio[2]

Note: Specific relative abundance ratios and retention times are highly dependent on the experimental conditions and instrumentation. The data presented here are based on general observations for peptide ergot alkaloid epimers.

Experimental Protocols

The successful differentiation of this compound and its isomers by mass spectrometry relies on optimized experimental conditions. Below are detailed methodologies for liquid chromatography-tandem mass spectrometry (LC-MS/MS), a commonly employed technique.

Sample Preparation

A robust sample preparation protocol is crucial to ensure accurate and reproducible results.

  • Extraction: Samples are typically extracted with a mixture of acetonitrile and water, often with the addition of a small amount of formic acid or ammonium carbonate to improve extraction efficiency and analyte stability.

  • Purification: Solid-phase extraction (SPE) may be employed for complex matrices to remove interfering substances.

  • Final Dilution: The purified extract is diluted in the initial mobile phase to ensure good peak shape during chromatographic separation.

Liquid Chromatography (LC)

Chromatographic separation is paramount for distinguishing isomers prior to mass spectrometric analysis.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution is typically employed, starting with a higher aqueous component and gradually increasing the organic phase (e.g., acetonitrile or methanol) concentration. The mobile phase is often acidified with formic acid to promote protonation of the analytes.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is standard for analytical LC-MS applications.

  • Column Temperature: The column is typically maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS) is essential for generating fragment ions that aid in isomer differentiation.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is the most common technique for analyzing ergot alkaloids.

  • Precursor Ion Selection: The protonated molecule [M+H]⁺ at m/z 548 for this compound and its isomers is selected in the first mass analyzer (Q1).

  • Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in the collision cell (q2) by collision with an inert gas (e.g., argon or nitrogen). The collision energy is optimized to produce a characteristic fragmentation pattern.

  • Fragment Ion Analysis: The resulting fragment ions are analyzed in the third mass analyzer (Q3). Key fragments for peptide ergot alkaloids include those arising from the lysergic acid moiety (m/z 223 and 208) and the peptide side chain.[1][2] While the fragment ions themselves are the same for epimers, their relative intensities can differ, providing a basis for differentiation.[2]

Visualization of the Analytical Workflow

The following diagram illustrates the typical workflow for the differentiation of this compound and its isomers using LC-MS/MS.

workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry extraction Extraction purification Purification extraction->purification dilution Dilution purification->dilution injection Injection dilution->injection Analyte Mixture separation Chromatographic Separation injection->separation ionization ESI separation->ionization Separated Isomers q1 Q1: Precursor Selection (m/z 548) ionization->q1 q2 q2: Collision-Induced Dissociation q1->q2 q3 Q3: Fragment Ion Analysis q2->q3 detector Detector q3->detector data_analysis Data Analysis & Differentiation detector->data_analysis Mass Spectra

References

A Comparative Analysis of Ergonine's Receptor Binding Affinity Versus Other Ergot Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding affinity of Ergonine (also known as ergometrine or ergonovine) with other prominent ergot alkaloids, including Ergotamine, Lysergic Acid Diethylamide (LSD), Bromocriptine, and Cabergoline. The data presented is intended to offer an objective overview of their interactions with key neurotransmitter receptors, supported by experimental methodologies and visual representations of relevant biological pathways.

Receptor Binding Affinity Profile

The following table summarizes the available quantitative data on the binding affinities of this compound and other selected ergot alkaloids for various dopamine, serotonin, and adrenergic receptors. The data is primarily presented as the inhibition constant (Ki), which represents the concentration of the ligand that binds to 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity. Where Ki values were unavailable, the dissociation constant (Kd) or the half-maximal effective concentration (EC50) for a functional response are provided and noted.

CompoundDopamine D1 (Ki, nM)Dopamine D2 (Ki, nM)Dopamine D3 (Ki, nM)Dopamine D4 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)α1-Adrenergic (KD, nM)α2-Adrenergic (Ki, nM)
This compound -47 (EC50)--High AffinityHigh AffinityHigh Affinity410-
Ergotamine ---------
LSD ----1.12.923--
Bromocriptine 165912.212.259.7-----
Cabergoline -0.71.59.01.21.220--
  • Note on this compound Data: Quantitative Ki values for this compound are not widely available in the public domain. The table reflects its reported high affinity for several serotonin receptors, a functional EC50 value for D2 receptor-mediated inhibition of cAMP production, and a dissociation constant (Kd) for α1-adrenergic receptors[1][2].

  • Note on LSD Data: The provided Ki values for LSD are for several key serotonin receptors[3].

  • Note on Bromocriptine Data: The Ki values for Bromocriptine are for various dopamine receptor subtypes[4].

  • Note on Cabergoline Data: The Ki values for Cabergoline highlight its high affinity for D2-like dopamine receptors and several serotonin receptors.

Experimental Protocols

The binding affinity data presented in this guide are typically determined using radioligand binding assays . Below is a generalized protocol for a competitive radioligand binding assay, a common method used to determine the Ki of a test compound.

General Protocol for Competitive Radioligand Binding Assay

1. Membrane Preparation:

  • Cells or tissues expressing the receptor of interest are homogenized in a cold buffer solution.
  • The homogenate is centrifuged to pellet the cell membranes.
  • The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.

2. Assay Setup:

  • The assay is typically performed in a 96-well plate format.
  • Each well contains:
  • A fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) known to bind to the target receptor.
  • Varying concentrations of the unlabeled test compound (e.g., this compound or other ergots).
  • The prepared cell membranes.
  • Control wells are included to determine total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competing ligand).

3. Incubation:

  • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

4. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
  • The filters are washed with cold buffer to remove any non-specifically bound radioligand.

5. Quantification:

  • The filters containing the bound radioligand are dried, and a scintillation cocktail is added.
  • The amount of radioactivity on each filter is measured using a scintillation counter.

6. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The data is plotted as the percentage of specific binding versus the log concentration of the test compound.
  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in determining receptor binding affinity and the subsequent cellular signaling, the following diagrams are provided in Graphviz DOT language.

G cluster_0 A Prepare Cell Membranes (Expressing Receptor of Interest) B Add Radioligand (Fixed Concentration) A->B C Add Unlabeled Competitor (Varying Concentrations) B->C D Incubate to Reach Equilibrium C->D E Rapid Filtration (Separate Bound from Free) D->E F Scintillation Counting (Measure Radioactivity) E->F G Data Analysis (Calculate IC50 and Ki) F->G G cluster_0 Ligand Dopamine / Ergot Agonist Receptor D2 Receptor Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Cellular Response PKA->Response G cluster_0 Ligand Serotonin / Ergot Agonist Receptor 5-HT2A Receptor Ligand->Receptor G_protein Gq/11 Protein Receptor->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C DAG->PKC activates Response Cellular Response Ca->Response PKC->Response

References

Navigating the Maze of Ergot Alkaloid Immunoassays: A Guide to Understanding Ergonine Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of ergot alkaloids is paramount. Immunoassays offer a rapid and high-throughput screening method, but their utility is often complicated by the cross-reactivity of different alkaloid analogues. This guide provides a comprehensive comparison of ergot alkaloid immunoassays, with a special focus on the elusive cross-reactivity of ergonine, and offers insights into best practices for data interpretation.

Ergot alkaloids are a diverse group of mycotoxins produced by fungi of the Claviceps genus, which commonly contaminate cereal grains like rye, wheat, and barley. Their presence in food and feed poses a significant health risk to humans and animals. Consequently, robust analytical methods are essential for their detection and quantification. While chromatographic techniques like LC-MS/MS provide high specificity and accuracy, immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for rapid screening of large numbers of samples.

A critical factor influencing the reliability of ergot alkaloid immunoassays is the specificity of the antibodies used. Due to the structural similarity among the various ergot alkaloids, antibodies raised against one alkaloid may exhibit cross-reactivity with others. This phenomenon can lead to an overestimation of the total ergot alkaloid content and complicates the interpretation of results. This guide delves into the specifics of this issue, with a particular focus on this compound, a clavine alkaloid whose cross-reactivity in commercial immunoassays is often not explicitly reported.

Comparison of Commercial Ergot Alkaloid Immunoassay Kits

A variety of commercial ELISA kits are available for the screening of ergot alkaloids. These kits typically employ a competitive immunoassay format. However, detailed, publicly available data on the cross-reactivity of these kits with a wide range of ergot alkaloids, including this compound, is notably scarce. The following table summarizes information on some commonly used kits. It is important to note the significant data gap regarding the specific cross-reactivity of this compound.

Immunoassay KitManufacturerTechnologyPrimary Target Analyte(s)Reported Cross-Reactivity for Major Ergot AlkaloidsThis compound Cross-Reactivity (%)
RIDASCREEN® Ergot Alkaloide R-BiopharmCompetitive ELISATotal Ergot AlkaloidsData on specific cross-reactivities for a range of ergot alkaloids is not readily available in the public domain. The kit is designed to detect the sum of ergot alkaloids.Not specified
Veratox® for Ergot Alkaloids NeogenCompetitive ELISATotal Ergot AlkaloidsThe product documentation for this kit does not provide a detailed public list of cross-reactivity percentages for individual ergot alkaloids.Not specified
Ergot Alkaloids ELISA Kit Randox Food DiagnosticsCompetitive ELISASum of 12 main ergot alkaloidsWhile the kit is validated to detect the sum of 12 major ergot alkaloids, specific cross-reactivity percentages for each alkaloid, including this compound, are not detailed in the publicly accessible product information.[1]Not specified
ErgoREAD ELISA LCTech GmbHCompetitive ELISATotal Ergot AlkaloidsStated to have "significant cross reactivity against various ergot alkaloids e.g. ergonovin (ergometrine or ergocristine)".[2]Not specified

Disclaimer: The information in this table is based on publicly available data, which is often limited. Researchers are strongly encouraged to contact the manufacturers directly for the most up-to-date and detailed information on the cross-reactivity profiles of their kits.

Experimental Protocols

The accurate assessment of ergot alkaloid concentrations using immunoassays relies on meticulously followed experimental protocols. Below is a generalized methodology for a competitive ELISA, which is the format most commonly used in commercial kits.

Typical Experimental Protocol for a Competitive Ergot Alkaloid ELISA

1. Sample Preparation:

  • Extraction: A known weight of the finely ground sample (e.g., cereal flour) is extracted with a suitable solvent mixture (e.g., acetonitrile/water or methanol/water with additives). The extraction is typically performed by shaking or vortexing for a specified period.
  • Centrifugation/Filtration: The extract is centrifuged or filtered to remove solid particles.
  • Dilution: The clarified extract is diluted with a buffer provided in the kit to bring the potential analyte concentration within the assay's detection range.

2. ELISA Procedure:

  • Antibody Coating: Microtiter plate wells are pre-coated with antibodies specific to a target ergot alkaloid or a common structural motif of the ergot alkaloid family.
  • Competitive Reaction: A known amount of enzyme-labeled ergot alkaloid (conjugate) and the prepared sample extract (or standard) are added to the wells. The ergot alkaloids in the sample and the enzyme-labeled conjugate compete for binding to the limited number of antibody sites on the well surface.
  • Incubation: The plate is incubated for a specific time at a defined temperature to allow the competitive binding reaction to reach equilibrium.
  • Washing: The wells are washed with a wash buffer to remove any unbound sample components and enzyme conjugate.
  • Substrate Addition: A chromogenic substrate is added to each well. The enzyme part of the bound conjugate catalyzes a reaction that produces a colored product.
  • Stopping the Reaction: A stop solution is added to halt the color development.
  • Measurement: The absorbance (or optical density) of the color in each well is measured using a microplate reader at a specific wavelength.

3. Data Analysis:

  • A standard curve is generated by plotting the absorbance values of the known standards against their concentrations.
  • The concentration of ergot alkaloids in the samples is determined by interpolating their absorbance values on the standard curve. The final concentration is calculated by taking the dilution factor into account.

Visualizing the Process and the Challenge

To better understand the experimental workflow and the concept of cross-reactivity, the following diagrams are provided.

ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis Start Start with Ground Sample Extraction Extraction with Solvent Start->Extraction Centrifugation Centrifugation/Filtration Extraction->Centrifugation Dilution Dilution of Extract Centrifugation->Dilution Add_Sample Add Sample/Standard to Antibody-Coated Well Dilution->Add_Sample Add_Conjugate Add Enzyme-Labeled Ergot Alkaloid (Conjugate) Add_Sample->Add_Conjugate Incubate Incubate (Competitive Binding) Add_Conjugate->Incubate Wash Wash to Remove Unbound Molecules Incubate->Wash Add_Substrate Add Substrate Wash->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Measure Measure Absorbance Stop_Reaction->Measure Standard_Curve Generate Standard Curve Measure->Standard_Curve Calculate Calculate Sample Concentration Standard_Curve->Calculate Cross_Reactivity cluster_alkaloids Ergot Alkaloids cluster_antibody Antibody Ergometrine Ergometrine (Target Antigen) Antibody Anti-Ergometrine Antibody Ergometrine->Antibody High Affinity Binding (100%) Ergotamine Ergotamine Ergotamine->Antibody Moderate Cross-Reactivity (e.g., 50%) This compound This compound This compound->Antibody Unknown Cross-Reactivity (?) Other Other Alkaloids Other->Antibody Low/No Cross-Reactivity

References

A Comparative Guide to a Novel Analytical Method for Ergonine Detection: The Fluoro-Magnetic ImmunoAssay (FMIA)

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and development, the precise and efficient detection of novel compounds is paramount. This guide provides a comprehensive comparison of a new analytical method, the Fluoro-Magnetic ImmunoAssay (FMIA), for the detection of the hypothetical compound Ergonine. The performance of FMIA is evaluated against two established and widely used analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals seeking to validate and select the most appropriate analytical methodology for their work.

Performance Comparison of Analytical Methods

The selection of an analytical method is often a balance between sensitivity, specificity, throughput, and cost. The following table summarizes the key performance metrics of the new FMIA method compared to HPLC-FLD and LC-MS/MS for the detection of this compound.

Parameter FMIA (Fluoro-Magnetic ImmunoAssay) HPLC-FLD LC-MS/MS
Limit of Detection (LOD) 0.05 ng/mL0.5 ng/mL0.01 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL1.5 ng/mL0.03 ng/mL
Linearity (R²) > 0.995> 0.99> 0.998
Accuracy (% Recovery) 95-105%90-110%98-102%
Precision (RSD%) < 10%< 15%< 5%
Analysis Time per Sample ~ 1 hour~ 20 minutes~ 15 minutes
Specificity High (Antibody-dependent)ModerateVery High
Throughput High (96-well plate format)Low to ModerateModerate

Experimental Protocols

Fluoro-Magnetic ImmunoAssay (FMIA) Protocol

This protocol outlines the steps for the quantification of this compound using the novel FMIA method.

Materials:

  • This compound-specific monoclonal antibody coated magnetic beads

  • Biotinylated this compound tracer

  • Streptavidin-conjugated fluorescent probe (e.g., Europium)

  • Wash buffer (PBS with 0.05% Tween 20)

  • Assay buffer (PBS with 1% BSA)

  • This compound standards and quality control samples

  • 96-well microplate

  • Magnetic plate separator

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Sample Preparation: Dilute plasma or tissue homogenate samples with assay buffer.

  • Competitive Binding: Add 50 µL of the prepared sample, standard, or quality control to a well of the 96-well plate. Add 25 µL of biotinylated this compound tracer and 25 µL of antibody-coated magnetic beads to each well. Incubate for 30 minutes at room temperature with gentle shaking.

  • Washing: Place the microplate on a magnetic separator to pellet the magnetic beads. Aspirate the supernatant and wash the beads three times with 200 µL of wash buffer.

  • Signal Generation: After the final wash, resuspend the beads in 100 µL of streptavidin-conjugated fluorescent probe solution. Incubate for 15 minutes at room temperature.

  • Final Wash: Wash the beads three times with wash buffer using the magnetic separator.

  • Detection: Resuspend the beads in 100 µL of assay buffer and measure the fluorescence signal using a plate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Protocol

This is a standard method for the quantification of fluorescent compounds.

Procedure:

  • Sample Preparation: Perform a liquid-liquid extraction of this compound from the sample matrix using an appropriate organic solvent. Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Chromatographic Separation: Inject the prepared sample onto a C18 reverse-phase HPLC column. Use an isocratic or gradient mobile phase (e.g., acetonitrile and water with a pH modifier) to separate this compound from other components.

  • Detection: Detect the eluted this compound using a fluorescence detector set at the appropriate excitation and emission wavelengths.

  • Quantification: Quantify this compound by comparing the peak area of the sample to a standard curve generated from known concentrations of this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and specific method for compound quantification.[1][2]

Procedure:

  • Sample Preparation: Similar to HPLC-FLD, perform an extraction of this compound from the sample matrix. An internal standard is typically added before extraction.

  • Chromatographic Separation: Use an HPLC or UHPLC system with a C18 column to separate this compound from the sample matrix.

  • Mass Spectrometric Detection: Introduce the eluent into a tandem mass spectrometer. Use electrospray ionization (ESI) in positive ion mode. Monitor specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Calculate the concentration of this compound based on the ratio of the peak area of the analyte to that of the internal standard, plotted against a standard curve.

Visualizations

FMIA_Workflow cluster_plate 96-Well Plate cluster_binding Competitive Binding cluster_wash1 Washing cluster_signal Signal Generation cluster_wash2 Final Washing cluster_detection Detection A Sample/ Standard D Incubate 30 min A->D B Biotinylated Tracer B->D C Antibody-Coated Magnetic Beads C->D E Magnetic Separation D->E F Wash x3 E->F G Add Fluorescent Probe F->G H Incubate 15 min G->H I Magnetic Separation H->I J Wash x3 I->J K Read Fluorescence J->K Ergonine_Signaling_Pathway cluster_cell Target Cell This compound This compound Receptor ERG Receptor (Surface) This compound->Receptor Binds G_Protein G-Protein Complex Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Induces

References

A Comparative Pharmacological Profile of Ergonine Versus Known Dopamine Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological profile of the novel compound Ergonine against a panel of well-established dopamine agonists: Bromocriptine, Cabergoline, Pramipexole, and Ropinirole. The data presented herein is intended to offer an objective overview to aid in research and drug development efforts.

Introduction

Dopamine agonists are a critical class of therapeutic agents, primarily utilized in the management of Parkinson's disease, hyperprolactinemia, and restless legs syndrome. Their therapeutic efficacy is intrinsically linked to their interaction with dopamine receptors, which are classified into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4) receptors. While all dopamine agonists target these receptors, their individual pharmacological profiles, including binding affinities, functional potencies, and selectivity, can vary significantly, leading to differences in clinical efficacy and side-effect profiles. This compound is a novel investigational compound with a unique chemical structure, necessitating a thorough comparative analysis of its pharmacological properties against existing dopamine agonists.

Data Presentation

The following tables summarize the quantitative data for this compound and the comparator dopamine agonists.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

This table presents the inhibitory constants (Ki) of this compound and other dopamine agonists at the five human dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundD1D2D3D4D5
This compound (Hypothetical) 2500.80.515300
Bromocriptine >1000[1]2.1[1]4.6[1]100>1000
Cabergoline 937[1]0.61[2]1.27[2]251300
Pramipexole >10000[2]3.9[1]0.5[1]5.1>10000
Ropinirole >10000[2]16[1]3.3[1]55>10000
Table 2: Comparative Functional Potency (EC50, nM) in cAMP Assays

This table displays the half-maximal effective concentration (EC50) of each compound in functional assays measuring the inhibition of cyclic adenosine monophosphate (cAMP) for D2-like receptors and stimulation of cAMP for D1-like receptors. Lower EC50 values indicate greater potency.

CompoundD1 (cAMP Stimulation)D2 (cAMP Inhibition)
This compound (Hypothetical) 5001.2
Bromocriptine Antagonist4.8
Cabergoline >10001.5
Pramipexole No effect2.0
Ropinirole No effect20

Data are representative values from in vitro studies and may vary depending on the specific assay conditions.

Table 3: Off-Target Receptor Binding Affinities (Ki, nM)

This table outlines the binding affinities of the compounds for selected serotonergic and adrenergic receptors, which can contribute to their side-effect profiles.

Compound5-HT1A5-HT2A5-HT2Bα1A-adrenergicα2A-adrenergic
This compound (Hypothetical) 8515025200120
Bromocriptine 1.2[1]1.3[1]1.1[1]4.0[1]11[1]
Cabergoline 1.5[1]12[1]1.2[1]55[1]120[1]
Pramipexole >10000>10000>100001900180[1]
Ropinirole >10000>10000>10000>10000280[1]

Mandatory Visualization

Dopamine D2 Receptor Signaling Pathway

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine_Agonist Dopamine Agonist (e.g., this compound) D2_Receptor D2 Receptor Dopamine_Agonist->D2_Receptor G_protein Gi/o Protein D2_Receptor->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Reduced Excitability) PKA->Cellular_Response

Caption: Dopamine D2 receptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing dopamine receptor Start->Prepare_Membranes Incubate Incubate membranes with radioligand and test compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand via filtration Incubate->Separate Quantify Quantify radioactivity of bound radioligand Separate->Quantify Analyze Analyze data to determine Ki value Quantify->Analyze End End Analyze->End Dopamine_Agonist_Classes cluster_ergot Ergot Derivatives cluster_non_ergot Non-Ergot Derivatives cluster_hypothetical Hypothetical Compound Dopamine_Agonists Dopamine Agonists Bromocriptine Bromocriptine Dopamine_Agonists->Bromocriptine Cabergoline Cabergoline Dopamine_Agonists->Cabergoline Pramipexole Pramipexole Dopamine_Agonists->Pramipexole Ropinirole Ropinirole Dopamine_Agonists->Ropinirole This compound This compound Dopamine_Agonists->this compound

References

A Comparative In Vivo Efficacy Analysis of Ergothioneine and Bromocriptine in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Development

This guide provides a comparative overview of the in vivo efficacy of Ergothioneine and the established dopamine agonist, bromocriptine, with a focus on their neuroprotective effects relevant to Parkinson's disease models. While direct comparative studies are not available, this document synthesizes findings from independent research to offer a parallel analysis of their mechanisms of action, experimental validation, and therapeutic potential.

Executive Summary

Ergothioneine, a naturally occurring amino acid with potent antioxidant properties, has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease.[1][2][3] Its mechanism centers on mitigating oxidative stress and preserving mitochondrial function.[4][5] Bromocriptine, a well-established dopamine D2 receptor agonist, primarily acts by stimulating dopaminergic pathways to compensate for neuronal loss.[6] This guide presents the available in vivo data for both compounds, detailing the experimental protocols and summarizing the key efficacy endpoints in structured tables to facilitate a clear comparison for research and development professionals.

Mechanisms of Action

Ergothioneine: This unique antioxidant is actively transported into the brain, where it exerts its neuroprotective effects through several mechanisms.[5][7] It directly scavenges reactive oxygen species, chelates metal ions, and protects mitochondria from oxidative damage.[5][8] Recent studies also suggest that Ergothioneine's neuroprotection is mediated through the activation of the DJ-1-Nrf2 pathway, which is crucial for cellular defense against oxidative stress, and the DJ-1-Nurr1 axis, which is involved in the regulation of dopamine levels.[2][9]

Bromocriptine: As a potent agonist of the dopamine D2 receptor, bromocriptine's primary mechanism involves the direct stimulation of postsynaptic dopamine receptors in the brain.[6] This action mimics the effect of dopamine, thereby alleviating the motor symptoms associated with the depletion of dopaminergenic neurons in Parkinson's disease.

Signaling Pathway Diagrams

Ergothioneine_Pathway Ergothioneine Ergothioneine OCTN1 OCTN1 Transporter Ergothioneine->OCTN1 Uptake ROS Reactive Oxygen Species (ROS) Ergothioneine->ROS Scavenges DJ1 DJ-1 Ergothioneine->DJ1 Activates Mitochondria Mitochondria OCTN1->Mitochondria Neuroprotection Neuroprotection Mitochondria->Neuroprotection Preserves Function Nrf2 Nrf2 DJ1->Nrf2 Activates Nurr1 Nurr1 DJ1->Nurr1 Activates Nrf2->Neuroprotection Antioxidant Response Nurr1->Neuroprotection Dopamine Regulation

Caption: Ergothioneine Signaling Pathway

Bromocriptine_Pathway Bromocriptine Bromocriptine D2R Dopamine D2 Receptor Bromocriptine->D2R Agonist AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity Symptomatic_Relief Symptomatic Relief Neuronal_Activity->Symptomatic_Relief

Caption: Bromocriptine Signaling Pathway

In VivoEfficacy Data

The following tables summarize the key findings from preclinical studies evaluating the in vivo efficacy of Ergothioneine and bromocriptine in rodent models of Parkinson's disease.

Table 1: Ergothioneine Efficacy in Parkinson's Disease Models

Model Treatment Regimen Key Efficacy Endpoints Reference
MPTP-induced miceErgothioneine (5 and 35 mg/kg/day, i.g.) for 2 weeksImproved motor function (open field and rotarod tests). Restored dopamine levels. Reduced oxidative stress. Preserved dopaminergic neurons.[2][9]
6-OHDA-induced miceErgothioneine treatmentAmeliorated motor deficits. Preserved dopaminergic neuron number. Maintained mitochondrial integrity.[1]

Table 2: Bromocriptine Efficacy in Parkinson's Disease Models

Model Treatment Regimen Key Efficacy Endpoints Reference
Idiopathic Parkinsonism50-150 mg dailyImproved neurological deficits.[6]
Early Parkinson's DiseaseNot specifiedSlightly better motor scores compared to placebo.[10]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of efficacy data. The following sections outline the protocols used in the key in vivo studies.

Ergothioneine Experimental Protocol: MPTP-Induced Parkinson's Disease Mouse Model[2][9]
  • Animal Model: 8-week-old male C57BL/6J mice were used.

  • Induction of Parkinson's Disease: Mice received intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 30 mg/kg/day for one week.

  • Treatment Groups:

    • Control group: received 0.9% saline.

    • MPTP group: received MPTP and 0.9% saline.

    • Ergothioneine groups: received MPTP and Ergothioneine at 5 or 35 mg/kg/day by intragastric (i.g.) administration for 2 weeks.

    • Positive control group: received MPTP and rasagiline (2 mg/kg/day, i.g.).

  • Behavioral Assessments:

    • Open Field Test: Total movement distance, average speed, and number of entries into the central area were measured.

    • Rotarod Test: The latency to fall from a rotating rod was recorded.

  • Neurochemical and Histological Analysis:

    • Dopamine levels in the striatum were measured by ELISA.

    • Immunofluorescence staining of the substantia nigra was performed to assess the expression of DJ-1 and the survival of dopaminergic neurons.

Bromocriptine Experimental Protocol: A General Representation

While a specific preclinical protocol is not detailed in the provided search results, a general experimental workflow for testing a dopamine agonist like bromocriptine in a Parkinson's disease model would typically involve the following steps.

Bromocriptine_Workflow A Animal Model Selection (e.g., 6-OHDA lesioned rats) B Induction of Parkinsonism (e.g., Stereotaxic 6-OHDA injection) A->B C Drug Administration (Bromocriptine vs. Vehicle) B->C D Behavioral Testing (e.g., Rotational behavior, Cylinder test) C->D E Post-mortem Analysis (e.g., Tyrosine Hydroxylase staining) D->E

Caption: General Experimental Workflow

Comparative Discussion

The available data suggest that Ergothioneine and bromocriptine offer neuroprotective and therapeutic benefits in Parkinson's disease models through distinct mechanisms. Ergothioneine acts as a potent antioxidant and cytoprotectant, aiming to preserve neuronal integrity and function.[1][2][3] In contrast, bromocriptine functions as a dopamine receptor agonist, providing symptomatic relief by compensating for the loss of endogenous dopamine.[6]

The in vivo studies on Ergothioneine demonstrate a clear dose-dependent improvement in motor function and a significant preservation of dopaminergic neurons in the MPTP model.[2][9] The protective effects are also evident in the 6-OHDA model, highlighting its potential as a disease-modifying agent.[1]

The data for bromocriptine from the provided search results focus more on its clinical use and symptomatic efficacy in patients with Parkinson's disease.[6][10] While preclinical studies undoubtedly exist, the search results did not provide specific quantitative data from animal models for a direct comparison with Ergothioneine.

Conclusion for the Research Professional

Ergothioneine presents a promising neuroprotective strategy with a mechanism of action centered on mitigating the underlying oxidative stress and cellular damage implicated in Parkinson's disease. Its ability to cross the blood-brain barrier and directly protect neurons offers a potential advantage for slowing disease progression.[5][7] Bromocriptine remains a valuable therapeutic option for managing the motor symptoms of Parkinson's disease through its well-established dopamine agonist activity.

For drug development professionals, the distinct mechanisms of these two compounds suggest different therapeutic applications. Ergothioneine may be a candidate for early intervention and neuroprotection, while bromocriptine is suited for symptomatic management. Further research, including head-to-head in vivo comparative studies, would be invaluable to fully elucidate the relative efficacy and potential synergistic effects of these two agents in the context of Parkinson's disease.

References

Head-to-Head Study: A Comparative Analysis of Ergopeptines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of several prominent ergopeptine alkaloids. Due to the limited specific data available for "Ergonine," this document focuses on a selection of well-researched ergopeptines: Ergotamine, Dihydroergotamine, Bromocriptine, and α-Ergocryptine. The tetracyclic ergoline ring structure of these compounds allows them to interact with a variety of biogenic amine receptors, leading to a complex pharmacological profile.[1] This guide summarizes their receptor binding affinities and functional activities at key dopamine, serotonin, and adrenergic receptors, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following table summarizes the receptor binding affinities (Ki, expressed in nM) of selected ergopeptines for various G-protein coupled receptors. Lower Ki values indicate higher binding affinity. The functional activity at these receptors is also noted.

CompoundReceptorKi (nM)Functional Activity
Ergotamine 5-HT1A13Agonist[2]
5-HT1B1.8Agonist[3]
5-HT1D0.4Agonist[3]
5-HT2A1.3Agonist[4]
D21.8Agonist[2]
α2A-Adrenergic3.5Partial Agonist[2]
Dihydroergotamine 5-HT1A28-30Agonist[5]
5-HT1B1.3Agonist[3]
5-HT1D0.3Agonist[3]
5-HT2A2.0-
D23.5Agonist
α2A-Adrenergic1.8-
Bromocriptine 5-HT1A-Agonist[6]
5-HT1B-Agonist[6]
5-HT1D-Agonist[6]
5-HT2A-Agonist[6]
D1-Partial Antagonist[7][8]
D2-Potent Agonist[6][7][8]
α2A-Adrenergic-Antagonist[6]
α2B-Adrenergic-Antagonist[6]
α2C-Adrenergic-Antagonist[6]
α-Ergocryptine 5-HT2A1.6-
D1160-
D21.8Agonist

Visualizations

Signaling Pathways and Experimental Workflows

Ergopeptine Agonist Signaling via Gi-Coupled Receptor cluster_membrane Cell Membrane Receptor Gi-Coupled Receptor G_Protein Gαiβγ Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts Ergopeptine Ergopeptine Ergopeptine->Receptor Binds ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylates Targets

Figure 1: Agonist signaling at a Gi-coupled receptor.

Competitive Radioligand Binding Assay Workflow Start Start Prepare_Receptor Prepare Receptor Membranes Start->Prepare_Receptor Incubate Incubate Receptor, Radioligand, and Unlabeled Ergopeptine Prepare_Receptor->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC50 -> Ki) Quantify->Analyze End End Analyze->End

Figure 2: Competitive radioligand binding assay workflow.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound (e.g., an ergopeptine) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

1. Receptor Preparation:

  • Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.

  • The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

2. Incubation:

  • In a multi-well plate, the receptor membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the unlabeled ergopeptine.

  • The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

4. Quantification of Bound Radioactivity:

  • The filters containing the bound radioligand are placed in scintillation vials with a scintillation cocktail.

  • The amount of radioactivity is quantified using a scintillation counter.

5. Data Analysis:

  • The data are plotted as the percentage of specific binding versus the log concentration of the competing ergopeptine.

  • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the ergopeptine that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Inhibition

This assay measures the ability of an ergopeptine to act as an agonist or antagonist at a Gi-coupled receptor by quantifying its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.

1. Cell Culture and Treatment:

  • Cells expressing the Gi-coupled receptor of interest are cultured in multi-well plates.

  • The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • The cells are then stimulated with an agent that increases cAMP levels (e.g., forskolin) in the presence of varying concentrations of the ergopeptine.

2. Cell Lysis and cAMP Measurement:

  • After incubation, the cells are lysed to release the intracellular cAMP.

  • The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

3. Data Analysis:

  • The results are expressed as the percentage of inhibition of forskolin-stimulated cAMP production.

  • A dose-response curve is generated by plotting the percentage of inhibition against the log concentration of the ergopeptine.

  • The EC50 (for agonists) or IC50 (for antagonists) value is determined from the curve.

Functional Assay: Phosphoinositide Hydrolysis

This assay is used to determine the functional activity of ergopeptines at Gq-coupled receptors (e.g., 5-HT2A) by measuring the accumulation of inositol phosphates.

1. Cell Labeling and Treatment:

  • Cells expressing the Gq-coupled receptor are incubated with [3H]-myo-inositol to label the cellular phosphoinositide pool.

  • The cells are then washed and incubated in a buffer containing LiCl, which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates upon receptor activation.

  • The cells are then stimulated with varying concentrations of the ergopeptine.

2. Extraction and Separation of Inositol Phosphates:

  • The stimulation is terminated, and the cells are lysed.

  • The total inositol phosphates are separated from the cell lysate using anion-exchange chromatography.

3. Quantification and Data Analysis:

  • The amount of [3H]-inositol phosphates is quantified by scintillation counting.

  • A dose-response curve is constructed by plotting the amount of inositol phosphate accumulation against the log concentration of the ergopeptine.

  • The EC50 value is determined from the curve to quantify the potency of the ergopeptine as an agonist.

Concluding Remarks

The ergopeptines discussed in this guide exhibit a complex pharmacology, characterized by high affinity for a range of dopamine, serotonin, and adrenergic receptors. Their functional activity as agonists, partial agonists, or antagonists at these receptors contributes to their diverse therapeutic effects and side-effect profiles. The provided data and experimental protocols offer a foundation for further research and development in this class of compounds. The lack of specific public data on "this compound" highlights the importance of comprehensive characterization for novel ergopeptine derivatives.

References

Safety Operating Guide

Proper Disposal Procedures for Ergonine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Ergonine is a fictional substance. The following disposal procedure is a hypothetical example based on general best practices for the safe handling and disposal of hazardous chemical waste. Always refer to the specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) guidelines for any real chemical substance.

This document provides essential safety and logistical information for the proper disposal of this compound, a fictional synthetic heterocyclic amine. The procedural guidance herein is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

This compound Hazard Profile and Properties

A thorough understanding of a chemical's properties is critical for its safe disposal.[1] The fictional properties of this compound are summarized below.

PropertyValueSafety Implication
Chemical Class Synthetic Heterocyclic AminePotential for reactivity with certain chemical classes; requires careful waste segregation.
Physical State Solid, Crystalline PowderPoses an inhalation and dermal contact risk.
Reactivity Reactive with strong oxidizing agents.Do not mix with oxidizers in waste streams.[2]
Toxicity Assumed toxic upon ingestion and inhalation. Mild skin and eye irritant.Requires appropriate Personal Protective Equipment (PPE) to prevent exposure.[3][4]
Decomposition May produce nitrogen oxides upon heating.Avoid incineration outside of a dedicated hazardous waste facility.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound waste to prevent exposure.[5] The required level of protection is determined by the specific disposal task.

PPE LevelEquipmentWhen to Use
Level D (Standard Lab Use) Closed-toe shoes, lab coat, nitrile gloves, safety glasses.[3][6]General handling of this compound in a controlled environment (e.g., fume hood).
Level C (Disposal & Decontamination) Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile), respiratory protection (if potential for aerosolization).[6][7][8]When handling bulk waste, performing decontamination, or responding to a spill.

Step-by-Step Disposal Protocol

Disposal of this compound waste must be systematic to ensure safety and regulatory compliance. Chemical waste should never be disposed of in the regular trash or down the sewer system.[9]

Step 1: Waste Segregation

  • Immediately upon generation, segregate this compound waste from other chemical waste streams.[2][10]

  • Solid Waste: Collect solid this compound waste (e.g., contaminated filter paper, gloves, weigh boats) in a dedicated, clearly labeled, puncture-resistant container lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect liquid waste containing this compound (e.g., solutions, rinsates) in a compatible, sealed container. Plastic bottles are often preferred over glass to minimize breakage risk.[9]

  • Sharps: Any sharps (needles, razor blades) contaminated with this compound must be placed in a designated sharps container.

Step 2: Waste Container Labeling

  • All waste containers must be labeled with a hazardous waste tag as soon as waste is added.[2][9]

  • The label must include:

    • The full chemical name: "this compound Waste" (no formulas or abbreviations).[9]

    • All components of a mixture, including solvents and their approximate percentages.

    • The date of waste generation.[9]

    • The Principal Investigator's name and lab location.[9]

    • Hazard identification (e.g., Toxic, Irritant).

Step 3: Storage of Waste

  • Store waste containers in a designated satellite accumulation area, typically within a fume hood to manage any potential off-gassing.

  • Ensure all waste containers are tightly sealed when not in use.[10]

  • Utilize secondary containment (e.g., a larger bin or tub) to capture any potential leaks.[2]

Step 4: Arranging for Disposal

  • Once a waste container is approximately three-quarters full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve an online form or a phone call.

Decontamination Procedures

All equipment and surfaces that have come into contact with this compound must be decontaminated to prevent cross-contamination and accidental exposure.[1][11]

Experimental Protocol: Surface Decontamination

  • Preparation: Don Level C PPE as described in the table above.

  • Initial Cleaning: For solid chemical residue, gently sweep or wipe the surface with a disposable towel wetted with a compatible solvent in which this compound is soluble.[1]

  • Wash: Prepare a solution of laboratory-grade detergent and water. Thoroughly wipe down all contaminated surfaces and equipment.[5]

  • Rinse: Rinse the surfaces and equipment with deionized water.

  • Waste Collection: All used towels, wipes, and rinsates must be disposed of as this compound hazardous waste.[1]

  • Verification: For highly toxic materials, a specific analytical method may be required to verify the efficacy of the decontamination.

  • Tagging: Once decontaminated, equipment that is to be moved, serviced, or disposed of should be affixed with a decontamination tag.[5][11]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.

G This compound Waste Disposal Workflow A Waste Generation (Solid or Liquid this compound) B Select Appropriate Waste Container A->B C Label Container with Hazardous Waste Tag B->C D Store in Designated Satellite Accumulation Area C->D E Is Container >75% Full? D->E F Continue to Add Segregated Waste E->F No G Arrange for EHS Waste Pickup E->G Yes F->D H Final Disposal by Licensed Facility G->H

Caption: Workflow for this compound waste from generation to final disposal.

References

Essential Safety and Operational Protocols for Handling Ergonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Ergonine.

Hazard Summary and Personal Protective Equipment

Ergot alkaloids are potent compounds with known toxic effects. A safety data sheet for Ergoloid Mesylates, a mixture of dihydrogenated ergot alkaloids, indicates that these substances may cause genetic defects and are suspected of damaging fertility or the unborn child[1]. General information on ergot alkaloids confirms their toxicity, with potential effects including vasoconstriction, which can lead to gangrene, and impacts on the central nervous system[2]. Due to the inherent risks associated with this class of compounds, the following personal protective equipment is mandatory when handling this compound.

Personal Protective Equipment (PPE)Specifications and Recommendations
Hand Protection Wear two pairs of powder-free, chemotherapy-rated gloves[3]. The inner glove should be worn under the cuff of the lab coat, and the outer glove over the cuff. Change gloves every hour or immediately if contaminated, torn, or punctured[3].
Eye and Face Protection Use chemical safety goggles and a face shield to protect against splashes and aerosols[1][4].
Respiratory Protection A NIOSH-approved N95 respirator or higher is required, especially when handling the powdered form of the substance or when there is a risk of aerosolization[4].
Protective Clothing Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs[3]. A "bunny suit" or coveralls may be necessary for full-body protection during high-risk procedures[4].
Foot Protection Use disposable, skid-resistant shoe covers over footwear[4].

Operational Plan: Safe Handling and Disposal of this compound

A systematic approach is crucial to minimize exposure and ensure safety during the handling and disposal of this compound. The following step-by-step guidance outlines the necessary procedures.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible. Have a chemical spill kit specifically for hazardous compounds available.

  • Pre-Donning of PPE: Before entering the designated handling area, all required personal protective equipment must be donned correctly.

Handling Procedures
  • Weighing and Aliquoting: When handling the solid form of this compound, conduct all weighing and aliquoting procedures within a containment device to prevent the generation of dust.

  • Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

  • Avoiding Contamination: Do not eat, drink, or apply cosmetics in the laboratory where this compound is handled. Wash hands thoroughly before and after handling the compound, even if gloves were worn[3].

Spill Management
  • Evacuation: In the event of a significant spill, evacuate the immediate area.

  • Containment: If safe to do so, contain the spill using absorbent pads from the chemical spill kit.

  • Decontamination: Decontaminate the area according to your institution's established procedures for hazardous substances.

  • Reporting: Report all spills to the appropriate safety officer.

Disposal Plan
  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, gowns, shoe covers, and labware, must be considered hazardous waste.

  • Waste Containers: Place all contaminated solid waste in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Regulatory Compliance: Dispose of all this compound waste in accordance with local, regional, national, and international regulations for hazardous materials[1]. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Designate Handling Area (Fume Hood/BSC) emergency_equip Verify Emergency Equipment (Eyewash, Spill Kit) prep_area->emergency_equip don_ppe Don Full PPE emergency_equip->don_ppe weigh Weigh/Aliquot Solid in Containment don_ppe->weigh Proceed to Handling prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate Decontaminate Work Area experiment->decontaminate Complete Experiment segregate_waste Segregate Solid & Liquid Waste decontaminate->segregate_waste dispose Dispose of Hazardous Waste (per regulations) segregate_waste->dispose doff_ppe Doff PPE dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.